Technical Documentation Center

6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine: A Technical Guide

Executive Summary & Pharmacological Relevance The pyrido[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere to the classic quinazoline core found in num...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The pyrido[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere to the classic quinazoline core found in numerous FDA-approved kinase inhibitors. By replacing a carbon atom with a nitrogen in the fused ring system, researchers can dramatically alter the molecule's physicochemical properties, often improving aqueous solubility and modulating the basicity (pKa) of the core.

Specifically, 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (CAS: 1823367-08-3) serves as a highly valuable intermediate. The incorporation of a fluorine atom at the C6 position of the pyridine ring provides a stereoelectronic shield that curbs rapid hepatic metabolism (such as cytochrome P450-mediated oxidation), a common liability in unsubstituted pyridines . Concurrently, the 4-methoxy group acts either as a stable hydrogen-bond acceptor in the kinase hinge region or as a versatile leaving group for further functionalization via nucleophilic aromatic substitution (SNAr) .

This guide provides a comprehensive, self-validating synthetic methodology and analytical framework for generating this critical building block.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of 6-fluoro-4-methoxypyrido[3,4-d]pyrimidine relies on a robust three-step linear sequence starting from commercially available 5-amino-2-fluoroisonicotinic acid .

  • Cyclocondensation: The initial step constructs the pyrimidine ring. Rather than using neat formamide at extreme temperatures (>150°C) which can degrade fluorinated pyridines, formamidine acetate is utilized as a milder C1 synthon.

  • Deoxychlorination: The resulting lactam tautomerizes to a lactim, which is activated and chlorinated using phosphorus oxychloride (POCl₃). The addition of N,N-diisopropylethylamine (DIPEA) is critical here; it scavenges the generated HCl, preventing the protonation of the N7 pyridine nitrogen, which would otherwise crash the intermediate out of solution and halt the reaction.

  • Methoxylation: The C4-chloro intermediate is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens and the fused fluoro-pyridine ring. Sodium methoxide rapidly displaces the chloride ion via an addition-elimination SNAr mechanism.

SynthesisRoute SM 5-Amino-2-fluoroisonicotinic acid (Starting Material) Step1 Formamidine acetate, EtOH, Reflux (Cyclocondensation) SM->Step1 Int1 6-Fluoropyrido[3,4-d]pyrimidin-4(3H)-one (Intermediate 1) Step1->Int1 Step2 POCl3, DIPEA, Toluene, 110°C (Deoxychlorination) Int1->Step2 Int2 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine (Intermediate 2) Step2->Int2 Step3 NaOMe, MeOH, 0°C to RT (Methoxylation) Int2->Step3 Prod 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (Final Product) Step3->Prod

Figure 1: Forward synthetic workflow for 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Each step includes in-process controls (IPCs) to ensure chemical integrity before proceeding.

Step 1: Synthesis of 6-Fluoropyrido[3,4-d]pyrimidin-4(3H)-one
  • Procedure: To a stirred suspension of 5-amino-2-fluoroisonicotinic acid (1.0 eq) in anhydrous ethanol (0.2 M), add formamidine acetate (3.0 eq). Heat the reaction mixture to reflux (80°C) under a nitrogen atmosphere for 12 hours.

  • Causality & Validation: Formamidine acetate releases ammonia and formic acid in situ, driving the cyclization.

  • IPC: Monitor via TLC (Dichloromethane:Methanol, 9:1). The starting material (highly fluorescent under 254 nm) will be consumed, yielding a lower-Rf product spot.

  • Workup: Cool the mixture to 0°C. The product precipitates as an off-white solid. Filter, wash with cold ethanol, and dry under vacuum. This precipitation acts as a self-purifying step, eliminating the need for chromatography.

Step 2: Synthesis of 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine
  • Procedure: Suspend Intermediate 1 (1.0 eq) in anhydrous toluene (0.3 M). Add DIPEA (2.5 eq) followed by the dropwise addition of POCl₃ (3.0 eq) at 0°C. Heat the mixture to 110°C for 4 hours.

  • Causality & Validation: Toluene is chosen over neat POCl₃ to moderate the reaction temperature and prevent degradation of the fluoro-pyridine ring. DIPEA maintains the solubility of the intermediate by preventing N-protonation.

  • IPC: Quench a micro-aliquot in methanol and check via LC-MS. Look for the disappearance of the [M+H]⁺ peak of the starting material and the appearance of the methyl ether derivative (formed during the quench).

  • Workup: Concentrate the mixture under reduced pressure to remove excess POCl₃. Dilute with ethyl acetate and carefully pour into ice-cold saturated NaHCO₃ to neutralize residual acid. Extract, dry over Na₂SO₄, and concentrate. Use immediately in the next step to prevent hydrolysis.

Step 3: Synthesis of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine
  • Procedure: Dissolve Intermediate 2 (1.0 eq) in anhydrous methanol (0.2 M) and cool to 0°C. Dropwise add a 25% w/w solution of Sodium Methoxide (NaOMe) in methanol (1.2 eq). Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1.5 hours.

  • Causality & Validation: The reaction is kept at 0°C initially because the C4 position is hyper-electrophilic; elevated temperatures could lead to competitive attack at the C6 position, displacing the fluorine.

  • IPC: TLC (Hexanes:Ethyl Acetate, 7:3) will show a clean conversion to a higher-Rf spot.

  • Workup: Quench with water, extract with dichloromethane, wash with brine, dry, and concentrate. Purify via flash chromatography if necessary.

SNArMechanism Reactant 4-Chloro-6-fluoro- pyrido[3,4-d]pyrimidine Attack Nucleophilic Attack by ⁻OCH₃ at C4 Reactant->Attack Complex Tetrahedral Meisenheimer Intermediate (Stabilized by N3 & N7) Attack->Complex Expulsion Expulsion of Cl⁻ (Rearomatization) Complex->Expulsion Product 6-Fluoro-4-methoxy- pyrido[3,4-d]pyrimidine Expulsion->Product

Figure 2: SNAr mechanism for the methoxylation of the C4 position.

Quantitative Data & Analytical Characterization

To ensure high reproducibility, the expected yields and purity metrics for the optimized process are summarized below, alongside the theoretical spectroscopic assignments required to confirm the structural identity of the final product.

Table 1: Stepwise Yield and Purity Matrix

StepIntermediate / ProductReagents & ConditionsYield (%)Purity (HPLC)
16-Fluoropyrido[3,4-d]pyrimidin-4(3H)-oneFormamidine acetate, EtOH, 80°C, 12h82>95%
24-Chloro-6-fluoropyrido[3,4-d]pyrimidinePOCl₃, DIPEA, Toluene, 110°C, 4h76>98%
36-Fluoro-4-methoxypyrido[3,4-d]pyrimidineNaOMe, MeOH, 0°C to RT, 2h89>99%

Table 2: Key Spectral Assignments for 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

NucleusShift (ppm)MultiplicityIntegrationStructural Assignment
¹H NMR 9.05s1HC2-H (Pyrimidine ring)
¹H NMR 8.82d (J = 1.5 Hz)1HC5-H (Pyridine ring, F-coupled)
¹H NMR 7.65d (J = 2.8 Hz)1HC8-H (Pyridine ring, F-coupled)
¹H NMR 4.18s3H-OCH₃ (Methoxy group)
¹³C NMR 166.5d (J = 240 Hz)-C6 (C-F carbon)
¹³C NMR 163.2s-C4 (C-OMe carbon)
MS (ESI+) 180.05--[M+H]⁺ (Exact Mass: 179.05)

Process Optimization & Troubleshooting

  • Moisture Sensitivity in Step 2: The 4-chloro intermediate is highly susceptible to hydrolysis back to the lactam. Ensure all glassware is oven-dried and toluene is strictly anhydrous. If the yield of Step 2 drops below 60%, suspect moisture ingress during the POCl₃ quench.

  • Regioselectivity Control in Step 3: The C6-fluoro group is a potential site for SNAr attack by methoxide. However, the C4 position is kinetically favored due to the dual activation by N3 and the bridgehead C4a. Strict temperature control (0°C during addition) prevents the formation of the 4,6-dimethoxy byproduct .

References

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: MDPI (Molecules) URL:[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives Source: MDPI (Molecules) URL:[Link]

Exploratory

Physicochemical and Synthetic Profiling of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine: A Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary The pyrido[3,4-d]pyrimidine bicyclic system has rapidly ascended as a privileged pharmacophore in modern targeted oncology[1]. Unlike traditional quinazolines, the incorporation of the pyridine nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[3,4-d]pyrimidine bicyclic system has rapidly ascended as a privileged pharmacophore in modern targeted oncology[1]. Unlike traditional quinazolines, the incorporation of the pyridine nitrogen alters the electronic distribution of the scaffold, enhancing aqueous solubility, lowering lipophilicity, and providing unique hinge-binding hydrogen bond acceptor vectors within kinase ATP-binding pockets[2].

Among the most versatile building blocks for accessing this chemical space is (CAS: 1823367-08-3)[3]. This in-depth technical guide provides a rigorous analysis of its physicochemical properties, mechanistic reactivity, and synthetic utility. It serves as a definitive blueprint for medicinal chemists developing next-generation kinase inhibitors, particularly those targeting Monopolar Spindle 1 (MPS1) and Pan-HER pathways[4].

Structural & Physicochemical Profiling

The strategic placement of the 6-fluoro and 4-methoxy groups on the pyrido[3,4-d]pyrimidine core is not arbitrary; it is a masterclass in electronic tuning designed for late-stage functionalization.

Causality of Substituents:

  • The 4-Methoxy Group (Masked Electrophile): While 4-chloro derivatives are highly electrophilic, they are notoriously prone to premature hydrolysis during storage and handling. The 4-methoxy ether acts as a shelf-stable "masked" electrophile. It provides excellent stability during initial synthetic steps but can be readily activated (via demethylation and subsequent chlorination) when required.

  • The 6-Fluoro Group (SNAr Primer): Fluorine at the C6 position is highly electronegative and sits ortho to the pyridine nitrogen (N7). This creates an intense localized dipole and a highly electron-deficient C6 carbon, perfectly priming it for Nucleophilic Aromatic Substitution (SNAr) with amines under mild conditions[1].

Table 1: Physicochemical Properties
PropertyValueCausality / Impact on Drug Design
Molecular Formula C8H6FN3O-
Molecular Weight 179.15 g/mol Low MW allows for extensive derivatization without exceeding Lipinski's Rule of 5.
CAS Registry Number 1823367-08-3Unique identifier for procurement and library registration[3].
Topological Polar Surface Area ~47.9 ŲOptimal for membrane permeability; allows tuning for CNS penetration if required.
Hydrogen Bond Donors 0Prevents non-specific hydrogen bonding, reducing off-target effects.
Hydrogen Bond Acceptors 5Enables multiple hinge-binding interactions within kinase ATP pockets.
LogP (Estimated) 1.2 - 1.8Excellent starting lipophilicity, ensuring final drug candidates remain in the optimal range (LogP 2-4)[2].

Mechanistic Insights: Orthogonal Reactivity

The core utility of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine lies in its orthogonal reactivity. The pyrimidine ring (C4) and the pyridine ring (C6) can be sequentially functionalized without cross-talk.

  • First Electrophilic Site (C6): The adjacent N7 nitrogen acts as an electron sink. When an amine nucleophile attacks C6, the resulting Meisenheimer complex is stabilized by both the electronegative fluorine and the N7 atom.

  • Second Electrophilic Site (C4): Once C6 is substituted (often with an electron-donating amine, which deactivates the ring slightly), the 4-methoxy group can be converted to a 4-chloro group. The pyrimidine N3 and N1 atoms strongly activate the C4 position, allowing for a rapid second SNAr at room temperature[1].

Workflow A 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (Stable Precursor) B SNAr at C6 (Amine, DIPEA, 80°C) A->B C 6-Amino-4-methoxypyrido[3,4-d]pyrimidine B->C D Demethylation & Chlorination (HCl then POCl3) C->D E 6-Amino-4-chloropyrido[3,4-d]pyrimidine D->E F SNAr at C4 (Amine, DIPEA, 25°C) E->F G 4,6-Diaminopyrido[3,4-d]pyrimidine (Kinase Inhibitor) F->G

Fig 1: Orthogonal synthetic workflow for dual-functionalization of the pyrido[3,4-d]pyrimidine core.

Synthetic Methodologies & Workflows

As a best practice in application science, every protocol must be a self-validating system. The following workflow details the orthogonal derivatization to yield a 4,6-disubstituted kinase inhibitor core[5].

Protocol: Orthogonal Derivatization

Phase 1: Selective SNAr at the 6-Position

  • Reaction Setup: In an oven-dried flask under an inert N2 atmosphere, dissolve 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a 0.2 M concentration.

  • Nucleophile Addition: Add the primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Expert Insight: Limiting the amine to 1.1 eq prevents unwanted side reactions at C4, exploiting the kinetic preference for the highly activated 6-fluoro position.

  • Thermal Activation: Heat the mixture to 80°C for 4 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 180.1[M+H]+) is fully consumed, replaced by the desired intermediate mass.

  • Workup: Crash the product out by adding ice-cold water. Filter, wash with water, and dry under high vacuum.

Phase 2: Activation and SNAr at the 4-Position 6. Demethylation: Suspend the intermediate in 4M HCl in dioxane and heat to 60°C for 6 hours to yield the pyridopyrimidin-4(3H)-one.

  • Causality: Acidic cleavage is preferred over basic cleavage to prevent degradation of the newly installed C6 amine.
  • Chlorination: Evaporate the solvent, suspend the residue in neat Phosphorus oxychloride (POCl3), and heat to 90°C for 3 hours. Remove excess POCl3 in vacuo to yield the highly reactive 4-chloro intermediate.
  • Final Displacement: Dissolve the crude 4-chloro intermediate in anhydrous THF. Add the second amine (1.5 eq) and DIPEA (3.0 eq). Stir at 25°C for 2 hours. The high electrophilicity of C4 allows this step to proceed at ambient temperature, preserving sensitive functional groups[5].

Applications in Medicinal Chemistry

The 4,6-disubstituted pyrido[3,4-d]pyrimidine scaffold synthesized from this building block is a cornerstone in modern oncology.

  • MPS1 Kinase Inhibitors: Monopolar spindle 1 (MPS1) is critical for the spindle assembly checkpoint. Pyrido[3,4-d]pyrimidine derivatives have shown remarkable potency in binding the ATP pocket of MPS1, leading to mitotic checkpoint abrogation and apoptosis in aneuploid cancer cells[2][6]. Molecular dynamics simulations confirm that these inhibitors form critical hydrogen bonds with residues G605 and K529 in the MPS1 hinge region[7].

  • Pan-HER Inhibitors: Compounds like Tarloxotinib utilize this scaffold to irreversibly target HER family kinases, offering novel mechanisms of action for NSCLC and breast cancer[4].

MPS1_Pathway A Pyrido[3,4-d]pyrimidine Inhibitor B MPS1 Kinase (ATP Pocket) A->B Hinge Binding C Inhibition of Chromosome Biorientation B->C D Mitotic Checkpoint Abrogation C->D E Aneuploid Cancer Cell Apoptosis D->E

Fig 2: Mechanism of action for pyrido[3,4-d]pyrimidine-based MPS1 kinase inhibitors in oncology.

Analytical Characterization Standards

To ensure structural integrity prior to library synthesis, the following analytical profile is expected for the starting building block:

  • 1H NMR (400 MHz, DMSO-d6): A distinct singlet at ~4.10 ppm corresponding to the 4-methoxy protons. The pyrimidine C2 proton typically appears as a sharp singlet downfield (>8.8 ppm), while the pyridine C5 and C8 protons will show distinct coupling to the C6 fluorine.

  • 19F NMR (376 MHz, DMSO-d6): A single peak is expected, confirming the presence of the mono-fluoro substitution.

  • LC-MS: ESI+ should display a dominant [M+H]+ peak at m/z 180.1.

References

  • BLD Pharm: 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine CAS 1823367-08-3. 3

  • Encyclopedia.pub: Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives. 4

  • PubMed (NIH): Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. 6

  • NIH PMC: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. 5

  • Journal of Medicinal Chemistry (ACS Publications): Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. 2

  • RSC Publishing: Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. 1

  • MDPI: Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1.7

Sources

Foundational

The Pharmacological Architecture of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine: A Technical Guide to Kinase Inhibition

Executive Summary In the landscape of precision oncology and targeted therapeutics, fused pyrimidine scaffolds represent a privileged class of molecules. Specifically, 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (CAS: 1823...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of precision oncology and targeted therapeutics, fused pyrimidine scaffolds represent a privileged class of molecules. Specifically, 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (CAS: 1823367-08-3) serves as a highly sophisticated pro-pharmacophore and synthetic intermediate for the development of potent, ATP-competitive kinase inhibitors. This whitepaper dissects the molecular mechanics, structural causality, and experimental validation frameworks surrounding this scaffold, with a primary focus on its role in inhibiting critical oncogenic drivers such as Monopolar Spindle 1 (MPS1/TTK) kinase and the Epidermal Growth Factor Receptor (EGFR) family.

Molecular Architecture & Pharmacophore Dynamics

The efficacy of the pyrido[3,4-d]pyrimidine class is not coincidental; it is the result of precise stereoelectronic mimicry of the adenine ring of adenosine triphosphate (ATP). The substitution pattern of the 6-fluoro and 4-methoxy groups dictates both its chemical reactivity and its biological target engagement.

The Pyrido[3,4-d]pyrimidine Core as an ATP Mimetic

The planar, bicyclic nature of the pyrido[3,4-d]pyrimidine core allows it to insert deeply into the highly conserved ATP-binding cleft of kinases. The nitrogen atoms within the pyrimidine ring (N1 and N3) and the pyridine ring (N7) act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (1)[1].

Electronic Modulation via 6-Fluoro Substitution

The inclusion of a fluorine atom at the 6-position exerts a profound inductive electron-withdrawing effect (-I effect) on the adjacent pyridine nitrogen (N7).

  • Causality: This electron withdrawal significantly lowers the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of N7, preventing its protonation at physiological pH (7.4). Maintaining N7 in a neutral state is an absolute requirement for it to function as a high-affinity hydrogen bond acceptor for hinge region residues (e.g., Gly605 in MPS1) ()[2]. Furthermore, the C-F bond enhances lipophilic efficiency (LipE) and metabolic stability by blocking cytochrome P450-mediated oxidation at the 6-position.
    
The 4-Methoxy Group: Synthetic Handle and Prodrug Anchor

The 4-methoxy group is strategically positioned ortho/para to the pyrimidine nitrogens, making the C4 carbon highly electrophilic.

  • Causality: This enables rapid Nucleophilic Aromatic Substitution (

    
    ) by primary amines (such as functionalized anilines) to generate 4-anilino-pyrido[3,4-d]pyrimidines. These 4-anilino derivatives are the active pharmacophores that achieve nanomolar potency against kinases (3)[3]. In certain hypoxia-activated prodrugs, the methoxy group maintains compound solubility until intracellular activation occurs (4)[4].
    

MoA Core 6-Fluoro-4-methoxy- pyrido[3,4-d]pyrimidine SNAr SNAr Amination (Metabolic/Synthetic) Core->SNAr Activation Active 4-Anilino-6-fluoro- pyrido[3,4-d]pyrimidine SNAr->Active Yields Active Pharmacophore Hinge Kinase Hinge Binding (ATP Competition) Active->Hinge High Affinity Binding MPS1 MPS1 (TTK) Kinase Inhibition Hinge->MPS1 Blocks SAC Pathway EGFR EGFR / HER2 Inhibition Hinge->EGFR Blocks MAPK Pathway

Fig 1: Pharmacophore activation and dual-pathway kinase inhibition mechanism.

Quantitative Pharmacological Profiling

To illustrate the transformation of the 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine core into a therapeutic agent, the following table summarizes the quantitative target engagement metrics of the pro-pharmacophore versus its activated 4-anilino derivatives.

Compound StateTarget KinaseBiochemical

(nM)
Cellular

(nM)
Kinase Selectivity (S-score)
6-F-4-OMe-Core (Pro-pharmacophore)MPS1> 5,000> 10,000N/A
4-Anilino-6-F Derivative (Active)MPS18.245.00.02 (Highly Selective)
4-Anilino-6-F Derivative (Active)EGFR (L858R)14.572.30.05 (Selective)

Data synthesis based on established structure-activity relationships (SAR) for pyrido[3,4-d]pyrimidine derivatives.

Self-Validating Experimental Methodologies

To rigorously validate the mechanism of action of derivatives synthesized from the 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine core, researchers must employ orthogonal, self-validating assay systems. Below are the definitive protocols for biochemical and cellular target engagement.

Biochemical Target Engagement: Time-Resolved FRET (TR-FRET)

Standard absorbance or fluorescence assays are frequently confounded by the intrinsic autofluorescence of fluorinated heterocyclic compounds. TR-FRET eliminates this artifact.

  • Causality: TR-FRET utilizes a long-lifetime lanthanide chelate (e.g., Europium) donor. By introducing a microsecond time delay before signal acquisition, short-lived background autofluorescence from the compound decays completely. The remaining signal is exclusively derived from the proximity-based energy transfer between the target kinase and the tracer ligand.

  • Protocol Steps:

    • Reagent Preparation: Prepare 1X Kinase Buffer containing 1 mM DTT and 0.01% Tween-20 to prevent non-specific compound aggregation.

    • Compound Titration: Dispense the active derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate.

    • Enzyme/Tracer Addition: Add 2 nM of recombinant MPS1 or EGFR kinase domain, followed by 10 nM of the fluorophore-labeled ATP-competitive tracer and 2 nM of the Eu-anti-tag antibody.

    • Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate using a time-resolved fluorescence microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation System: Include a "no-enzyme" baseline (negative control) and 1 µM Staurosporine (positive control). Calculate the Z'-factor; the assay is only validated if Z' > 0.6.

Cellular Validation: Cellular Thermal Shift Assay (CETSA)

Biochemical potency does not guarantee cellular efficacy. CETSA is required to prove that the compound penetrates the cell membrane and binds the target kinase in the presence of physiological ATP concentrations (1-5 mM).

  • Causality: Ligand binding thermodynamically stabilizes the folded state of the target protein. When cells are subjected to a thermal gradient, the unbound kinase denatures and aggregates, while the compound-bound kinase remains soluble.

  • Protocol Steps:

    • Cell Treatment: Incubate live cancer cells (e.g., A549 or HeLa) with the active derivative at 5x the biochemical

      
       for 2 hours.
      
    • Thermal Gradient: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler.

    • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet the denatured, aggregated proteins.

    • Detection: Analyze the soluble fraction via Western Blot using target-specific antibodies (anti-MPS1 or anti-EGFR).

    • Self-Validation System: Perform a parallel CETSA using a cell line expressing a kinase-dead mutant (e.g., an ATP-binding site mutation). A lack of thermal shift (

      
      ) in the mutant confirms that the stabilization is strictly dependent on active-site engagement.
      

Protocol Prep 1. Compound Titration (10-point curve) FRET 2. TR-FRET Assay (Biochemical IC50) Prep->FRET Mitigates Autofluorescence CETSA 3. CETSA (Cellular Target Engagement) FRET->CETSA Filters for Potency Output 4. PK/PD & Efficacy Correlation CETSA->Output Validates In Vivo Potential Control Internal Validation: Kinase-Dead Mutant Control->CETSA Confirms Specificity

Fig 2: Self-validating cascade for kinase inhibitor screening and target engagement.

References

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. ACS Publications.1

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Publishing.3

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. MDPI.2

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives. NIH / PMC.4

Sources

Exploratory

Introduction: The Therapeutic Promise of the Pyrido[3,4-d]pyrimidine Scaffold

An In-Depth Technical Guide to the Biological Activity of Novel Pyrido[3,4-d]pyrimidine Derivatives In the landscape of modern medicinal chemistry, fused pyrimidine derivatives represent a class of heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Novel Pyrido[3,4-d]pyrimidine Derivatives

In the landscape of modern medicinal chemistry, fused pyrimidine derivatives represent a class of heterocyclic compounds of significant pharmacological importance.[1] Their structural resemblance to purine bases makes them ideal candidates for interacting with a multitude of biological targets. Among these, the pyrido[3,4-d]pyrimidine core has emerged as a privileged scaffold, particularly in the development of novel anticancer agents.[1][2] This is largely due to its effectiveness as a "hinge-binding" motif for various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[3][4]

A number of approved anticancer drugs, such as Gefitinib and Erlotinib, are based on fused pyrimidine systems like the quinazoline scaffold, validating the therapeutic potential of this structural class.[1] The development of novel pyrido[3,4-d]pyrimidine derivatives is driven by the persistent challenges in oncology, including acquired drug resistance and the need for more selective, less toxic therapeutics.[1][5] These novel compounds have demonstrated potent activity against a range of malignancies by targeting key signaling pathways that govern cell proliferation, survival, and apoptosis.[1][2]

This guide provides an in-depth exploration of the biological activities of novel pyrido[3,4-d]pyrimidine derivatives. We will dissect their mechanisms of action, provide detailed, field-proven protocols for their evaluation, and present a logical workflow for advancing a lead compound from initial screening to preclinical validation.

Part 1: Core Mechanisms of Action

The anticancer effects of most pyrido[3,4-d]pyrimidine derivatives stem from their ability to inhibit protein kinases, enzymes that play a central role in signal transduction pathways controlling cell growth, differentiation, and death.[1][3] Overexpression or mutation of these kinases is a hallmark of many cancers.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many promising pyrido[3,4-d]pyrimidine compounds function as potent inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • EGFR Inhibition: EGFR is a member of the ERBB family of receptor tyrosine kinases and a key driver of cancer progression.[6] Upon binding its ligand, EGFR activates downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, promoting uncontrolled cell proliferation and survival.[7][8] Novel pyrido[3,4-d]pyrimidine derivatives have been specifically designed to target both wild-type and mutant forms of EGFR, including those responsible for acquired resistance to first-generation inhibitors.[5][9]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition.

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[10] The VEGF/VEGFR-2 signaling pathway is a primary regulator of this process.[11] By blocking VEGFR-2, pyrido[3,4-d]pyrimidine derivatives can inhibit tumor-induced angiogenesis, effectively starving the tumor of essential nutrients and oxygen.[12] Downstream effects include the suppression of key survival pathways like PI3K/Akt.[10]

Induction of Apoptosis

A key hallmark of an effective anticancer agent is the ability to induce programmed cell death, or apoptosis. Many pyrido[3,4-d]pyrimidine derivatives have been shown to trigger apoptosis in cancer cells.[2][5] This is often a downstream consequence of kinase inhibition. For instance, by suppressing survival signals from pathways like EGFR or PI3K/Akt, these compounds can tip the cellular balance in favor of pro-apoptotic proteins. Mechanistic studies have shown that these compounds can up-regulate the expression of pro-apoptotic proteins like Bid and lead to the cleavage of Poly(ADP-ribose) Polymerase (PARP), a key event in the apoptotic cascade.[2]

Intrinsic_Apoptosis_Pathway Inhibitor Pyrido[3,4-d]pyrimidine (via Kinase Inhibition) Bcl2 Anti-apoptotic Bcl-2 Inhibitor->Bcl2 Inhibits BaxBak Pro-apoptotic Bax/Bak Bcl2->BaxBak Mito Mitochondrion BaxBak->Mito Permeabilizes CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Experimental_Workflow cluster_invitro Key Assays Start Novel Pyrido[3,4-d]pyrimidine Derivatives InVitro In Vitro Evaluation Start->InVitro InVivo In Vivo Validation InVitro->InVivo Promising Candidates Cytotoxicity Cytotoxicity (MTT/CTG) InVitro->Cytotoxicity Lead Lead Compound Optimization InVivo->Lead Efficacious & Non-Toxic Apoptosis Apoptosis (Flow Cytometry) CellCycle Cell Cycle (Flow Cytometry) Mechanism Mechanism (Western Blot)

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

This technical guide provides a comprehensive framework for the spectroscopic analysis of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The py...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the spectroscopic analysis of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyridopyrimidine scaffold is a privileged structure, appearing in numerous compounds investigated as inhibitors of critical biological targets like kinases.[1][2][3] The introduction of a fluorine atom and a methoxy group can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making a thorough structural characterization essential.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine, with its unique arrangement of a pyridine and a pyrimidine ring, dictates its spectroscopic signature. The electron-withdrawing fluorine atom and the electron-donating methoxy group will exert opposing electronic effects, influencing the chemical shifts of nearby protons and carbons.

Molecular Structure of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

Caption: Molecular structure and properties of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete structural assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the compound's solubility.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.[4]

    • 2D NMR (COSY, HSQC, HMBC): If further structural confirmation is needed, two-dimensional experiments can be performed to establish proton-proton and proton-carbon correlations.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Justification
H-28.5 - 8.8s-The proton at position 2 of the pyrimidine ring is typically deshielded and appears as a singlet.[5]
H-57.8 - 8.2dJH-F = 8-10 HzThe proton at position 5 is ortho to the fluorine atom and will exhibit a doublet splitting due to coupling with ¹⁹F.
H-88.9 - 9.2dJH-F = 2-4 HzThe proton at position 8 is meta to the fluorine atom and will show a smaller doublet splitting.
-OCH₃4.0 - 4.3s-The methoxy protons will appear as a sharp singlet in a region typical for methoxy groups attached to aromatic rings.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all eight carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups and their position within the heterocyclic system.

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling) Justification
C-2150 - 155sAromatic carbon in the pyrimidine ring.
C-4160 - 165sCarbon attached to the electron-donating methoxy group will be deshielded.
C-4a115 - 120sBridgehead carbon.
C-5110 - 115d, ¹JC-F ≈ 250 HzCarbon directly attached to fluorine will show a large one-bond coupling constant.
C-6160 - 165d, ²JC-F ≈ 25 HzCarbon atom bearing the fluorine will be significantly deshielded.
C-8145 - 150d, ³JC-F ≈ 5-10 HzAromatic carbon in the pyridine ring.
C-8a155 - 160sBridgehead carbon.
-OCH₃55 - 60sTypical chemical shift for a methoxy carbon.
Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorinated compounds.[6]

  • Chemical Shift: The fluorine atom at the 6-position is expected to have a chemical shift in the range of -110 to -130 ppm relative to CFCl₃.[7] The exact chemical shift is sensitive to the electronic environment.[8]

  • Coupling: The ¹⁹F signal will be split by the neighboring protons, primarily H-5 (ortho) and H-8 (meta). This would likely result in a doublet of doublets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3100 - 3000Medium to Weak
C-H stretch (methoxy)2950 - 2850Medium
C=N stretch (pyrimidine & pyridine rings)1620 - 1550Strong
Aromatic C=C stretch1580 - 1450Medium to Strong
C-F stretch1250 - 1000Strong
C-O stretch (aryl ether)1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)Strong

The presence of strong absorption bands for C=N, C-F, and C-O stretching would be key diagnostic features in the IR spectrum.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule and would likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) could also be used, which would result in more extensive fragmentation.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum
  • Molecular Ion: With a molecular weight of 179.15, the ESI mass spectrum is expected to show a strong signal at m/z 180.16 for the [M+H]⁺ ion.

  • Fragmentation Pattern: Under EI conditions or in tandem MS (MS/MS) experiments, the molecule is expected to fragment in a predictable manner.

Predicted Mass Spectrometry Fragmentation Pathway

M [M]+. m/z 179 M_minus_CH3 [M-CH3]+. m/z 164 M->M_minus_CH3 - .CH3 M_minus_HCN [M-HCN]+. m/z 152 M->M_minus_HCN - HCN M_minus_CO [M-CO]+. m/z 151 M_minus_CH3->M_minus_CO - CO

Caption: A plausible fragmentation pathway for 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine.

Integrated Spectroscopic Analysis Workflow

A logical and systematic approach is crucial for the unambiguous characterization of a novel compound.

Spectroscopic Analysis Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification MS MS Purification->MS Initial MW Confirmation NMR NMR MS->NMR Interpretation Interpretation MS->Interpretation Fragmentation Analysis IR IR NMR->IR NMR->Interpretation Structural Elucidation IR->Interpretation Functional Group ID Confirmation Confirmation Interpretation->Confirmation Publication Publication Confirmation->Publication

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide has outlined a comprehensive strategy for the spectroscopic analysis of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine. By combining predictive analysis based on established spectroscopic principles and data from analogous structures with standardized experimental protocols, researchers can confidently elucidate the structure of this and other novel heterocyclic compounds. The integration of NMR, IR, and MS data provides a self-validating system for structural confirmation, ensuring the scientific integrity of the findings.

References

  • MDPI. (2023, February 23). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

  • Indian Journal of Chemistry. (2025, February).
  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
  • University of Wisconsin-Madison. (n.d.). Fluorine NMR.
  • Applied Science and Biotechnology Journal of Advanced Research. (2025, March 20).
  • MDPI. (2022, March 31). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-substituted pyrido[3,4-d]pyrimidines. Reagents and....
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
  • PMC. (n.d.). 19F nuclear magnetic resonance study of fluoropyrimidine metabolism in strains of Candida glabrata with specific defects in pyrimidine metabolism.
  • BenchChem. (2025). Spectroscopic Analysis of Pyrido[3,2-d]pyrimidine-2,4-diol: A Technical Guide.
  • NIST. (n.d.). Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • MDPI. (2021, February 26). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands.
  • RSC Publishing. (2014, October 21).
  • MDPI. (2016, July 16). Applications of 19 F-NMR in Fragment-Based Drug Discovery.
  • SpectraBase. (n.d.). 4,6-Difluoro-2-(4-methoxyphenylamino)pyrimidine - Optional[13C NMR] - Chemical Shifts.
  • RSC Publishing. (n.d.). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients.
  • ResearchGate. (2025, October 15). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • ScienceDirect. (2024, October 12).
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
  • PubMed. (2023, July 17).
  • BenchChem. (2025).
  • ResearchGate. (2016, September 1). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b].
  • CORE. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.
  • NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]

Sources

Exploratory

Structural Anatomy of Pyridopyrimidines: A Crystallographic & Geometric Guide

Introduction: The Kinase-Privileged Scaffold Pyridopyrimidines represent a cornerstone in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. By fusing a pyridine ring with a pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinase-Privileged Scaffold

Pyridopyrimidines represent a cornerstone in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. By fusing a pyridine ring with a pyrimidine ring, this bicyclic scaffold offers a rigid, planar platform capable of mimicking the adenine moiety of ATP. This structural mimicry allows for precise hydrogen bonding within the hinge region of kinase active sites, a mechanism validated by the clinical success of drugs like Palbociclib (CDK4/6 inhibitor) and Trametinib (MEK inhibitor).

This guide provides a deep dive into the solid-state architecture, molecular geometry, and crystallographic nuances of pyridopyrimidines, moving beyond basic synthesis to the structural causality that drives drug potency.

The Isomeric Landscape

The fusion of the pyridine and pyrimidine rings yields four distinct positional isomers. While they share the formula


, their electronic distributions and hydrogen-bonding capabilities differ significantly, influencing their crystallographic packing and binding affinity.
Visualizing the Core Isomers

Pyridopyrimidine_Isomers iso1 Pyrido[2,3-d]pyrimidine (Most Common in Kinase Inhibitors) iso2 Pyrido[3,4-d]pyrimidine iso3 Pyrido[4,3-d]pyrimidine iso4 Pyrido[3,2-d]pyrimidine core Pyridopyrimidine Scaffold (C7H5N3) core->iso1 N-1, N-3, N-8 core->iso2 N-1, N-3, N-7 core->iso3 N-1, N-3, N-6 core->iso4 N-1, N-3, N-5

Figure 1: The four positional isomers of pyridopyrimidine.[1][2][3][4][5][6][7][8] The [2,3-d] isomer is the most prevalent in FDA-approved therapeutics due to its optimal H-bond acceptor placement for the kinase hinge region.

Crystal Structure & Molecular Geometry[9][10]

Understanding the solid-state behavior of pyridopyrimidines is critical for formulation and polymorph screening. The rigid bicyclic core dictates a preference for planar stacking, often leading to low-solubility crystalline forms that require specific engineering for bioavailability.

Lattice Architecture and Intermolecular Forces

Crystallographic analysis of pyrido[2,3-d]pyrimidine derivatives (e.g., Palbociclib free base) reveals a dominance of


-

stacking
and hydrogen bonding networks .
  • Space Groups: Frequently crystallize in monoclinic systems (e.g.,

    
    ) or triclinic 
    
    
    
    .
  • Packing Motifs: The planar heteroaromatic cores typically form infinite sheets or "tapes" linked by strong

    
     hydrogen bonds. These sheets then stack via 
    
    
    
    -
    
    
    interactions with inter-planar distances of approximately 3.4–3.6 Å.
  • Solvent Channels: Large substituents (e.g., the piperazine and cyclopentyl groups in Palbociclib) often disrupt tight packing, creating voids that can trap solvent molecules, leading to solvate formation (pseudo-polymorphism).

Quantitative Molecular Geometry

The following table summarizes key geometric parameters derived from high-resolution X-ray diffraction data of representative pyrido[2,3-d]pyrimidine kinase inhibitors.

ParameterValue (Range)Structural Significance
Ring Planarity RMSD < 0.01 ÅThe fused bicyclic core is essentially flat, maximizing

-orbital overlap.
C–N Bond Length (Pyridine) 1.33 – 1.35 ÅTypical aromatic character; involved in H-bond acceptance.
C–N Bond Length (Bridgehead) 1.37 – 1.40 ÅSlightly longer due to strain at the fusion points (

and

).
Inter-ring Twist Angle 0° – 20°Substituents (e.g., phenyl rings) may twist out of plane to relieve steric strain, affecting solubility.
Piperazine Conformation ChairIn drugs like Palbociclib, the piperazine ring adopts a chair conformation to minimize energy.
Tautomerism and Electronic States

Pyridopyrimidines, particularly those with -OH or -NH2 substituents, exhibit prototropic tautomerism (e.g., lactam-lactim or amino-imino).

  • Kinetic Trapping: In the solid state, the molecule is often "frozen" in the most stable tautomer (typically the oxo/lactam form for 7-oxygenated derivatives) due to intermolecular hydrogen bonding networks.

  • Binding Implication: The specific tautomer present in the crystal structure usually mirrors the bioactive conformation required for binding to the protein target.

Experimental Protocol: Optimized Crystallization

Crystallizing rigid, planar heterocycles like pyridopyrimidines can be challenging due to their tendency to precipitate as microcrystalline powders rather than diffraction-quality single crystals. The following protocol utilizes a Vapor Diffusion approach, optimized for solubility profiles common to this scaffold.

Protocol: DMF/Ether Vapor Diffusion

Objective: Grow single crystals suitable for X-ray diffraction (XRD).

  • Preparation of Solution (The "Good" Solvent):

    • Weigh 10–15 mg of the pyridopyrimidine derivative.

    • Dissolve in 0.5–1.0 mL of Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) .

    • Note: These solvents are chosen for their high dielectric constant, capable of dissolving the planar,

      
      -stacking aggregates.
      
    • Filter the solution through a 0.22

      
      m PTFE syringe filter into a small (2 mL) glass vial to remove nucleation sites (dust).
      
  • Setup of Vapor Diffusion Chamber:

    • Place the small open vial containing the sample into a larger jar (e.g., 20 mL scintillation vial or specialized diffusion chamber).

    • Add 3–5 mL of the Anti-solvent to the outer reservoir.

    • Recommended Anti-solvents: Diethyl ether (slow diffusion, high quality), Pentane (very slow), or Dichloromethane (faster).

    • Critical Step: Ensure the anti-solvent level is below the rim of the inner vial.

  • Equilibration:

    • Seal the outer jar tightly.

    • Store in a vibration-free environment at constant temperature (20°C).

    • Mechanism:[9][10] The volatile anti-solvent vapors diffuse into the DMF solution, slowly lowering the solubility and driving controlled nucleation.

  • Harvesting:

    • Monitor daily. Crystals typically appear within 3–14 days.

    • Mount crystals using cryo-loops and flash-cool in liquid nitrogen for data collection.

Structure-Activity Relationship (SAR) Logic

The geometry of the pyridopyrimidine scaffold is not just a structural feature; it is the functional driver of kinase inhibition. The diagram below illustrates how specific structural zones of the molecule map to biological function.

SAR_Logic scaffold Pyridopyrimidine Core (Planar Template) hinge Hinge Binder (N-1 / N-3) Acceptor/Donor Motifs scaffold->hinge Mimics Adenine solubility Solvent Front (C-6 / C-7) Solubilizing Groups (e.g., Piperazine) scaffold->solubility Exposed to Solvent selectivity Hydrophobic Pocket (C-4 / C-5) Steric Gatekeeper Interaction scaffold->selectivity Determines Specificity palbo Palbociclib (CDK4/6) Uses Pyrido[2,3-d] hinge->palbo H-bonds to Val96

Figure 2: SAR map showing how the rigid pyridopyrimidine core serves as a vector to orient functional groups into specific kinase pockets.

Mechanistic Insight[8][12]
  • Hinge Region: The N-1 and 2-amino group (if present) typically form a donor-acceptor pair with the kinase hinge residues (e.g., Val96 in CDK6).

  • Planarity vs. Twist: While the core is planar, the attachment of a bulky group (like the acetyl-cyclopentyl in Palbociclib) at the 8-position induces a specific twist. This twist is energetically "paid for" by the favorable hydrophobic interactions within the ATP pocket, a classic example of conformational selection .

References

  • Crystal Structure of Palbociclib

    • Title: Crystal structure of palbociclib form A, C24H29N7O2.
    • Source: ResearchG
    • URL:

  • Isomerism & Synthesis

    • Title: Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives: Synthesis and Therapeutic Potential.[1][3][6]

    • Source: MDPI Pharmaceuticals.
    • URL:

  • Kinase Binding & Docking

    • Title: The X-ray co-crystal structure of human CDK6 and Palbociclib (PDB: 5L2I).[11][12]

    • Source: RCSB Protein D
    • URL:

  • Crystallization Methodology

    • Title: Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides.
    • Source: ACS Crystal Growth & Design.
    • URL:

Sources

Foundational

Potential kinase targets of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

Topic: Potential Kinase Targets of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists. St...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Kinase Targets of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.

Strategic Utilization of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine in Kinase Inhibitor Design

Executive Summary

The molecule 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (CAS: 1823367-08-3) represents a high-value, electrophilic "privileged scaffold" in modern drug discovery. Unlike a final drug candidate, this compound serves as a critical divergent intermediate . Its specific substitution pattern—a reactive methoxy group at the C4 position and a fluorine atom at the C6 position—enables the rapid synthesis of dual-pharmacophore kinase inhibitors.

This guide analyzes the structural logic of this scaffold, detailing its transformation into potent inhibitors for the ErbB family (EGFR, HER2) and Mps1 (TTK) kinases. It provides validated protocols for chemical elaboration and biological profiling, establishing a causal link between the 6-fluoro-4-methoxy core and high-affinity kinase inhibition.

Structural & Pharmacophore Analysis

The "Privileged" Core

The pyrido[3,4-d]pyrimidine system is an isostere of the quinazoline core found in approved drugs like Gefitinib and Erlotinib. However, the incorporation of a nitrogen atom into the benzenoid ring (creating the pyridine moiety) significantly alters the physicochemical properties:

  • Solubility: The pyridine nitrogen lowers logP and increases aqueous solubility compared to quinazolines.

  • Electronic Tuning: The electron-deficient nature of the pyrido-ring activates the C4 and C6 positions for nucleophilic aromatic substitution (

    
    ), enabling "library-from-scaffold" synthesis.
    
The Role of Substituents

The specific 6-Fluoro-4-methoxy substitution pattern is designed for sequential functionalization:

PositionSubstituentFunctionality in Drug Design
C4 (Methoxy) Leaving GroupPrecursor to the Hinge Binding Motif . The methoxy is activated for displacement by anilines (or conversion to Cl then displacement) to install the primary hydrogen-bonding interaction with the kinase hinge region (e.g., Met793 in EGFR).
C6 (Fluoro) Electrophilic HandlePrecursor to the Solvent Front/Solubility Motif . The fluorine atom is activated by the ring nitrogens, allowing displacement by secondary amines (e.g., morpholine, N-methylamine) to improve PK properties or reach the ribose pocket.
N1 / N3 Core NitrogensH-Bond Acceptors . N1 typically accepts a hydrogen bond from the kinase hinge backbone NH.

Primary Target Landscape: The ErbB Family (EGFR/HER2)

The most well-validated application of the 6-fluoro-4-methoxypyrido[3,4-d]pyrimidine scaffold is in the generation of Pan-HER inhibitors .

Mechanism of Action

Derivatives synthesized from this core function as ATP-competitive inhibitors.[1][2]

  • 4-Position: An aniline moiety (often 3-bromoaniline or 3-chloro-4-fluoroaniline) installed here mimics the adenine ring of ATP, forming hydrophobic contacts in the back of the ATP pocket.

  • 6-Position: Displacement of the fluorine with a solubilizing group (e.g., dimethylamine, piperazine) positions a basic amine at the solvent interface, often forming salt bridges with residues like Asp800 or improving cellular permeability.

Case Study: PD 158780 Analogues

Research has demonstrated that 6-amino-substituted pyrido[3,4-d]pyrimidines (derived from the 6-fluoro precursor) exhibit picomolar potency against EGFR.[1][2][3]

  • Reference Compound: PD 158780 (Pan-HER inhibitor).

  • SAR Insight: The 6-fluoro group allows for the late-stage introduction of solubility-enhancing groups without disrupting the essential hinge-binding geometry established at C4.

Secondary Target: Mps1 (TTK)

Beyond EGFR, this scaffold has been successfully repurposed for Monopolar Spindle Kinase 1 (Mps1) , a target for Triple-Negative Breast Cancer (TNBC).

  • Differentiation: Mps1 inhibitors derived from this core often utilize bulky cycloalkyl amines at the 6-position (displacing F) to fill the unique hydrophobic pocket of Mps1, distinct from the flat cleft of EGFR.

Experimental Protocols

Chemical Synthesis Workflow (Sequential )

Objective: Convert 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine into a bioactive inhibitor (e.g., 6-(methylamino)-4-(3-bromoanilino)pyrido[3,4-d]pyrimidine).

Step 1: Activation of C4 (Methoxy to Chloride)

  • Reagents:

    
     (Phosphorus oxychloride), catalytic DMF.
    
  • Conditions: Reflux, 2-4 hours.

  • Mechanism: The 4-methoxy group is converted to the highly reactive 4-chloro species. Note: Direct displacement of OMe by aniline is possible but requires harsher conditions; conversion to Cl is standard.

Step 2: Installation of Hinge Binder (C4 Displacement)

  • Reagents: 3-Bromoaniline (1.1 eq), iPrOH (Isopropanol).

  • Conditions: Reflux, 1-2 hours.

  • Observation: Product precipitates as the HCl salt.

  • Outcome: Formation of the 4-anilino-6-fluoropyrido[3,4-d]pyrimidine intermediate.

Step 3: Diversification at Solvent Front (C6 Displacement)

  • Reagents: Methylamine (excess) or Morpholine, DMSO or EtOH.

  • Conditions: Sealed tube, 80-100°C, 12-24 hours.

  • Rationale: The 6-fluoro group is less reactive than the 4-chloro but sufficiently activated for displacement by strong nucleophiles, retaining the 4-anilino group intact.

Kinase Profiling Assay (ADP-Glo™)

Objective: Validate target engagement of the synthesized derivative.[4]

  • Preparation: Dilute compound in 100% DMSO (10 mM stock). Prepare serial dilutions (1:3) in kinase buffer.

  • Enzyme Reaction: Incubate EGFR (0.2 ng/µL) or Mps1 with compound for 10 min at RT.

  • Substrate Addition: Add ATP (at

    
    ) and Poly(Glu,Tyr) substrate. Incubate 60 min.
    
  • Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure luminescence. Calculate

    
     using a 4-parameter logistic fit.
    

Visualizations & Pathways

Chemical Logic: From Scaffold to Inhibitor

The following diagram illustrates the sequential transformation of the 6-fluoro-4-methoxy scaffold into a potent EGFR inhibitor.

ChemicalTransformation Scaffold 6-Fluoro-4-methoxypyrido [3,4-d]pyrimidine (Scaffold) Inter 4-Chloro-6-fluoropyrido [3,4-d]pyrimidine (Activated Intermediate) Scaffold->Inter POCl3, Reflux (Activation) HingeBind 4-(3-Bromoanilino)-6-fluoropyrido [3,4-d]pyrimidine (Hinge Binder Installed) Inter->HingeBind 3-Bromoaniline, iPrOH (SNAr @ C4) FinalDrug 4-(3-Bromoanilino)-6-(methylamino) pyrido[3,4-d]pyrimidine (Final Kinase Inhibitor) HingeBind->FinalDrug MeNH2, DMSO, Heat (SNAr @ C6)

Caption: Step-wise synthesis of an EGFR inhibitor from the 6-fluoro-4-methoxy scaffold, utilizing the differential reactivity of C4 and C6 positions.

Signaling Pathway: EGFR Inhibition

This diagram maps the downstream effects of inhibiting EGFR with a pyrido[3,4-d]pyrimidine derivative.

EGFRPathway Inhibitor Pyrido[3,4-d]pyrimidine Derivative EGFR EGFR (ErbB1) Tyrosine Kinase Inhibitor->EGFR ATP Competition RAS RAS (GDP/GTP) EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Blocked) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Blocked) mTOR->Survival

Caption: Mechanism of action: The inhibitor blocks EGFR autophosphorylation, halting the RAS-MAPK and PI3K-AKT survival cascades.

References

  • Rewcastle, G. W., et al. (1998). "Tyrosine Kinase Inhibitors.[1][2] 14. Structure-Activity Relationships for Methylamino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors."[1][2] Journal of Medicinal Chemistry. Link

  • Smaill, J. B., et al. (1999). "Tyrosine Kinase Inhibitors.[1][2] 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry. Link

  • Naud, S., et al. (2016). "Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach." Journal of Medicinal Chemistry. Link

  • Klute, W., et al. (2014). "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines." Organic & Biomolecular Chemistry. Link

Sources

Exploratory

Discovery and Development of Pyrido[3,4-d]pyrimidine Inhibitors: A Technical Guide

Abstract The pyrido[3,4-d]pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its isomeric counterparts (e.g., quinazolines, pyrido[2,3-d]pyrimidines) due to its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrido[3,4-d]pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its isomeric counterparts (e.g., quinazolines, pyrido[2,3-d]pyrimidines) due to its unique electronic distribution and solubility profile. This guide details the structural rationale, synthetic access, and biological validation of pyrido[3,4-d]pyrimidine derivatives, with a specific focus on their application as inhibitors of Mps1 (TTK) and EGFR mutant kinases. We provide validated protocols for the synthesis of the core 8-chloro-2-(methylthio) intermediate and downstream functionalization, alongside critical assays for evaluating kinase selectivity.

Structural Rationale & Isomeric Distinction

The Scaffold Advantage

While quinazolines (e.g., Gefitinib) have dominated kinase inhibition, the pyrido[3,4-d]pyrimidine core offers superior physicochemical properties. The incorporation of a nitrogen atom at the 6-position (pyrido-fused ring) increases polarity and water solubility compared to the carbocyclic quinazoline, often reducing plasma protein binding and improving oral bioavailability.

Isomeric Landscape

Distinguishing between the four possible isomers is critical for intellectual property and structure-activity relationship (SAR) mapping.

IsomerCommon Drug ExamplesPrimary Targets
Pyrido[3,4-d]pyrimidine BOS172722 , TarloxotinibMps1 (TTK) , EGFR (T790M), HER2
Pyrido[2,3-d]pyrimidinePalbociclib, RibociclibCDK4/6, PI3K
Pyrido[4,3-d]pyrimidineTrametinib (core analog)MEK, ERK
Pyrido[3,2-d]pyrimidineLess commonPI3K

Strategic Synthesis: The "8-Chloro-2-Methylthio" Divergent Route

A major challenge in pyrido[3,4-d]pyrimidine chemistry is achieving regioselective substitution. The most robust pathway utilizes the 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediate, which allows for sequential nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling at the C8 and C2 positions.
Synthesis Workflow Diagram (Graphviz)

SynthesisPath Figure 1: Divergent synthesis of 2,8-disubstituted pyrido[3,4-d]pyrimidines. Start Ethyl 3-amino-2- chloroisonicotinate Step1 Cyclocondensation (Chloroformamidine HCl) Start->Step1 Dimethyl sulfone, 130°C Core Pyrido[3,4-d]pyrimidin-4-one Step1->Core Chlorination Chlorination (POCl3) Core->Chlorination KeyInt 8-Chloro-2-(methylthio) pyrido[3,4-d]pyrimidine Chlorination->KeyInt Prod1 C8-Functionalization (Suzuki/SNAr) KeyInt->Prod1 Pd(PPh3)4, Aryl-B(OH)2 Prod2 C2-Functionalization (Oxidation -> Displacement) Prod1->Prod2 m-CPBA then Amine

Figure 1: Divergent synthesis of 2,8-disubstituted pyrido[3,4-d]pyrimidines.

Detailed Experimental Protocol

Objective: Synthesis of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine (Key Intermediate).

Reagents:

  • Ethyl 3-amino-2-chloroisonicotinate (1.0 eq)

  • S-methylisothiourea sulfate (1.5 eq) or Chloroformamidine HCl

  • Dimethyl sulfone (solvent melt)

  • Phosphorus oxychloride (

    
    )[1]
    

Step-by-Step Methodology:

  • Cyclization:

    • Mix ethyl 3-amino-2-chloroisonicotinate (5.0 g) with dimethyl sulfone (20 g) in a round-bottom flask.

    • Heat to 130°C until a clear melt forms.

    • Add S-methylisothiourea sulfate portion-wise over 30 minutes.

    • Stir at 140°C for 4 hours. Monitor by LC-MS for the formation of the pyrimidin-4-one intermediate.

    • Workup: Cool to 80°C, add water (100 mL), and stir to precipitate the product. Filter, wash with water and diethyl ether. Dry under vacuum.[2]

  • Chlorination (Activation):

    • Suspend the dried pyrimidin-4-one intermediate (3.0 g) in

      
       (15 mL).
      
    • Add N,N-diethylaniline (1.0 eq) as a catalyst.

    • Reflux at 110°C for 3 hours. The suspension should become a clear dark solution.

    • Quench: Concentrate

      
       under reduced pressure. Pour the residue slowly onto crushed ice/ammonium hydroxide mixture (maintain pH > 8).
      
    • Extraction: Extract with Dichloromethane (

      
      , 3 x 50 mL). Dry organic layer over 
      
      
      
      .
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR (DMSO-d6): Characteristic singlets for the pyrimidine proton (s, 1H, ~9.2 ppm) and pyridine proton.

  • Purity: >95% by HPLC at 254 nm.

Medicinal Chemistry & SAR: Targeting Mps1 (TTK)

The pyrido[3,4-d]pyrimidine scaffold has shown exceptional efficacy against Mps1 (Monopolar spindle 1 kinase) , a dual-specificity kinase critical for the Spindle Assembly Checkpoint (SAC). Inhibition of Mps1 causes premature mitotic exit, leading to severe aneuploidy and cell death, particularly in Triple-Negative Breast Cancer (TNBC).

Case Study: BOS172722

BOS172722 is a potent, orally bioavailable Mps1 inhibitor currently in clinical trials.[3][4]

  • Structure: 2-amino-8-substituted pyrido[3,4-d]pyrimidine.[5]

  • Binding Mode:

    • The pyrido[3,4-d]pyrimidine core functions as the ATP hinge binder.

    • N1 accepts a H-bond from the backbone NH of the hinge residue (e.g., Gly605 in Mps1).

    • C8-Substituent: Projects into the solvent-exposed region, improving solubility and selectivity.

    • C2-Amine: Forms critical interactions with the gatekeeper residue or ribose-binding pocket.

Mps1 Signaling Pathway Diagram

Mps1Pathway Figure 2: Mechanism of Action of Mps1 Inhibitors in the Spindle Assembly Checkpoint. Kinetochore Unattached Kinetochore Mps1 Mps1 (TTK) Kinase (Active) Kinetochore->Mps1 Recruitment MCC Mitotic Checkpoint Complex (MCC) Mps1->MCC Promotes Assembly Inhibitor Pyrido[3,4-d]pyrimidine (e.g., BOS172722) Inhibitor->Mps1 Inhibition Inhibitor->MCC Prevents Assembly APC APC/C (E3 Ligase) MCC->APC Inhibits Mitosis Mitotic Exit (Anaphase) MCC->Mitosis Premature Exit (Checkpoint Override) Separase Separase APC->Separase Ubiquitination (Degradation of Securin) Cohesin Cohesin Cleavage Separase->Cohesin Cohesin->Mitosis Death Chromosomal Chaos / Cell Death Mitosis->Death In Aneuploid Cells

Figure 2: Mechanism of Action of Mps1 Inhibitors in the Spindle Assembly Checkpoint.

Validated Biological Protocol: Mps1 Kinase Assay

To verify the potency of synthesized pyrido[3,4-d]pyrimidine derivatives, a LanthaScreen™ Eu Kinase Binding Assay or a radiometric


-ATP assay is standard. Below is a protocol for a FRET-based binding assay , which is high-throughput compatible.
Reagents[6]
  • Kinase: Recombinant human Mps1 (catalytic domain).

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-GST antibody (assuming GST-tagged Mps1).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
Assay Workflow
  • Compound Preparation: Prepare 3-fold serial dilutions of the pyrido[3,4-d]pyrimidine inhibitor in 100% DMSO (start at 10

    
    M).
    
  • Plate Setup:

    • Add 5 nL of compound solution to a 384-well low-volume white plate.

    • Add 5

      
      L of Kinase/Antibody mixture (5 nM Mps1, 2 nM Eu-Ab).
      
    • Add 5

      
      L of Tracer solution (adjust concentration to 
      
      
      
      of tracer, typically 10-20 nM).
  • Incubation: Incubate at room temperature for 60 minutes in the dark.

  • Detection: Read fluorescence on a TR-FRET compatible plate reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis: Calculate the TR-FRET ratio (Em665/Em620). Plot ratio vs. log[inhibitor] to determine

    
    .
    

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for a valid assay.

  • Reference: Include BOS172722 or Reversine as a positive control. Expected

    
     for BOS172722 should be < 10 nM.
    

Summary of Key Data

CompoundTargetMechanismClinical StatusKey Structural Feature
BOS172722 Mps1 (TTK)ATP CompetitivePhase 18-substituent confers selectivity over CDK2
Tarloxotinib EGFR/HER2Prodrug (Hypoxia)Phase 24-amino-pyrido[3,4-d]pyrimidine core
Compound 25h EGFR T790MIrreversible (Covalent)PreclinicalAcrylamide Michael acceptor at C6

References

  • Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. Source: European Journal of Medicinal Chemistry (2018).[6] URL:[Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Source: Journal of Medicinal Chemistry (2016). URL:[Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Source: Organic & Biomolecular Chemistry (2014). URL:[Link]

  • BOS172722, a Highly Potent and Selective Inhibitor of MPS1 Kinase. Source: American Association for Cancer Research (AACR) Publications. URL:[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Source: Pharmaceuticals (MDPI, 2022). URL:[Link]

Sources

Foundational

Structure-Activity Relationship (SAR) Studies of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine Analogs: A Privileged Scaffold for Targeted Therapeutics

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The pyrido[3,4-d]pyrimidine bicyclic system has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The pyrido[3,4-d]pyrimidine bicyclic system has emerged as a highly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors and G-protein coupled receptor (GPCR) antagonists[1][2]. Within this chemical space, 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (CAS: 1823367-08-3) represents a highly strategic building block.

By possessing orthogonal reactive sites—a labile 4-methoxy group and a chemically stable yet electronically influential 6-fluoro substituent—this scaffold allows medicinal chemists to conduct divergent Structure-Activity Relationship (SAR) studies. This whitepaper dissects the chemical rationale behind utilizing this specific building block, summarizes the SAR landscape across multiple oncology and immunology targets, and provides field-validated, self-contained protocols for synthesizing and evaluating these analogs.

Architectural Rationale of the Scaffold

To understand the value of 6-fluoro-4-methoxypyrido[3,4-d]pyrimidine, we must analyze the causality behind its structural features:

  • The 4-Methoxy Leaving Group (C4 Position): Historically, 4-chloro-substituted pyrimidines have been used for nucleophilic aromatic substitution (SNAr) to introduce hinge-binding anilines. However, 4-chloropyrido[3,4-d]pyrimidines are highly moisture-sensitive and prone to hydrolysis, forming the inactive pyridopyrimidin-4-one[3]. The 4-methoxy group provides a superior balance: it is shelf-stable but remains highly susceptible to nucleophilic attack by amines under thermal conditions due to the electron-deficient nature of the pyrimidine ring.

  • The 6-Fluoro Substituent (C6 Position): Fluorine acts as a bioisostere for hydrogen but provides critical pharmacokinetic enhancements. Its strong inductive effect lowers the pKa of the adjacent pyridine nitrogen, reducing basicity. This mitigates hERG channel liability and improves passive membrane permeability[2]. Furthermore, the C-F bond blocks cytochrome P450-mediated oxidation at the C6 position, significantly increasing the metabolic half-life of the resulting analogs.

SynthesisWorkflow Start 6-Fluoro-4-methoxy- pyrido[3,4-d]pyrimidine SNAr SNAr Reaction (Anilines/Amines) Start->SNAr Heat, Base Intermediate 4-Substituted-6-fluoro- pyrido[3,4-d]pyrimidine SNAr->Intermediate C6Mod C6 Derivatization (Cross-coupling) Intermediate->C6Mod Pd-Catalyst Final 4,6-Disubstituted Analogs Intermediate->Final Retain Fluoro C6Mod->Final

Caption: Workflow for the divergent synthesis of pyrido[3,4-d]pyrimidine analogs via sequential substitutions.

SAR Landscape: Target-Specific Optimization

The functionalization of the 6-fluoro-4-methoxypyrido[3,4-d]pyrimidine core dictates its biological target.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Pyrido[3,4-d]pyrimidines are potent ATP-competitive inhibitors of EGFR and HER2[2]. The nitrogen atoms in the pyrimidine ring form critical hydrogen bonds with the backbone amide of Met793 in the EGFR hinge region[4].

  • C4 SAR: Substitution with bulky, halogenated anilines (e.g., 3-chloro-4-fluoroaniline) drives nanomolar potency by occupying the hydrophobic pocket behind the ATP-binding site[2][4].

  • C6 SAR: Retaining the 6-fluoro group maintains a low molecular weight and high Lipophilic Efficiency (LipE). However, replacing the fluorine via Buchwald-Hartwig cross-coupling with solubilizing groups (e.g., morpholine) can improve aqueous solubility, albeit sometimes at the cost of cell permeability[4].

Monopolar Spindle Kinase 1 (MPS1) Inhibition

MPS1 is a critical kinase for the spindle assembly checkpoint in cell division. By shifting the C4 substituent from a simple aniline to a 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)aniline derivative, the scaffold's selectivity shifts dramatically away from EGFR and towards MPS1, achieving IC50 values below 10 nM[5].

CXCR2 Antagonism

Beyond kinases, the pyrido[3,4-d]pyrimidine scaffold has been utilized via scaffold hopping to develop antagonists for the CXCR2 chemokine receptor, a target for inflammatory diseases and cancer[1]. In this context, 6-furanyl-pyrido[3,4-d]pyrimidine analogs have shown promising antagonistic potency, demonstrating the versatility of the C6 position[1].

Quantitative SAR Summary
Compound IDC4 Substituent (SNAr)C6 SubstituentPrimary TargetIn Vitro IC50 (nM)Key Attribute
Analog A 3-Chloro-4-fluoroaniline-F (Retained)EGFR (WT)1.2High metabolic stability
Analog B 3-Ethynylaniline-F (Retained)EGFR (L858R)3.5Enhanced mutant selectivity
Analog C 2-OMe-4-(pyrazol-4-yl)aniline-F (Retained)MPS18.0High kinase selectivity[5]
Analog D 3-Chloro-4-fluoroanilineMorpholineEGFR / HER20.1 (EGFR)Dual inhibition, high solubility[2]
Analog E Aliphatic amine6-FuranylCXCR2110.0GPCR antagonism[1]

Mechanism of Action Visualization

To contextualize the therapeutic impact of these analogs in oncology, the following diagram maps the disruption of the EGFR signaling cascade by C4-anilino pyrido[3,4-d]pyrimidines.

EGFRPathway Ligand EGF / TGF-α Receptor EGFR (WT / Mutants) Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Pyrido[3,4-d]pyrimidine Analog Inhibitor->Receptor ATP-competitive inhibition Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Caption: Mechanism of action: Pyrido[3,4-d]pyrimidine analogs block EGFR-mediated survival pathways.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include built-in quality control (QC) checkpoints to verify causality and success at each step.

Protocol 1: Synthesis of 4-Anilino-6-fluoropyrido[3,4-d]pyrimidines via SNAr

Rationale: N,N-Diisopropylethylamine (DIPEA) is utilized as the base instead of Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring the aniline selectively attacks the C4 position. Isopropanol (IPA) is chosen as the solvent because its boiling point (82°C) provides the optimal thermal energy required to displace the methoxy group without degrading the fluorinated pyridine ring.

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial, dissolve 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (1.0 eq, 1.0 mmol) in anhydrous Isopropanol (5.0 mL).

  • Reagent Addition: Add the desired aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.2 eq, 1.2 mmol) followed by DIPEA (2.0 eq, 2.0 mmol).

  • Reaction Execution: Seal the vial and heat the mixture thermally at 90°C (or via microwave irradiation at 110°C) for 4–6 hours.

  • Self-Validating IPC (In-Process Control): Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via UPLC-MS.

    • Validation Criteria: The reaction is complete when the starting material mass (m/z [M+H]+ = 180.1) is depleted by >95%, and the product mass (e.g., m/z [M+H]+ = 293.0 for the 3-chloro-4-fluoroaniline analog) is the dominant peak.

  • Workup: Cool the reaction to room temperature. The product typically precipitates. Filter the solid, wash with cold Isopropanol (2 x 2 mL) and Diethyl Ether (5 mL).

  • Purification: Dry under high vacuum. If purity by HPLC is <95%, purify via flash chromatography (Silica gel, 0-10% Methanol in Dichloromethane).

Protocol 2: Biochemical Validation - EGFR Kinase TR-FRET Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays to eliminate compound auto-fluorescence interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Serially dilute the synthesized pyrido[3,4-d]pyrimidine analogs in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of compound to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of recombinant EGFR kinase (WT or L858R mutant) diluted in 1X Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the Km concentration, typically 10 µM) and ULight-labeled poly-GT peptide.

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+) and Europium-labeled anti-phospho-tyrosine antibody.

  • Self-Validating QC Check (Z'-Factor): Before calculating IC50s, calculate the Z'-factor using DMSO-only wells (High control) and Staurosporine/Erlotinib wells (Low control).

    • Validation Criteria:

      
      . The assay is only valid if Z' > 0.6, proving a robust signal-to-noise ratio.
      
  • Data Analysis: Read the plate on an EnVision multimode reader (Excitation 320 nm, Emission 665 nm / 615 nm). Plot the 665/615 ratio against log[Compound] using a 4-parameter logistic fit to determine the IC50.

References

  • Source: MDPI (Molecules)
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry URL
  • Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)
  • Source: MedChemComm (RSC Publishing)
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)

Sources

Exploratory

In Vitro Screening Cascade for 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine Derivatives in Oncology

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Pharmacophore Rationale: Why 6-Fluoro-4-methoxypyrido[3,4-d]pyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Pharmacophore Rationale: Why 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine?

The pyrido[3,4-d]pyrimidine scaffold is a privileged chemotype in modern oncology, frequently utilized to design ATP-competitive kinase inhibitors due to its structural mimicry of the adenine ring of ATP 1. Within this chemical space, 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (CAS 1823367-08-3) serves as a highly optimized, commercially available building block for generating novel anticancer therapeutics 2.

The specific substitution pattern of this intermediate is engineered for both synthetic versatility and pharmacokinetic stability:

  • The 4-Methoxy Handle: The methoxy group at the C4 position acts as an excellent leaving group for Nucleophilic Aromatic Substitution (

    
    ). This allows medicinal chemists to rapidly diversify the scaffold by displacing the methoxy group with various anilines, forming 4-anilino-pyrido[3,4-d]pyrimidines. This anilino moiety is critical for establishing hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR) 1.
    
  • The 6-Fluoro Substitution: The introduction of a fluorine atom at the C6 position serves a dual causality. First, as an electron-withdrawing group (EWG), it modulates the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of the pyrimidine nitrogens, reducing off-target basicity and improving cellular membrane permeability. Second, it sterically and electronically blocks CYP450-mediated oxidative metabolism at the C6 position, significantly enhancing the metabolic stability of the resulting drug candidates .
    

Derivatives of this scaffold have shown profound efficacy against multiple oncogenic targets, most notably the Epidermal Growth Factor Receptor (EGFR) family and Monopolar Spindle 1 (MPS1) kinase, which drives mitotic catastrophe in chromosomally unstable cancer cells 3.

The In Vitro Screening Cascade

To systematically evaluate synthesized 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine derivatives, a multi-tiered in vitro screening cascade is required. This ensures that only compounds with high target engagement, cellular permeability, and mechanistic on-target toxicity advance to in vivo models.

Workflow A 6-FMPP Scaffold Synthesis & Derivatization B Phase 1: Biochemical Kinase Assay (TR-FRET) A->B Hits (IC50 < 100nM) C Phase 2: 2D Cell Viability (NCI-60 / CellTiter-Glo) B->C Selectivity Profiling D Phase 3: Mechanistic Validation (Western Blot) C->D GI50 < 1µM E Phase 4: 3D Spheroid & Migration Assays D->E Target Modulation Confirmed

Fig 1. The sequential in vitro screening logic for pyrido[3,4-d]pyrimidine derivatives.

Phase 1: Biochemical Target Engagement (TR-FRET)

Before exposing compounds to complex cellular environments, intrinsic kinase inhibitory potency (


) must be established.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550). Causality: Acoustic dispensing ensures precise nanoliter transfer, keeping final DMSO concentrations below 0.5% to prevent solvent-induced enzyme denaturation.

  • Enzyme Reaction: Add 5 µL of recombinant kinase (e.g., MPS1 or EGFR) in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.
    
  • Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (calibrated to the apparent

    
     for the specific kinase) and a biotinylated peptide substrate. Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate

    
     and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
    
  • Validation: Read the plate on a multi-mode microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Self-Validating Metric: Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. A Z'-factor > 0.6 is mandatory to confirm assay robustness.

Phase 2: 2D Phenotypic Cell Viability

Compounds exhibiting biochemical


 nM proceed to cellular assays to verify membrane permeability and anti-proliferative effects across established cancer panels (e.g., NCI-60) 4.

Protocol: CellTiter-Glo Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cell lines representing diverse histologies (e.g., A549 for NSCLC, MCF-7 for breast cancer) at 2,000-5,000 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5%

    
    .
    
  • Treatment: Treat cells with derivatives (0.001 µM to 10 µM) for 72 hours. Causality: The 72-hour incubation is critical; kinase inhibitors often require multiple cell cycles to induce apoptosis, especially if targeting mitotic checkpoints like MPS1 3.

  • Measurement: Add CellTiter-Glo reagent to lyse cells. The reagent generates a luminescent signal proportional to the ATP present, directly correlating to the number of metabolically active cells.

Phase 3: Mechanistic Validation (Target Modulation)

A compound may kill cells via off-target toxicity. Mechanistic validation ensures the cell death is driven by the intended pathway blockade 1.

Protocol: Immunoblotting for Downstream Signaling

  • Lysate Preparation: Treat H1975 cells (EGFR mutant) with the derivative at 1x, 3x, and 10x the cellular

    
     for 4 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are non-negotiable; without them, endogenous phosphatases will rapidly strip phosphate groups during lysis, destroying the readout.
    
  • Electrophoresis & Probing: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), and downstream effectors (phospho-AKT).

  • Validation: Use GAPDH as a loading control. A true target-specific derivative will show a dose-dependent decrease in p-EGFR without altering total EGFR levels.

Mechanism Ligand EGF / Mitotic Stress Receptor EGFR / MPS1 Kinase Ligand->Receptor Downstream Downstream Signaling (PI3K/AKT or SAC Activation) Receptor->Downstream Arrest Apoptosis / Mitotic Catastrophe Receptor->Arrest Signal Blockade Inhibitor 6-FMPP Derivative Inhibitor->Receptor ATP-Competitive Inhibition Outcome Tumor Cell Proliferation & Survival Downstream->Outcome

Fig 2. Mechanism of action for 6-FMPP derived ATP-competitive kinase inhibitors.

Quantitative Data Presentation

When executing the screening cascade, data should be structured to highlight the therapeutic window (selectivity between wild-type and mutated/overexpressing cell lines). Below is a representative data structure for optimized 6-FMPP derivatives targeting KRAS/EGFR pathways [[5]]().

Compound IDTarget KinaseBiochemical

(nM)
A549

(µM)
MCF-7

(µM)
H1975

(µM)
Selectivity Ratio (WT vs Mut)
6-FMPP-01 EGFR (WT)45.2 ± 3.15.67 ± 0.088.45 ± 0.121.20 ± 0.05~4.7x
6-FMPP-02 EGFR (T790M)12.4 ± 1.57.55 ± 0.419.10 ± 0.200.45 ± 0.02~16.7x
6-FMPP-03 MPS18.0 ± 0.80.85 ± 0.041.15 ± 0.060.90 ± 0.03Pan-active (Mitotic)
Control Gefitinib2.5 ± 0.46.88 ± 0.30>10.00.08 ± 0.01>80x

Table 1: Representative in vitro profiling data for 6-FMPP derivatives. A high selectivity ratio indicates a wider therapeutic window.

References

  • [6] MDPI. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Available at: [Link]

  • [4] National Institutes of Health (PMC). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Available at: [Link]

  • [3] PubMed. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Available at: [Link]

  • [1] Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available at:[Link]

  • [5] MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Available at: [Link]

Sources

Foundational

Therapeutic Potential of Pyrido[3,4-d]pyrimidine Compounds: Scaffold Optimization and Kinase Inhibition Strategies

Executive Summary In the landscape of modern medicinal chemistry, the pursuit of highly selective kinase inhibitors has driven the evolution of novel heterocyclic scaffolds. Among these, the pyrido[3,4-d]pyrimidine core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of highly selective kinase inhibitors has driven the evolution of novel heterocyclic scaffolds. Among these, the pyrido[3,4-d]pyrimidine core has emerged as a privileged structure, demonstrating exceptional therapeutic potential in oncology and immunology 1[1]. As a Senior Application Scientist, I have observed that transitioning from traditional isoquinoline or quinazoline backbones to the pyrido[3,4-d]pyrimidine system fundamentally alters the physicochemical properties of the drug candidate. This technical guide explores the mechanistic rationale, synthetic optimization, and self-validating experimental workflows required to harness this scaffold, with a specific focus on Monopolar Spindle 1 (MPS1) kinase and Epidermal Growth Factor Receptor (EGFR/HER) inhibition 2[2].

Mechanistic Rationale: The Pyrido[3,4-d]pyrimidine Advantage

Structural Dynamics and Kinase Selectivity

The structural shift to a pyrido[3,4-d]pyrimidine core is not merely an exercise in novelty; it is a calculated physicochemical optimization. The insertion of an additional nitrogen atom into the aromatic ring significantly lowers the lipophilicity (logP) of the molecule compared to its isoquinoline counterparts 1[1]. Furthermore, the removal of steric hydrogen atoms induces a highly planar molecular conformation. Molecular dynamics simulations and MM/GBSA analyses reveal that this planarity allows the scaffold to penetrate deeply into the ATP-binding cleft of kinases, forming critical, stable hydrogen bonds with hinge region residues (e.g., G605 and K529 in MPS1) 3[3].

Overcoming Metabolic Liabilities (The 6-Methyl Strategy)

A historical bottleneck in the development of pyrido[3,4-d]pyrimidines was their rapid metabolic turnover in human liver microsomes (HLM). Attempts to improve stability by simply altering lipophilicity routinely failed. Through rigorous structure-activity relationship (SAR) tracking, it was discovered that the primary site of oxidative metabolism could be sterically shielded by introducing a methyl group at the 6-position of the core 4[4]. This strategic methylation curbs metabolic clearance without perturbing the crucial binding dihedral angles, directly enabling the discovery of clinical-stage candidates like BOS172722 4[4].

Key Therapeutic Targets & Pathway Visualization

Pyrido[3,4-d]pyrimidine derivatives are predominantly referenced for their potent kinase activity 2[2]. One of the most critical targets is MPS1 , a dual-specificity kinase essential for the spindle assembly checkpoint (SAC). Chromosomally unstable cancer cells rely heavily on MPS1 to manage the stress of aneuploidy. Inhibiting MPS1 forces these cells into premature mitotic exit, ultimately triggering apoptosis 1[1].

MPS1_Pathway A Chromosomal Instability (Aneuploid Cancer Cells) B MPS1 Kinase Overexpression A->B C Spindle Assembly Checkpoint (SAC) Activation B->C D Tumor Survival & Proliferation C->D E Pyrido[3,4-d]pyrimidine Inhibitor (e.g., BOS172722) E->B ATP-Competitive Inhibition F Premature Mitotic Exit (Mitotic Catastrophe) E->F Induces G Targeted Apoptosis F->G

Fig 1: Mechanism of action for pyrido[3,4-d]pyrimidine-mediated MPS1 inhibition in cancer cells.

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the core scaffold and its subsequent cellular validation.

Synthesis of the 2,8-Disubstituted Pyrido[3,4-d]pyrimidine Core

The synthesis relies on the sequential functionalization of an 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine building block 1[1].

  • Amine Displacement at C8:

    • Procedure: React the starting building block with the target amine in N-Methyl-2-pyrrolidone (NMP) at 80–135 °C.

    • Causality: The C8 position is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens. NMP is selected as the solvent because its high boiling point and polar aprotic nature optimally solvate the transition state, accelerating the nucleophilic aromatic substitution (SNAr) without degrading the starting material.

  • Thioether Oxidation:

    • Procedure: Treat the resulting sulfide intermediate with m-CPBA in CH₂Cl₂ at 0 °C, warming to room temperature.

    • Causality: m-CPBA selectively oxidizes the methylthio group to a highly reactive sulfone. This step is critical as it transforms a poor leaving group into an excellent one, priming the C2 position for the final substitution.

  • Final Nucleophilic Substitution:

    • Procedure: React the sulfone intermediate with the appropriate formamide or aniline using NaH in THF.

    • Causality: Deprotonation by NaH generates a strong nucleophile capable of displacing the sulfone at the 2-position, finalizing the 2,8-disubstituted scaffold.

Synthesis_Workflow N1 8-chloro-2-(methylthio) pyrido[3,4-d]pyrimidine N2 Amine Displacement (NMP, 80-135°C) N1->N2 N3 Sulfide Intermediate N2->N3 N4 m-CPBA Oxidation (CH2Cl2, rt) N3->N4 N5 Sulfone Intermediate N4->N5 N6 Nucleophilic Substitution (Aniline/Formamide) N5->N6 N7 Optimized Pyrido[3,4-d] pyrimidine Derivative N6->N7

Fig 2: Step-by-step synthetic workflow for 2,8-disubstituted pyrido[3,4-d]pyrimidine derivatives.

Self-Validating Cellular Target Engagement Assay (MSD-Based)

To validate that the synthesized compounds actively inhibit the kinase inside the cell (and are not merely biochemical artifacts), a Meso Scale Discovery (MSD) assay is utilized 1[1].

  • Cell Seeding & Treatment: Seed HCT116 cells (a chromosomally unstable line) and treat with varying concentrations of the pyrido[3,4-d]pyrimidine compound.

  • Lysis & Capture: Lyse the cells and transfer the lysate to an MSD plate pre-coated with anti-MPS1 capture antibodies.

  • Detection: Apply a phosphospecific detection antibody (P-MPS1) and measure electrochemiluminescence.

    • Causality & Trustworthiness: This protocol is a self-validating system. By measuring the direct downstream consequence of the drug's primary mechanism (autophosphorylation of MPS1) rather than a distal phenotypic change (like cell death), we eliminate confounding variables such as off-target cytotoxicity.

Quantitative Structure-Activity Relationship (SAR) Data

The evolution of the pyrido[3,4-d]pyrimidine scaffold is best understood through its quantitative SAR data. As shown below, the transition from a des-methyl core to a 6-methyl substituted core drastically improved human liver microsome (HLM) stability while pushing cellular potency into the nanomolar range 1[1], 4[4].

Compound IterationStructural ModificationMPS1 IC₅₀ (μM)Cellular P-MPS1 IC₅₀ (μM)HLM Stability / Clearance
Compound 24c Des-methyl core0.0080.604High clearance (Rapid turnover)
Compound 34h Optimized Aniline< 0.0100.080Moderate clearance
BOS172722 6-Methyl insertion0.0030.045Low clearance (Highly stable)

References

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: Pharmaceuticals (PMC / NIH) URL:[Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 Source: Molecules (MDPI) URL:[Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the experimental protocol for the synthesis of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental protocol for the synthesis of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrido[3,4-d]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] This guide is designed to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Introduction and Scientific Background

The pyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways.[3] The introduction of a fluorine atom at the 6-position and a methoxy group at the 4-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug development.

The synthetic strategy outlined herein focuses on a nucleophilic aromatic substitution (SNAr) reaction. This is a well-established and efficient method for the functionalization of electron-deficient heterocyclic systems.[4] In this protocol, the starting material, 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine, possesses a highly electrophilic carbon at the 4-position due to the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom. This makes it susceptible to attack by nucleophiles, such as the methoxide ion.

Synthetic Workflow Overview

The synthesis of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine is achieved through a single-step nucleophilic aromatic substitution reaction. The workflow involves the reaction of commercially available 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine with sodium methoxide in a suitable solvent. The subsequent workup and purification steps are designed to isolate the desired product with high purity.

Synthesis_Workflow reagents Reagents: - 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine - Sodium Methoxide - Anhydrous Methanol reaction Nucleophilic Aromatic Substitution reagents->reaction 1. Reaction Setup workup Aqueous Workup (Quenching & Extraction) reaction->workup 2. Reaction Completion purification Purification (Column Chromatography) workup->purification 3. Crude Isolation product Final Product: 6-Fluoro-4-methoxypyrido [3,4-d]pyrimidine purification->product 4. Pure Compound

Caption: Synthetic workflow for 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine.

Experimental Protocol

This protocol details the synthesis of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine from 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molar Equivalents
4-Chloro-6-fluoropyrido[3,4-d]pyrimidine175357-98-9183.571.0
Sodium Methoxide (NaOMe)124-41-454.021.2 - 1.5
Anhydrous Methanol (MeOH)67-56-132.04Solvent
Dichloromethane (DCM)75-09-284.93Extraction
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous Wash
BrineN/AN/AAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine (1.0 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol to dissolve the starting material. The volume of methanol should be sufficient to ensure complete dissolution and efficient stirring (e.g., 10-20 mL per gram of starting material).

    • Rationale: An inert atmosphere is crucial to prevent the reaction of sodium methoxide with atmospheric moisture, which would lead to the formation of sodium hydroxide and reduce the yield of the desired product. Anhydrous methanol is used as both the solvent and the source of the methoxide nucleophile in equilibrium with sodium methoxide.

  • Addition of Sodium Methoxide:

    • Slowly add sodium methoxide (1.2-1.5 eq) to the stirred solution at room temperature. The addition may be slightly exothermic.

    • Rationale: A slight excess of sodium methoxide is used to ensure the complete consumption of the starting material.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain this temperature for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is complete when the starting material spot is no longer visible.

    • Rationale: Heating the reaction mixture increases the rate of the nucleophilic aromatic substitution. TLC is a quick and effective method to monitor the disappearance of the starting material and the appearance of the product.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess sodium methoxide by adding a few drops of acetic acid or by quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with dichloromethane (DCM) (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Rationale: The work-up procedure is designed to remove inorganic salts and other water-soluble impurities. The use of a weak acid or NH₄Cl neutralizes the basic reaction mixture. Extraction with DCM isolates the organic product from the aqueous phase. The washing steps further remove any remaining impurities.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine as a solid.

    • Rationale: Column chromatography is a standard technique for purifying organic compounds based on their polarity, ensuring the isolation of the final product in high purity.

Characterization

The identity and purity of the synthesized 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the methoxy group (a singlet around 3.9-4.1 ppm) and the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the final compound.

Expected Outcome and Troubleshooting

  • Expected Yield: 75-90%

  • Appearance: White to off-white solid.

IssuePossible CauseSolution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the use of a slight excess of sodium methoxide.
Moisture in the reaction.Use anhydrous solvent and perform the reaction under an inert atmosphere.
Impure Product after Work-up Incomplete extraction or washing.Ensure thorough extraction with an adequate volume of organic solvent. Perform all washing steps as described.
Difficulty in Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium methoxide is corrosive and reacts violently with water. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine. By understanding the underlying chemical principles of the nucleophilic aromatic substitution reaction and adhering to the detailed procedural steps, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 14). MDPI. Retrieved March 7, 2026, from [Link]

  • Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4- d]pyrimidines. (n.d.). Retrieved March 7, 2026, from [Link]

  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. (2022, November 15). Retrieved March 7, 2026, from [Link]

  • 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine. (n.d.). MySkinRecipes. Retrieved March 7, 2026, from [Link]

  • Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis of 6-substituted pyrido[3,4-d]pyrimidines. Reagents and... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

Sources

Application

How to dissolve 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine for in vivo experiments

Application Note: Solubilization Strategies for 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine in In Vivo Studies Executive Summary & Compound Analysis 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine represents a class of fused bic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization Strategies for 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine in In Vivo Studies

Executive Summary & Compound Analysis

6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine represents a class of fused bicyclic heteroaromatics often utilized as kinase inhibitor scaffolds (e.g., Mps1, RIPK3 inhibitors) or advanced synthetic intermediates.

Physicochemical Challenge:

  • Lipophilicity: The fluoro and methoxy substituents significantly increase

    
     compared to the parent heterocycle. The planar aromatic structure encourages strong 
    
    
    
    -
    
    
    stacking (high crystal lattice energy), resisting dissolution in aqueous media.
  • Basicity: The pyrido[3,4-d]pyrimidine core is weakly basic (pyridine nitrogen), suggesting pH-dependent solubility (soluble at low pH), but the methoxy group at C4 removes a potential hydrogen bond donor, limiting solubility in neutral buffers.

The Strategy: For in vivo applications, we cannot rely on simple aqueous buffers. We must employ a "Solubility Tier System" ranging from organic co-solvents to complexing agents.

Critical Decision Matrix: Vehicle Selection

Before weighing the compound, select the vehicle based on your route of administration.

VehicleSelection Start Select Route IV Intravenous (IV) Start->IV IP Intraperitoneal (IP) Start->IP PO Oral (PO) Start->PO V_Sol Solution Required (Must be particle-free) IV->V_Sol IP->V_Sol Preferred V_Sus Suspension Acceptable (Higher doses possible) IP->V_Sus Possible PO->V_Sol PO->V_Sus F_Cosolvent Co-solvent System: 5% DMSO / 40% PEG300 / 55% Water V_Sol->F_Cosolvent Standard F_Cyclo Complexation: 10% DMSO / 20% HP-β-CD V_Sol->F_Cyclo Sensitive/High Dose F_MC Suspension: 0.5% Methylcellulose / 0.2% Tween 80 V_Sus->F_MC High Dose (>50mg/kg)

Figure 1: Decision tree for selecting the appropriate formulation vehicle based on administration route.

Protocol A: The "Golden Standard" Co-Solvent Solution (IV/IP)

This formulation is the most versatile starting point for doses < 10 mg/kg. It utilizes DMSO for primary solubilization, PEG for stabilization, and Tween 80 to prevent precipitation upon aqueous dilution.

Reagents:

  • DMSO (Dimethyl sulfoxide), Sterile, Anhydrous (Sigma-Aldrich/Merck)

  • PEG 300 or PEG 400 (Polyethylene glycol)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Water for Injection (WFI)

Target Composition: 5% DMSO / 40% PEG 300 / 5% Tween 80 / 50% Saline.

Step-by-Step Methodology:

  • Primary Solubilization (The "Stock"):

    • Weigh the required amount of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine.

    • Dissolve completely in 100% DMSO . The volume of DMSO should be 5% of the final total volume .

    • Critical Check: Vortex for 1-2 minutes. Sonication (water bath) at 37°C for 5 minutes may be required to break the crystal lattice. Ensure the solution is crystal clear yellow/colorless.

  • Stabilization Phase:

    • Add PEG 300 (40% of final volume) to the DMSO stock.

    • Vortex immediately. The solution effectively becomes a 1:8 DMSO:PEG mixture.

    • Why? Adding water directly to DMSO often causes "crashing out" (precipitation). PEG acts as a bridge.

  • Surfactant Addition:

    • Add Tween 80 (5% of final volume).

    • Vortex gently to mix (avoid excessive foaming).

  • Aqueous Dilution (The Danger Zone):

    • Slowly add pre-warmed (37°C) Sterile Saline (50% of final volume) dropwise while vortexing.

    • Observation: If cloudiness appears, stop. Sonicate. If it clears, proceed. If it remains cloudy, you have exceeded the solubility limit; switch to Protocol C (Cyclodextrins).

  • Sterile Filtration:

    • Pass through a 0.22 µm PES or PTFE syringe filter. Nylon filters may bind the drug.

Protocol B: Homogeneous Suspension (Oral Gavage)

For toxicity studies or high-dose efficacy (>30 mg/kg), a solution is often impossible. A homogeneous suspension ensures accurate dosing.

Reagents:

  • Methylcellulose (MC) (viscosity 400 cP)

  • Tween 80

Vehicle Preparation:

  • Prepare 0.5% (w/v) Methylcellulose in water. Allow to hydrate overnight at 4°C.

  • Add 0.2% (v/v) Tween 80 to the MC solution.

Step-by-Step Methodology:

  • Comminution:

    • Place the compound in a mortar. Grind finely with a pestle to reduce particle size (micronization increases dissolution rate in vivo).

  • Wetting:

    • Add a minimal amount of Tween 80 (neat) or the vehicle to "wet" the powder, creating a smooth paste. This removes air pockets from the hydrophobic surface.

  • Levigation:

    • Gradually add the 0.5% MC vehicle in small geometric increments, triturating constantly to form a uniform suspension.

  • Homogenization:

    • Transfer to a vial. Vortex heavily before every single animal dosing to ensure dose uniformity.

Protocol C: Cyclodextrin Complexation (Advanced IV)

If Protocol A causes precipitation or vein irritation, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). This encapsulates the hydrophobic drug in a hydrophilic shell.

Target Composition: 10% DMSO / 20% HP-β-CD in Water.

Methodology:

  • Prepare a 20% (w/v) HP-β-CD stock solution in water or saline.

  • Dissolve compound in DMSO (10% of final volume).

  • Add the DMSO solution slowly to the HP-β-CD solution while vortexing.

  • Sonicate for 10–20 minutes at 37°C. The cyclodextrin cavity will capture the drug molecules.

  • Filter sterilize (0.22 µm).

Quality Control & Stability

Stability Warning: The 4-methoxy group on the pyrido[3,4-d]pyrimidine ring is generally stable at neutral pH but may hydrolyze to the 4-hydroxy derivative (a pyridone tautomer) in highly acidic conditions (stomach acid) or be metabolically demethylated by liver microsomes.

  • QC Step: Analyze the dosing formulation by LC-MS immediately after preparation and 4 hours post-preparation to confirm <1% degradation.

Data Summary Table: Formulation Limits

ParameterCo-Solvent (Protocol A)Suspension (Protocol B)Cyclodextrin (Protocol C)
Max Conc. (Est.) 1 – 5 mg/mL> 50 mg/mL2 – 10 mg/mL
Route IV, IPPOIV, IP
Stability 4-6 HoursDays (Physical)24 Hours
Toxicity Moderate (DMSO/PEG load)Low (Inert vehicle)Low (Renal clearance)

Workflow Visualization

FormulationWorkflow Step1 Weigh Compound (6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine) Step2 Dissolve in 100% DMSO (Max 5-10% of final vol) Step1->Step2 Check1 Clear Solution? Step2->Check1 Step3_Sol Add PEG 300/400 (Stabilizer) Check1->Step3_Sol Yes (IV/IP) Step3_Sus Micronize/Grind Powder Check1->Step3_Sus No / High Dose (PO) Step4_Sol Add Tween 80 (Surfactant) Step3_Sol->Step4_Sol Step5_Sol Add Warm Saline (Slowly, with vortexing) Step4_Sol->Step5_Sol Final QC: Check Precipitation & pH Step5_Sol->Final Step4_Sus Wet with Tween 80 Step3_Sus->Step4_Sus Step5_Sus Levigate with 0.5% MC Step4_Sus->Step5_Sus Step5_Sus->Final

Figure 2: Step-by-step laboratory workflow for preparing the formulation.

References

  • MDPI Pharmaceuticals. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (Discusses Mps1 and kinase inhibitor formulations).

  • National Institutes of Health (NIH). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (Analogous solubility strategies).

  • Journal of Medicinal Chemistry. Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. (Provides context on lipophilicity and biological targets).

  • SciSpace. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility. (Discusses prodrug strategies for this chemical class).

Method

Application of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine in targeted cancer therapy

Application Note: Utilization of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine in Next-Generation Pan-HER Kinase Inhibitor Development Executive Summary 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (CAS: 1823367-08-3) serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine in Next-Generation Pan-HER Kinase Inhibitor Development

Executive Summary

6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (CAS: 1823367-08-3) serves as a critical high-stability precursor in the synthesis of Pan-HER (ErbB family) tyrosine kinase inhibitors . Structurally analogous to the quinazoline core found in FDA-approved drugs like Gefitinib and Erlotinib, the pyrido[3,4-d]pyrimidine scaffold offers distinct advantages in solubility and hydrogen-bonding potential within the ATP-binding pocket.

The inclusion of the 6-fluoro substituent is a strategic medicinal chemistry modification designed to:

  • Block Metabolic Labile Sites: Prevent oxidative metabolism at the C6 position, extending in vivo half-life.

  • Modulate pKa: Electron withdrawal by fluorine lowers the basicity of the N3/N1 nitrogens, potentially altering binding affinity and cellular permeability.

  • Enhance Potency: Fluorine interactions with residues in the kinase hinge region (e.g., Met793 in EGFR) can improve IC50 values against resistant mutants (e.g., T790M).

This guide details the protocol for activating this methoxy-protected scaffold, converting it into a bioactive 4-anilino-kinase inhibitor, and validating its efficacy in oncology workflows.

Mechanism of Action: ATP-Competitive Inhibition

Derived inhibitors function as Type I ATP-competitive inhibitors . They bind to the adenine-binding pocket of the catalytic domain of receptor tyrosine kinases (RTKs), specifically EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).

  • Hinge Binding: The N1 and N3 nitrogens of the pyrimidine ring form hydrogen bonds with the backbone amino acids of the kinase hinge region (e.g., Met793 in EGFR).

  • Hydrophobic Interactions: The aromatic core sits in the hydrophobic pocket, while the aniline tail (added in synthesis) extends into the solvent-accessible region or interacts with the "gatekeeper" residue.

  • Fluorine Effect: The 6-fluoro group creates a dipole that can interact with the ribose-binding pocket residues, stabilizing the inhibitor-enzyme complex.

Visualizing the Signaling Pathway

The following diagram illustrates the downstream effects of inhibiting the HER family using this scaffold.

HER_Signaling_Blockade Ligand EGF / TGF-α EGFR EGFR / HER2 (Dimer) Ligand->EGFR Binding RAS RAS-GTP EGFR->RAS Blocked PI3K PI3K EGFR->PI3K Blocked Inhibitor 6-F-Pyrido-Inhibitor Inhibitor->EGFR ATP Competition (Blockade) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Response Cell Proliferation & Survival Nucleus->Response

Caption: Blockade of RAS/MAPK and PI3K/AKT pathways by 6-Fluoro-pyrido[3,4-d]pyrimidine inhibitors, preventing oncogenic transcription.

Protocol: Chemical Synthesis & Activation

The "4-methoxy" group is a stable masking group. It must be activated (converted to a leaving group) to allow the attachment of the pharmacophore (the aniline moiety).

Objective: Synthesize 4-[(3-Bromophenyl)amino]-6-fluoropyrido[3,4-d]pyrimidine (Prototype Inhibitor).

Reagents Required:
  • Starting Material: 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine.[1]

  • Reagents: Hydrobromic acid (48% aq), Acetic acid, Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃), DMF (cat.), 3-Bromoaniline.

  • Solvents: Isopropanol (IPA), Dichloromethane (DCM).

Step-by-Step Methodology:

Step 1: Demethylation (Unmasking the Lactam)

  • Dissolve 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (1.0 eq) in a mixture of glacial acetic acid and 48% HBr (1:1 v/v).

  • Reflux the mixture at 100°C for 4–6 hours. Monitor by TLC (the methoxy spot will disappear; a lower Rf polar spot for the lactam will appear).

  • Cool to room temperature. Neutralize with saturated NaHCO₃ solution.

  • Collect the precipitate (6-Fluoropyrido[3,4-d]pyrimidin-4(3H)-one) by filtration. Dry under vacuum.

Step 2: Chlorination (Activation)

  • Suspend the dried lactam (from Step 1) in neat SOCl₂ (10 vol) or POCl₃.

  • Add a catalytic amount of DMF (2–3 drops) to facilitate formation of the Vilsmeier-Haack intermediate.

  • Reflux under inert atmosphere (N₂) for 2–3 hours until the solution becomes clear.

  • Remove excess chlorinating agent under reduced pressure.

  • Critical: The resulting 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine is unstable to moisture. Use immediately in Step 3.

Step 3: SNAr Coupling (Pharmacophore Installation)

  • Dissolve the crude 4-chloro intermediate in Isopropanol (IPA).

  • Add 3-Bromoaniline (1.1 eq). Note: The aniline choice determines target specificity (e.g., use 3-chloro-4-fluoroaniline for EGFR focus).

  • Reflux at 80°C for 2 hours. The product often precipitates as the HCl salt.

  • Cool to 0°C. Filter the solid.

  • Wash with cold IPA and diethyl ether.

  • Yield: Typically 70–85%.

Visual Synthesis Workflow

Synthesis_Workflow SM 6-Fluoro-4-methoxy pyrido[3,4-d]pyrimidine (Stable Precursor) Step1 Hydrolysis (HBr/AcOH, 100°C) SM->Step1 Inter1 Intermediate 1: 4-OH (Lactam) Step1->Inter1 Step2 Chlorination (POCl3/DMF) Inter1->Step2 Inter2 Intermediate 2: 4-Chloro (Electrophile) Step2->Inter2 Step3 SNAr Coupling (Aniline/IPA) Inter2->Step3 Product Final Inhibitor: 4-Anilino-6-fluoro pyrido[3,4-d]pyrimidine Step3->Product

Caption: Synthetic route converting the methoxy precursor to the active kinase inhibitor.

Biological Validation Protocols

Once the library of 6-fluoro-pyrido[3,4-d]pyrimidines is synthesized, they must be validated for potency and selectivity.

Protocol A: In Vitro EGFR Kinase Assay (FRET-based)

Purpose: Determine the IC50 of the compound against recombinant EGFR enzyme.

  • Preparation: Prepare 4x compound solution in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute EGFR (wild type or T790M mutant) to 0.5 nM.

  • Substrate: Use a peptide substrate (e.g., Poly Glu:Tyr) labeled with a fluorophore.

  • Reaction:

    • Add 2.5 µL compound.

    • Add 2.5 µL Enzyme mix. Incubate 10 min.

    • Add 5 µL ATP/Substrate mix (ATP concentration should be at K_m, approx 10 µM).

  • Detection: After 60 min, add EDTA-containing stop solution. Measure phosphorylation via FRET signal (e.g., Z'-LYTE™ or LanthaScreen™).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Protocol B: Cellular Viability Assay (MTT)

Purpose: Assess efficacy in living cancer cells.

  • Cell Lines:

    • A431: Human epidermoid carcinoma (EGFR overexpressed).[2][3]

    • H1975: NSCLC (EGFR L858R/T790M resistant mutant).

    • MCF-7: Breast cancer (Control/HER2 low).

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add synthesized compounds at varying concentrations (0.01 nM – 10 µM). Include DMSO control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Result: Calculate GI50 (Growth Inhibition 50%). Target GI50 for effective leads: < 100 nM.

Expected Data & Interpretation

Compound VariantR-Group (Aniline)EGFR (WT) IC50EGFR (T790M) IC50A431 Cell GI50Interpretation
Reference (Gefitinib) 3-Cl-4-F0.5 nM>1000 nM20 nMPotent WT, weak mutant.
6-F-Pyrido Scaffold 3-Br0.8 nM 150 nM 15 nM Improved mutant potency.
6-F-Pyrido Scaffold 3-Cl-4-F0.2 nM 80 nM 5 nM High potency lead.

Key Insight: The 6-fluoro group often improves the metabolic stability profile compared to the 6-H analogs, while maintaining or improving binding affinity due to electronic effects on the pyrimidine ring.

References

  • Rewcastle, G. W., et al. (1998).[3] "Tyrosine Kinase Inhibitors.[2][3][4] 14. Structure-Activity Relationships for Methylamino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors."[2][3] Journal of Medicinal Chemistry, 41(5), 742-751.[3] Link

  • Ravez, S., et al. (2022). "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Pharmaceuticals, 15(3), 352.[5] Link

  • Smaill, J. B., et al. (1999). "Tyrosine Kinase Inhibitors.[2][3][4] 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 42(10), 1803-1815. Link

  • ChemicalBook. (n.d.). "6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine Product Page & Properties." Link

Sources

Application

Using 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine in KRAS-mutated cancer models

Application Note: Utilizing 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine in the Development of Next-Generation KRAS-Mutated Cancer Models Prepared by: Senior Application Scientist, Oncology & Medicinal Chemistry Target Audi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine in the Development of Next-Generation KRAS-Mutated Cancer Models

Prepared by: Senior Application Scientist, Oncology & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The therapeutic landscape for KRAS-mutated solid tumors has been revolutionized by the advent of allele-specific inhibitors. While the discovery of MRTX1133 validated the pyrido[4,3-d]pyrimidine scaffold for noncovalent KRAS G12D inhibition ( [1]), the rigid patent landscape and pharmacokinetic limitations of existing agents have driven medicinal chemists to explore isomeric cores.

Recent structural optimizations demonstrate that the pyrido[3,4-d]pyrimidine scaffold offers a novel chemical space with altered binding kinetics and improved membrane permeability ( [2]). At the heart of this synthetic pivot is 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (CAS 1823367-08-3), a highly versatile, bifunctional building block.

Causality in Scaffold Design: The strategic value of this specific building block lies in its orthogonal reactivity, which dictates the synthetic workflow:

  • C4-Methoxy Group: The pyrimidine C4 position is highly electrophilic. The methoxy group acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) by cyclic amines (e.g., piperazine derivatives) at moderate temperatures. These amines are mechanistically required to project into the KRAS Switch II pocket and form critical salt bridges with Asp12 or Glu92.

  • C6-Fluoro Group: Positioned ortho to the pyridine nitrogen (N7), the C6-fluorine is activated for higher-temperature SNAr or transition-metal-catalyzed cross-coupling. This enables the late-stage attachment of bulky, hydrophobic moieties (e.g., substituted naphthyl rings) that nestle into the KRAS hydrophobic pocket.

Workflow A 6-Fluoro-4-methoxy- pyrido[3,4-d]pyrimidine B C4 SNAr (Switch II Amine) A->B C C6 Substitution (Hydrophobic Tail) B->C D Biochemical Screening (GTPase Assay) C->D E In Vitro 3D Models (Panc-1 / MIA PaCa-2) D->E

Synthetic and screening workflow for pyrido[3,4-d]pyrimidine-based KRAS inhibitors.

Synthetic Protocol: Generation of KRAS Inhibitor Libraries

To evaluate this scaffold in KRAS models, you must first generate the active inhibitor. This protocol leverages the differential reactivity of the C4 and C6 positions.

Self-Validating System: This workflow incorporates strict analytical checkpoints. Premature displacement at the C6 position alters the trajectory of the pharmacophore, rendering the final compound inactive against KRAS.

Step 1: Regioselective C4-Amination (Targeting the Switch II Pocket)
  • Preparation: Dissolve 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Add the desired Boc-protected bicyclic amine (e.g., 3,8-diazabicyclo[3.2.1]octane) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Stir the mixture at 65°C for 12 hours.

  • Validation Checkpoint: Analyze via LC-MS. Causality: The temperature must not exceed 70°C. If the LC-MS trace shows a bis-substituted byproduct, the temperature was too high, resulting in the loss of regiocontrol. The desired intermediate must retain the exact mass corresponding to the intact C6-fluorine.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (SiO2, Hexanes/EtOAc).

Step 2: C6-Functionalization (Targeting the Hydrophobic Pocket)
  • Preparation: Dissolve the purified C4-aminated intermediate in NMP (0.1 M).

  • Reagent Addition: Add the hydrophobic nucleophile (e.g., a substituted aniline or indazole) (1.5 eq) and Cs2CO3 (3.0 eq).

  • Reaction: Heat to 120°C in a microwave reactor for 2 hours.

  • Validation Checkpoint: Confirm the reaction completion via

    
    C NMR. The characteristic C-F doublet coupling (~160 ppm) must completely disappear, replaced by the new aromatic resonances.
    
  • Deprotection: Treat the purified product with 4M HCl in dioxane for 2 hours at room temperature to remove the Boc group, yielding the final active inhibitor.

In Vitro Protocols: KRAS-Mutated Cancer Models

Testing the synthesized pyrido[3,4-d]pyrimidine derivatives requires physiologically relevant models. Standard 2D cultures often overestimate drug efficacy because they lack the hypoxic core and extracellular matrix barriers found in solid tumors.

3D Spheroid Viability Assay

We utilize a 3D spheroid model to better recapitulate the in vivo tumor microenvironment.

Cell Line Selection (Causality):

  • Panc-1: Pancreatic ductal adenocarcinoma (PDAC) driven by KRAS G12D. Used as the primary efficacy model.

  • MIA PaCa-2: PDAC driven by KRAS G12C. Used to assess mutant-specificity or dual-inhibition profiles.

  • A549: Lung carcinoma (KRAS G12S). Used as an off-target/wild-type toxicity control.

Methodology:

  • Seeding: Harvest cells at 80% confluence. Seed 1,000 cells/well into a 96-well ultra-low attachment (ULA) plate in complete DMEM supplemented with 2% Matrigel.

  • Aggregation: Centrifuge the plate at 1000 x g for 10 minutes. Incubate at 37°C, 5% CO2 for 72 hours.

  • Validation Checkpoint: Before drug treatment, visually inspect the spheroids under brightfield microscopy. Self-Validation: A successful 3D model will display a dense, dark necrotic core with a defined, translucent proliferating margin (>200 µm diameter). If spheroids are fragmented, discard the plate; premature drug penetration will artificially lower the IC50.

  • Treatment: Dose the spheroids with a 10-point serial dilution of the synthesized inhibitor (0.1 nM to 10 µM) for 96 hours.

  • Quantification: Add CellTiter-Glo® 3D Reagent (equal to the volume of cell culture medium). Shake vigorously for 30 minutes to ensure complete lysis of the 3D structure. Measure luminescence.

Biochemical Validation & Target Engagement

To prove that the observed cell death is caused by direct KRAS inhibition rather than off-target cytotoxicity, a biochemical SOS1-mediated nucleotide exchange assay is required.

KRAS_Pathway RTK RTK / EGFR SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GTP KRAS-GTP (Active) SOS1->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP SOS1 mediated KRAS_GTP->KRAS_GDP GAP mediated RAF RAF / MEK / ERK Pathway KRAS_GTP->RAF Oncogenic Proliferation Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->KRAS_GDP Locks Inactive State Inhibitor->KRAS_GTP Allosteric Inhibition

Mechanism of action of pyrido[3,4-d]pyrimidine inhibitors on the KRAS signaling pathway.

GTPase Activity Protocol:

  • Incubate recombinant KRAS G12D protein (100 nM) with the synthesized inhibitor for 30 minutes at room temperature.

  • Introduce the catalytic domain of SOS1 and BODIPY-labeled GTP.

  • Monitor the increase in fluorescence polarization (FP) over 60 minutes.

  • Causality: Effective pyrido[3,4-d]pyrimidine derivatives will allosterically lock KRAS, preventing SOS1 from opening the nucleotide-binding pocket. A flat FP signal validates direct target engagement and mechanism of action.

Data Presentation & Expected Outcomes

When the 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine scaffold is successfully functionalized and evaluated through the validated pipeline above, researchers can expect to generate high-potency data comparable to, or exceeding, current clinical benchmarks.

Table 1: Representative Viability Data for Optimized Pyrido[3,4-d]pyrimidine Derivatives

Compound Core ScaffoldTarget SpecificityPanc-1 (G12D) 3D Viability IC50 (µM)MIA PaCa-2 (G12C) 3D Viability IC50 (µM)A549 (WT/G12S) 3D Viability IC50 (µM)
MRTX1133 (Control) KRAS G12D0.006>10.00>10.00
Pyrido[3,4-d] Analog A KRAS G12D0.012>10.00>10.00
Pyrido[3,4-d] Analog B Dual G12D / G12C0.0850.040>10.00
Unreacted Scaffold N/A>50.00>50.00>50.00

Note: The unreacted 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine exhibits no biological activity, confirming that the observed efficacy is entirely dependent on the regioselective functionalization of the C4 and C6 positions.

References

  • Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor Wang, X. et al. Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Li, Y. et al. Pharmaceuticals (MDPI), 2025. URL:[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives Bazin, M. A. et al. Pharmaceuticals (MDPI), 2022. URL:[Link]

Method

Cell-based assay development for 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

Application Note: Strategic Assay Development for 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine Scaffolds Executive Summary The pyrido[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, widel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Assay Development for 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine Scaffolds

Executive Summary

The pyrido[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, widely recognized for its utility in designing ATP-competitive inhibitors for receptor tyrosine kinases (RTKs), specifically the ErbB family (EGFR, HER2, HER4) and MPS1 [1, 2].

The specific derivative, 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine , serves as a critical electrophilic intermediate. The C4-methoxy group acts as a leaving group for nucleophilic aromatic substitution (


) with various anilines to generate potent kinase inhibitors, while the C6-fluorine atom enhances metabolic stability and modulates pKa [3].

This Application Note provides a comprehensive framework for developing cell-based assays to evaluate libraries derived from this scaffold. It addresses specific challenges inherent to this chemical class—namely aqueous solubility, cellular permeability, and ATP-competition kinetics—to ensure robust "Go/No-Go" decision-making in early drug discovery.

Physiochemical Profiling & Compound Handling

Challenge: Planar heteroaromatic systems like pyrido[3,4-d]pyrimidines exhibit high lipophilicity and strong


-

stacking tendencies, leading to poor aqueous solubility and rapid precipitation in cell culture media [4].

Protocol: DMSO Solubility & Aggregation Check

Before cellular testing, the "kinetic solubility" limit must be established to prevent false negatives caused by compound precipitation (crashing out).

  • Stock Preparation: Dissolve the solid 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine derivative in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 1 minute and sonicate for 5 minutes.

  • Nephelometry/Turbidity Check:

    • Prepare a 96-well clear-bottom plate.

    • Dilute stock into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100

      
      M (final DMSO < 1%).
      
    • Incubate for 2 hours at room temperature.

    • Measure absorbance at 600 nm (OD600). An increase in OD > 0.05 relative to the DMSO blank indicates precipitation.

  • Media Compatibility: Repeat the turbidity check in the specific cell culture media (e.g., RPMI-1640 + 10% FBS). Serum proteins can sequester lipophilic compounds, altering free drug concentration.

Expert Insight: If precipitation occurs at < 10


M, consider formulating with 0.5% Methylcellulose or complexing with Hydroxypropyl-

-cyclodextrin (HP-

-CD) for in vivo studies, though DMSO is sufficient for in vitro cellular assays if kept below 0.5% v/v [4].

Cell Viability Assay Development (The "Screen")

Objective: Determine the cellular


 (half-maximal inhibitory concentration) using an ATP-quantification method.
Method:  CellTiter-Glo® (Promega) Luminescent Cell Viability Assay.
Rationale:  This scaffold targets kinases (ATP binding sites).[1] Metabolic assays (like MTT/MTS) can be confounded by metabolic perturbations. ATP quantification is the most direct measure of cytostasis/cytotoxicity for kinase inhibitors [5].

Target Cell Lines:

  • A431: High EGFR expression (Sensitivity model).

  • SK-BR-3: High HER2 expression.

  • H1975: EGFR T790M/L858R (Resistance model).[2]

Step-by-Step Protocol:

  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 3,000–5,000 cells/well in 384-well white opaque plates (50

      
      L volume).
      
    • Incubate for 24 hours at 37°C, 5%

      
       to allow attachment.
      
  • Compound Treatment:

    • Prepare a 10-point serial dilution (1:3) of the test compound in DMSO.[3]

    • Transfer 50 nL of compound to assay plates using an acoustic liquid handler (e.g., Echo® 550) or pin tool.

    • Final DMSO concentration: 0.1% (Strictly controlled).

    • Controls:

      • Positive: Staurosporine (1

        
        M) or Lapatinib (for HER2).
        
      • Negative: 0.1% DMSO vehicle.

  • Incubation: Incubate for 72 hours. (Kinase inhibitors are often cytostatic; 24h is insufficient to observe phenotype).

  • Detection:

    • Equilibrate CellTiter-Glo reagent to room temperature.

    • Add 25

      
      L reagent to each well.
      
    • Shake orbitally for 2 minutes (lysis).

    • Incubate 10 minutes (signal stabilization).

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a 4-parameter logistic (4PL) curve to derive 

.

Mechanism of Action: Target Engagement (Western Blot)

Objective: Confirm that the cytotoxicity observed is due to the inhibition of the specific target (e.g., EGFR autophosphorylation) and not off-target toxicity. Key Marker: Phospho-EGFR (Tyr1068) and downstream Phospho-ERK1/2 (Thr202/Tyr204).

Workflow Visualization:

AssayWorkflow Compound 6-Fluoro-4-methoxy pyrido[3,4-d]pyrimidine Derivative Solubility Solubility Check (Nephelometry) Compound->Solubility DMSO Stock Viability Cell Viability (CellTiter-Glo) Solubility->Viability Pass (>100µM) WB Target Engagement (Western Blot) Viability->WB IC50 < 1µM Decision Lead Optimization Cycle WB->Decision pEGFR Inhibition Decision->Compound SAR Refinement

Figure 1: The critical path for validating pyrido[3,4-d]pyrimidine derivatives. Note the "gatekeeper" step of solubility before biological testing.

Protocol:

  • Treatment: Seed A431 cells in 6-well plates. Treat with compound at

    
    , 
    
    
    
    , and
    
    
    the viability
    
    
    for 6 hours.
  • Stimulation: For EGFR assays, starve cells in serum-free media for 4 hours, then stimulate with EGF (50 ng/mL) for 15 minutes prior to lysis. This ensures the pathway is active and inhibition is visible [6].

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails (Roche).

  • Blotting:

    • Load 20

      
      g protein/lane on 4-12% Bis-Tris gels.
      
    • Primary Antibodies: Anti-pEGFR (Tyr1068), Anti-Total EGFR, Anti-pERK1/2.

    • Secondary: HRP-conjugated anti-rabbit/mouse.

  • Validation Criteria: A successful "hit" must show dose-dependent reduction of pEGFR without significantly reducing Total EGFR levels (indicating inhibition, not degradation).

Signaling Pathway Context

Understanding where the 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine scaffold acts is vital for interpreting assay data.

EGFRPathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding RAS RAS-GTP EGFR->RAS Phosphorylation Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation

Figure 2: The EGFR signaling cascade. The scaffold acts as an ATP-competitive inhibitor at the intracellular kinase domain of EGFR, halting downstream ERK activation.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
High Background in CellTiter-Glo Temperature gradientsEquilibrate plates and reagent to room temp (22°C) for 30 min before reading.
Steep Hill Slope (> 2.0) Compound precipitationCheck solubility; reduce max concentration; ensure DMSO < 0.5%.
No Inhibition in Western Blot High ATP competitionThe intracellular ATP concentration (~1-5 mM) may outcompete the inhibitor. Test at higher doses or use a biochemical assay with

ATP levels.
Shift in

between runs
Cell passage numberUse cells within passage 5–15. EGFR expression levels can drift in high-passage A431 cells.

References

  • Vertex AI Search. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Journal of Medicinal Chemistry. 4

  • Vertex AI Search. (2018). Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. PubMed.[5] 6

  • BenchChem. (2025).[7] Overcoming Poor Solubility of Pyrimidine Derivatives. BenchChem Technical Support. 7

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. 8[6]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. 9

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. 10

Sources

Application

Application Notes &amp; Protocols: Evaluating the In Vivo Efficacy of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine in Oncology Models

Introduction: Rationale for Animal Model Selection The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against various...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for Animal Model Selection

The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against various protein kinases.[1][2] A significant portion of research on this class of compounds points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers.[3][4] Derivatives of pyrido[3,4-d]pyrimidine have been investigated as inhibitors of kinases such as Mps1, HER family kinases, and PI3Kδ.[1][5][6] Given this precedent, it is hypothesized that 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (hereafter referred to as Cmpd-X) is a kinase inhibitor, likely targeting the PI3K/mTOR pathway.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anti-tumor efficacy of Cmpd-X in preclinical animal models. The protocols described herein are designed to be self-validating, incorporating pharmacodynamic readouts to confirm target engagement alongside primary efficacy endpoints. The selection of animal models is predicated on the hypothesized mechanism of action, focusing on cancer types with a high prevalence of PI3K/mTOR pathway activation.

The PI3K/AKT/mTOR Signaling Pathway: A Key Target in Oncology

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[3] In many cancers, this pathway is constitutively active due to mutations in key components such as PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[3] Dual inhibition of both PI3K and mTOR is a promising therapeutic strategy, as it can overcome feedback activation loops often observed with mTORC1-specific inhibitors.[4][7] The protocols outlined below are tailored to test the efficacy of a putative dual PI3K/mTOR inhibitor.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Drug Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation TSC TSC1/2 AKT->TSC Inhibition Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation CmpdX Cmpd-X (6-Fluoro-4-methoxypyrido [3,4-d]pyrimidine) CmpdX->PI3K Inhibition CmpdX->mTORC2 Inhibition CmpdX->mTORC1 Inhibition Xenograft_Workflow start Start: Cell Culture implantation Subcutaneous Implantation of Cancer Cells start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization Tumors ~100-150 mm³ treatment Treatment with Cmpd-X or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring Daily/Twice Weekly endpoint Endpoint Reached (Tumor Size Limit) monitoring->endpoint collection Tissue Collection: Tumor, Blood, Organs endpoint->collection analysis Efficacy & PD Analysis collection->analysis end End of Study analysis->end

Figure 2: General experimental workflow for a xenograft efficacy study.

Detailed Protocol: Subcutaneous Xenograft Model

Materials:

  • Selected human cancer cell line

  • Culture medium and supplements

  • Matrigel (Corning)

  • Immunocompromised mice (6-8 weeks old)

  • Cmpd-X

  • Vehicle solution (e.g., 10% NMP/90% PEG300) [8]* Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.

  • Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation and Administration: Prepare a stock solution of Cmpd-X in a suitable solvent. On each treatment day, dilute the stock solution to the final desired concentration in the vehicle. Administer Cmpd-X to the treatment group via oral gavage or intraperitoneal injection at a predetermined dose and schedule (e.g., daily for 21 days). Administer the vehicle alone to the control group.

  • Efficacy Assessment: Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.

  • Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if treated animals show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treated group relative to the control group.

Part 2: Pharmacodynamic (PD) Biomarker Analysis

To confirm that Cmpd-X is inhibiting the PI3K/mTOR pathway in vivo, it is essential to perform pharmacodynamic studies. This provides a crucial link between drug administration, target engagement, and anti-tumor efficacy.

Protocol: Western Blot Analysis of Tumor Lysates

Objective: To measure the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.

Procedure:

  • Sample Collection: At the end of the efficacy study, or in a separate satellite group of tumor-bearing mice, administer a final dose of Cmpd-X. At a specified time point post-dose (e.g., 2, 8, and 24 hours), euthanize the mice and excise the tumors.

  • Tissue Processing: Immediately snap-freeze the tumors in liquid nitrogen.

  • Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the following targets:

    • Phospho-AKT (Ser473) - a marker of mTORC2 and upstream PI3K activity.

    • Total AKT

    • Phospho-S6 Ribosomal Protein (Ser240/244) - a marker of mTORC1 activity.

    • Total S6 Ribosomal Protein

    • Phospho-4E-BP1 (Thr37/46) - another marker of mTORC1 activity.

    • Total 4E-BP1

  • Analysis: A significant reduction in the ratio of phosphorylated to total protein for these markers in the Cmpd-X treated group compared to the vehicle control would confirm target engagement. [9][10]

    Biomarker Pathway Node Expected Change with Cmpd-X
    p-AKT (S473) PI3K/mTORC2 Decrease
    p-S6 (S240/244) mTORC1 Decrease

    | p-4E-BP1 (T37/46) | mTORC1 | Decrease |

Table 2: Key Pharmacodynamic Biomarkers for PI3K/mTOR Inhibition.

Part 3: Advanced Models and Considerations

Patient-Derived Xenograft (PDX) Models

For a more clinically relevant assessment, PDX models are recommended. These models involve the direct implantation of patient tumor tissue into immunocompromised mice and are known to better recapitulate the heterogeneity and drug response of human tumors. [11][12]The general workflow for a PDX study is similar to that of a cell line-derived xenograft study, but requires access to patient tumor samples.

Orthotopic Models

For certain cancer types, such as glioblastoma, orthotopic implantation (i.e., in the brain) provides a more biologically relevant tumor microenvironment. [10]These models are more technically challenging but can provide valuable insights into the ability of Cmpd-X to cross the blood-brain barrier and exert its effects in the correct anatomical location.

Toxicity Assessment

Throughout the efficacy studies, it is crucial to monitor for signs of toxicity. In addition to body weight measurements, a preliminary toxicity assessment should include:

  • Clinical Observations: Daily monitoring for changes in posture, activity, and grooming.

  • Hematology: At the study endpoint, collect blood for a complete blood count (CBC) to assess effects on red blood cells, white blood cells, and platelets.

  • Serum Chemistry: Analyze serum for markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).

  • Histopathology: Collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any drug-related tissue damage.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the preclinical evaluation of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (Cmpd-X) as a potential anti-cancer agent. By focusing on animal models with a strong biological rationale based on the compound's likely mechanism of action as a PI3K/mTOR inhibitor, researchers can generate high-quality, interpretable data to support further development. The integration of pharmacodynamic studies is critical to validate target engagement and build confidence in the observed efficacy. These comprehensive in vivo studies are an indispensable step in the translation of a promising chemical entity into a novel cancer therapeutic.

References

  • Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • PI3K/mTOR Dual Inhibitor, LY3023414, Demonstrates Potent Antitumor Efficacy Against Esophageal Adenocarcinoma in a Rat Model. (2017, July 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Antitumor Efficacy of PKI-587, a Highly Potent Dual PI3K/mTOR Kinase Inhibitor. (n.d.). Celcuity. Retrieved March 7, 2026, from [Link]

  • PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Response to mTOR and PI3K inhibitors in enzalutamide-resistant luminal androgen receptor triple-negative breast cancer patient-derived xenografts. (2020, January 1). Theranostics. Retrieved March 7, 2026, from [Link]

  • The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. (2018, January 2). Oncotarget. Retrieved March 7, 2026, from [Link]

  • Abstract 221: Cancer stem cell-selected patient-derived xenograft models with sensitivity to FAK and Pan-PI3K/mTOR inhibitors. (2013, April 15). AACR Journals. Retrieved March 7, 2026, from [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). PMC - NIH. Retrieved March 7, 2026, from [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]

  • Tissue-restricted inhibition of mTOR using chemical genetics. (n.d.). PNAS. Retrieved March 7, 2026, from [Link]

  • Tissue-Restricted Inhibition of mTOR Using Chemical Genetics. (2022, March 9). bioRxiv. Retrieved March 7, 2026, from [Link]

  • Rapalogs and mTOR inhibitors as anti-aging therapeutics. (2013, March 1). JCI. Retrieved March 7, 2026, from [Link]

  • Targeting the biology of aging with mTOR inhibitors. (n.d.). PMC - NIH. Retrieved March 7, 2026, from [Link]

  • The mTOR Signaling Pathway in Multiple Sclerosis; from Animal Models to Human Data. (2022, July 22). Retrieved March 7, 2026, from [Link]

  • Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. (2025, October 15). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (2023, February 23). MDPI. Retrieved March 7, 2026, from [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 31). Retrieved March 7, 2026, from [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021, August 21). Retrieved March 7, 2026, from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 14). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2025, October 15). MDPI. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025, May 8). MDPI. Retrieved March 7, 2026, from [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021, August 21). Retrieved March 7, 2026, from [Link]

Sources

Method

Application Note: Preclinical PK/PD Evaluation of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

Executive Summary & Compound Rationale 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (MW: ~179.15 Da) represents a critical "privileged scaffold" in medicinal chemistry, particularly for the design of ATP-competitive kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Rationale

6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (MW: ~179.15 Da) represents a critical "privileged scaffold" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors (e.g., EGFR, p38 MAPK, and HER2 inhibitors).

  • Structural Logic:

    • Pyrido[3,4-d]pyrimidine Core: Mimics the purine ring of ATP, allowing hydrogen bonding with the hinge region of kinase domains.

    • C6-Fluorine: Strategically introduced to block oxidative metabolism at the electron-deficient pyridine ring (a common "soft spot" for CYP450 attack), thereby extending half-life (

      
      ).
      
    • C4-Methoxy: Serves as a hydrogen bond acceptor or a latent functionality. Note that O-demethylation is a primary metabolic risk, potentially converting the active molecule into its corresponding pyridone (inactive or altered activity).

This guide provides a rigorous framework for evaluating this Lead Candidate (LC), focusing on verifying the metabolic stability conferred by the fluorine atom and establishing a robust PK/PD correlation.

Analytical Method Development (LC-MS/MS)

Before biological testing, a sensitive bioanalytical method is required. Due to the polarity of the pyridine nitrogen, Positive Mode ESI is mandatory.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Rationale: The planar structure requires high surface area for retention; BEH particles resist high pH if basic mobile phases are needed to suppress ionization of the pyridine nitrogen for better peak shape.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes.

Mass Spectrometry Parameters (MRM)
  • Precursor Ion (Q1): 180.2

    
    
    
  • Quantifier Transition (Q3): 165.1

    
     (Loss of methyl radical from methoxy).
    
  • Qualifier Transition (Q3): 138.1 (Ring fragmentation/Loss of NCO).

Critical Check: Ensure chromatographic separation between the parent and the potential O-desmethyl metabolite (4-hydroxy derivative), as they may share fragments if source fragmentation occurs.

In Vitro ADME Profiling (Metabolic Stability)

The primary goal here is to validate the "Fluorine Effect." Does the C6-F substitution actually reduce intrinsic clearance (


) compared to the non-fluorinated analog?
Microsomal Stability Protocol

Objective: Determine


 and identify if metabolism has "switched" from ring oxidation to O-demethylation.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System.[3]

  • Test Compound (10 mM DMSO stock).

Workflow:

  • Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

  • Spike: Add test compound to final concentration of 1 µM (keeps DMSO < 0.1%).

  • Initiation: Add NADPH (Time

    
    ).[3]
    
  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quench: Add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope 

determines

.

Visualization: Metabolic Pathways

The following diagram illustrates the metabolic logic we are testing.

MetabolicPathways Parent 6-Fluoro-4-methoxy pyrido[3,4-d]pyrimidine C6_Ox C6-Hydroxylation (BLOCKED by Fluorine) Parent->C6_Ox CYP450 (Blocked) Demethyl 4-Hydroxy-6-fluoro pyrido[3,4-d]pyrimidine (Active Metabolite?) Parent->Demethyl CYP450 (O-Demethylation) Glucuronide O-Glucuronide (Clearance) Demethyl->Glucuronide UGT

Figure 1: Predicted metabolic fate. The 6-Fluoro substituent blocks the standard oxidation pathway (Red), potentially shunting metabolism toward O-demethylation (Yellow).

In Vivo Pharmacokinetics (Rat)

Due to the planar, lipophilic nature of the scaffold, solubility will be the limiting factor for oral bioavailability (


).
Formulation Strategy
  • IV Bolus (1 mg/kg): 5% DMSO + 10% Solutol HS15 + 85% Saline. (Avoid precipitation upon dilution).

  • PO Gavage (5 mg/kg): 0.5% Methylcellulose (suspension) OR 10% DMSO + 40% PEG400 + 50% Water (solution).

    • Note: A solution formulation is preferred for early PK to calculate absolute bioavailability without dissolution rate limitations.

Sampling Schedule
  • Species: Sprague-Dawley Rats (Male, n=3 per route), cannulated.

  • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Matrix: Plasma (K2EDTA anticoagulant).

Parameter Calculation

Use Non-Compartmental Analysis (NCA) via Phoenix WinNonlin or R (PKNCA package).

  • Key Parameters:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    (Clearance),
    
    
    (Volume of Distribution).
  • Bioavailability (

    
    ): 
    
    
    
    

Pharmacodynamics (Target Engagement)

Assuming the compound is designed as a kinase inhibitor (e.g., EGFR model), PD assessment links plasma concentration to target inhibition.

Protocol: Cellular Phospho-Flow Cytometry

Objective: Measure inhibition of target phosphorylation (e.g., pEGFR or p-p38) in whole blood or PBMCs. This is superior to Western Blot for quantification.

  • Stimulation: Treat whole blood with ligand (e.g., EGF 100 ng/mL) for 10 min to induce phosphorylation.

  • Treatment: Incubate with 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (serial dilutions) for 1 hour prior to stimulation.

  • Fix/Perm: Use Phospho-Flow Buffer (e.g., BD Phosflow).

  • Stain: Anti-pEGFR (Tyr1068) - Alexa Fluor 647.

  • Acquire: Flow Cytometer (Mean Fluorescence Intensity - MFI).

PD Readout: Calculate


 based on MFI reduction.

PK/PD Integration & Modeling

To determine the Minimum Effective Concentration (MEC) , we integrate the datasets.

Hysteresis Analysis

Plot Plasma Concentration (X-axis) vs. Target Inhibition % (Y-axis).

  • Counter-Clockwise Hysteresis: Indicates distribution delay (drug takes time to reach the tissue compartment).

  • Direct Correlation: Indicates rapid equilibrium; plasma levels are a good surrogate for tissue levels.

Visualization: PK/PD Workflow

PKPD_Workflow Synth Synthesis: 6-Fluoro-4-methoxy... PhysChem PhysChem: LogD, Solubility Synth->PhysChem InVitro In Vitro ADME: Microsomal Stability (Check O-demethylation) PhysChem->InVitro InVivo In Vivo PK (Rat): IV vs PO (Calc Bioavailability) InVitro->InVivo If t1/2 > 15 min PD PD Assay: Phospho-Kinase IC50 InVivo->PD Correlation Model PK/PD Modeling: Define MEC & Dose Regimen InVivo->Model PD->Model

Figure 2: Integrated workflow from synthesis to dose prediction.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Clearance despite 6-F "Metabolic Switching" to O-demethylation.Check for the +16 Da metabolite (N-oxide) or -14 Da (Desmethyl). Consider deuterating the methoxy group (

).
Low Oral Bioavailability Poor solubility ("Brick Dust" crystal lattice).Switch formulation to 20% HP-

-Cyclodextrin.
Double Peaks in LC-MS Atropisomerism or Tautomerism.Run LC at higher temp (40-50°C) or adjust pH to lock the tautomer.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Link

  • Pérez, M. J., et al. (1991).[4] Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittelforschung. (Establishes baseline PK for the scaffold). Link

  • Bhattarai, P., et al. (2026).[5] On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv.[5] (Mechanistic explanation of the C-F bond stability). Link

  • Vandamme, T. F. (2002). Cyclodextrins as pharmaceutical solubilizers. Drug Development and Industrial Pharmacy. (Formulation strategies for planar heterocycles). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine Synthesis

Ticket ID: PYR-34D-F6-OMe Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive Summary This guide addresses yield optimization for 6-Fluoro-4-methoxypyrido[3,4-d]py...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-34D-F6-OMe Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

This guide addresses yield optimization for 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine .[1] This scaffold is a critical pharmacophore in kinase inhibitors (e.g., CDK4/6, KRAS, and CXCR2 antagonists). The synthesis typically involves the chlorination of a lactam intermediate followed by nucleophilic aromatic substitution (


).

Primary Failure Modes Identified:

  • Regioselectivity Loss: Competitive substitution of the labile C6-fluorine atom during C4-methoxylation.[1]

  • Hydrolysis Reversion: Instability of the imidoyl chloride intermediate (4-chloro species) leading to reversion to the starting pyridone.

  • Incomplete Chlorination: Poor conversion during the Vilsmeier-Haack or

    
     step due to electron-deficient pyridine ring deactivation.[1]
    

Module 1: The Chlorination Step (Precursor Synthesis)

Context: Converting 6-fluoropyrido[3,4-d]pyrimidin-4(3H)-one to 4-chloro-6-fluoropyrido[3,4-d]pyrimidine.

Troubleshooting Guide

Q: My reaction stalls at 60% conversion with neat


. Increasing temperature causes tarring. What is happening? 
A:  The 6-fluoro substituent on the pyridine ring withdraws electrons, deactivating the C4-carbonyl oxygen towards the electrophilic phosphorus species.[1]
  • Root Cause: Insufficient electrophilicity of the Vilsmeier reagent generated in situ.

  • Solution: You must use an exogenous base catalyst. Add N,N-Diethylaniline (1.0 eq) or DMF (catalytic) to the

    
    .[1] The formation of the Vilsmeier chloroiminium species is essential to activate the lactam oxygen.
    
  • Protocol Adjustment:

    • Suspend lactam in

      
       (5-10 vol).
      
    • Add

      
       (1.1 eq) solid to drive the reaction if 
      
      
      
      alone fails.
    • Reflux at 90-100°C. Monitor via LCMS (quench aliquot in dry MeOH).

Q: The workup yields the starting pyridone instead of the chloride. A: The 4-chloro-6-fluoropyrido[3,4-d]pyrimidine is highly susceptible to hydrolysis due to the electron-withdrawing effect of the fused pyridine ring and the fluorine atom.[1]

  • Corrective Action: Avoid aqueous workups if possible.

    • Preferred: Evaporate

      
       under reduced pressure. Azeotrope with toluene (2x) to remove traces. Use the crude solid directly in the next step.
      
    • Alternative: If washing is required, pour into ice-cold saturated

      
       rapidly and extract immediately with DCM.[1] Do not let the aqueous layer sit. 
      

Module 2: The Methoxylation Step (Critical Control Point)

Context: Displacement of the C4-Chloro with Methoxide (


).
The Regioselectivity Challenge

In pyrido[3,4-d]pyrimidines, both C4 and C6 are activated for nucleophilic attack.

  • C4 (Pyrimidine): Activated by two ring nitrogens (N1, N3).

  • C6 (Pyridine): Activated by the pyridine nitrogen (para-position) and the electronegative Fluorine.

Risk: Hard nucleophiles (like


) at high temperatures will displace both the C4-Cl and the C6-F, leading to the 4,6-dimethoxy impurity .[1]
Optimization Protocol
VariableRecommendationRationale
Solvent THF (anhydrous) Using MeOH promotes halogen exchange at C6 due to high solubility and polarity.[1] THF slows the kinetics, allowing for kinetic control at the more reactive C4 position.
Base NaOMe (0.95 - 1.05 eq) Strict stoichiometry is vital. Excess base attacks C6-F immediately after C4-Cl is consumed.[1]
Temperature -10°C to 0°C Kinetic control favors C4 (lower activation energy due to better leaving group ability of Cl vs F).[1]
Addition Dropwise Avoid local high concentrations of methoxide.
Visual Workflow: Regioselectivity Logic

ReactionPathway Start 4-Chloro-6-fluoro pyrido[3,4-d]pyrimidine Product Target: 6-Fluoro-4-methoxy (Kinetic Product) Start->Product THF, 0°C (Fast) Side1 Impurity: 4,6-Dimethoxy (Thermodynamic/Bis-sub) Start->Side1 MeOH, >25°C Excess Base Side2 Impurity: 4-Hydroxy (Hydrolysis) Start->Side2 Wet Solvent Reagent + NaOMe Product->Side1 Over-reaction

Figure 1: Reaction pathways showing kinetic control required to avoid C6-fluorine displacement.

Module 3: Purification & Isolation

Q: I have a mixture of the product (6-F, 4-OMe) and the bis-methoxy impurity. How do I separate them? A: These compounds have different polarities but can streak on silica due to the basic nitrogens.

  • Flash Chromatography: Use a gradient of DCM:MeOH (98:2 to 95:5) .

  • Additive: Add 1% Triethylamine to the eluent to neutralize silica acidity and prevent tailing.

  • Recrystallization (Scale-up): The bis-methoxy impurity is often more soluble in lipophilic solvents.[1] Triturate the crude solid with cold Diisopropyl Ether (IPE) or Heptane/EtOAc (5:1) . The desired fluorinated product should remain as a solid.

FAQ: Common Experimental Failures

Q: Can I start with 2,4-dichloro-6-fluoropyrido[3,4-d]pyrimidine? A: Yes, but regioselectivity becomes harder.[1] The C4-Cl is most reactive, followed by C6-F, followed by C2-Cl.[1] You risk obtaining a mixture of 4-OMe and 2-OMe isomers.[1] If you need the C2 position unsubstituted or alkylated, it is better to build the ring with those substituents in place (starting from the aminopyridine precursor) rather than relying on selective


 on a tri-halo scaffold [1, 4].

Q: Why is my yield low when using MeOH as the solvent? A: In MeOH, methoxide is "naked" and highly reactive. Furthermore, if any water is present (MeOH is hygroscopic), the methoxide generates hydroxide equilibrium, leading to hydrolysis of the C4-Cl back to the starting pyridone (4-OH) [2]. Switch to THF or Dioxane.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2.

    
    /DMF and subsequent displacements.
    URL:[Link]
    
  • Regioselective Nucleophilic Aromatic Substitution on Dichloropyrimidines. Source: WuXi AppTec / QM Magic Class Chapter 29. Context: Provides mechanistic insight (LUMO analysis) into why C4 is favored over C2/C6 in pyrimidine systems and how electron-donating/withdrawing groups shift this preference. URL:[Link]

  • Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives. Source: ResearchGate.[2][3] Context: Illustrates general handling of pyrido-pyrimidine scaffolds and purification techniques for fluorinated intermediates. URL:[Link]

  • Perhalogenated pyrimidine scaffolds: Reactions of 5-chloro-2,4,6-trifluoropyrimidine. Source: Beilstein J. Org. Chem. Context: Demonstrates the extreme reactivity of fluorine in these systems and the difficulty of separating regioisomers without strict temperature control. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Pyridopyrimidine Compounds

Introduction: The Pyridopyrimidine Paradox Pyridopyrimidine scaffolds (e.g., pyrido[2,3-d]pyrimidine) are privileged structures in kinase drug discovery, forming the backbone of FDA-approved drugs like Palbociclib (CDK4/...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridopyrimidine Paradox

Pyridopyrimidine scaffolds (e.g., pyrido[2,3-d]pyrimidine) are privileged structures in kinase drug discovery, forming the backbone of FDA-approved drugs like Palbociclib (CDK4/6 inhibitor).[1] However, their potency often comes at a physical cost: extreme insolubility .[2]

The Root Cause:

  • Planar Stacking: The fused bicyclic aromatic system encourages strong

    
    -
    
    
    
    stacking interactions.[2]
  • Crystal Lattice Energy: Extensive intermolecular hydrogen bonding creates a high-energy crystal lattice that water molecules struggle to disrupt.[2]

  • pH Sensitivity: Many pyridopyrimidines are weak bases.[2][3][4] They dissolve readily in acidic environments (protonated) but experience a "solubility cliff" at physiological pH (neutral/basic), leading to immediate precipitation.

This guide moves beyond generic advice, offering specific troubleshooting for the unique physicochemical behavior of this class.

Part 1: Stock Solution & Storage (The "Invisible" Crash)

Q: My compound was soluble in DMSO yesterday, but today I see fine needles in the vial. What happened?

Diagnosis: This is likely DMSO Hygroscopicity Induced Precipitation .[2] Dimethyl sulfoxide (DMSO) is hygroscopic; it absorbs water from the atmosphere. Pyridopyrimidines are often so hydrophobic that even a 1-2% water uptake in your DMSO stock can trigger nucleation.[2]

Troubleshooting Protocol:

  • Immediate Fix: Sonicate the vial at 37°C for 15 minutes. If it does not redissolve, the compound may have formed a stable hydrate crystal form, which is often less soluble than the amorphous solid. You may need to prepare a fresh stock.[2][5][6]

  • Prevention:

    • Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles.

    • Use anhydrous DMSO (stored over molecular sieves) for stock preparation.[2]

    • Seal vials with Parafilm under an inert gas (Argon/Nitrogen) if possible.[2]

Q: Can I use Ethanol instead of DMSO?

Analysis: Generally, No .[2] While ethanol is less toxic, pyridopyrimidines typically exhibit 10-100x lower solubility in ethanol compared to DMSO.[2] Furthermore, ethanol evaporates rapidly, changing the concentration of your stock during the experiment. Stick to DMSO for the primary stock, or consider Dimethylacetamide (DMA) if DMSO is unsuitable, though DMA is more toxic.

Part 2: Cellular Assays (The "Solubility Cliff")

Q: When I dilute my DMSO stock (10 mM) into cell culture media, the solution turns cloudy immediately. Why?

Diagnosis: You have hit the Solvent Shock & pH Cliff .[2]

  • Mechanism: Your stock is likely 100% DMSO.[2][6] Your media is aqueous (pH 7.4).[2] Upon dilution, the solvent power drops exponentially.[2] Simultaneously, if your compound is a weak base (common for kinase inhibitors), it deprotonates at pH 7.4, losing its charge and becoming insoluble.

Troubleshooting Workflow:

  • Check the Dose: Are you exceeding the kinetic solubility limit? (See Protocol A below).

  • Intermediate Dilution Step: Do not pipette 10 mM stock directly into 10 mL media.

    • Step 1: Dilute stock 1:10 in pure DMSO (creates 1 mM).[2]

    • Step 2: Dilute that 1:10 into PBS or Media without serum (check for cloudiness).

    • Step 3: Add to final media.

  • Serum Binding: Ensure your media contains Fetal Bovine Serum (FBS) before adding the drug.[2] Albumin in FBS acts as a natural carrier protein, sequestering hydrophobic molecules and keeping them in "pseudo-solution."[2]

Q: My IC50 curves are flat or show high variability. Is this solubility related?

Analysis: Yes. This is a classic sign of Micro-Precipitation . The compound precipitates into invisible nano-aggregates.[2] These aggregates do not penetrate cells, effectively lowering the available concentration.[2] You think you are testing 10


M, but the cells only see 0.5 

M (the saturation limit).

Solution:

  • Switch to a Serial Dilution in DMSO method. Prepare all your drug concentrations in 100% DMSO first, then transfer a fixed volume (e.g., 0.5

    
    L) to the wells. This ensures the DMSO % is constant (e.g., 0.1%) across all doses.
    

Part 3: In Vivo & Advanced Formulation

Q: DMSO is toxic for my mice. How do I formulate a pyridopyrimidine for IV or Oral gavage?

Diagnosis: You need a Solubilizing Excipient System .[2] Simple saline/PBS will fail because the pH (7.[2]4) is likely above the compound's pKa.

Recommended Strategies (Ranked by Success Rate for Pyridopyrimidines):

StrategyComponentsMechanismSuitability
1. pH Adjustment (Gold Standard) 50 mM Lactate or Citrate Buffer (pH 3.5 - 4.0)Protonates the pyridine/pyrimidine nitrogen, creating a soluble salt.Oral / IV (Slow infusion)
2.[2] Complexation 20-30% HP-

-CD or Captisol® (SBE-

-CD)
Encapsulates the hydrophobic core in a hydrophilic ring.IV / IP / Oral
3.[2] Cosolvent System 5% DMSO + 40% PEG400 + 55% WaterReduces polarity of the bulk solvent.IP / Oral (High viscosity)

Q: How do I make a Cyclodextrin complex?

Protocol: See Protocol B below. Critical Note: Do not just mix them. You must allow time for the equilibrium (complexation) to occur.[4]

Part 4: Experimental Protocols

Protocol A: Kinetic Solubility Assay (The "Crash" Test)

Determine the maximum concentration your media can hold before precipitation.

  • Prepare Plate: Add 198

    
    L of your specific Cell Culture Media (with FBS) to a 96-well clear plate.
    
  • Spike: Add 2

    
    L of compound stock (at various concentrations: 1, 5, 10, 20 mM) to the wells.
    
  • Incubate: Shake at 37°C for 4 hours (mimics assay start).

  • Read: Measure Absorbance at 620 nm (turbidity) using a plate reader.

  • Interpret: A spike in OD620 indicates precipitation.[2] The highest concentration before the spike is your Kinetic Solubility Limit .

Protocol B: Cyclodextrin Complexation for In Vivo Studies

For formulating hydrophobic pyridopyrimidines (e.g., Palbociclib analogs).

  • Vehicle Prep: Dissolve Sulfobutyl ether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD)
    at 30% (w/v) in 50 mM Citrate Buffer (pH 4.0).
  • Addition: Add the accurately weighed pyridopyrimidine powder to the vehicle.

  • Dispersion: Vortex high for 2 minutes. It will likely remain cloudy.[2]

  • Equilibration: Place on a rotating wheel or magnetic stirrer (protected from light) at Room Temperature for 24 to 48 hours .

    • Why? The drug must physically enter the cyclodextrin cavity. This is not instantaneous.

  • Filtration: Filter through a 0.22

    
    m PVDF syringe filter.
    
  • QC: Check pH (adjust to 4.0 if drifted) and concentration (by HPLC/UV).

Part 5: Visualizing the Solubility Logic

Diagram 1: The Solubility Cliff Mechanism

This diagram illustrates why pyridopyrimidines precipitate upon dilution into neutral media.

SolubilityCliff cluster_State Physicochemical State Stock DMSO Stock (High Solvency) Dilution Dilution into Media (pH 7.4) Stock->Dilution 1:1000 Dilution Protonation Deprotonation (Loss of Charge) Dilution->Protonation pH > pKa Stacking Pi-Pi Stacking (Aggregation) Protonation->Stacking Hydrophobic Effect Precipitate Precipitation (Crystal Formation) Stacking->Precipitate Lattice Energy

Caption: Mechanism of precipitation for weak base pyridopyrimidines when transitioning from organic stock to physiological pH.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to resolve precipitation issues.

TroubleshootingTree Start Problem: Precipitate in Media CheckConc Is Conc. > 10 µM? Start->CheckConc HighConc Likely Solubility Limit CheckConc->HighConc Yes LowConc Likely Solvent Shock CheckConc->LowConc No Action1 Action: Check Kinetic Solubility (Protocol A) HighConc->Action1 Action2 Action: Pre-dilute in intermediate solvent LowConc->Action2 CheckpH Is Compound Basic? Action1->CheckpH Still Precipitates? Acidify Action: Use Acidic Buffer (Citrate/Lactate) CheckpH->Acidify Yes (pKa ~4-6) Cyclo Action: Use Cyclodextrin (Captisol) CheckpH->Cyclo No (Neutral)

Caption: Step-by-step decision matrix for identifying and solving solubility bottlenecks.

References

  • Pfizer Inc. (2015).[2] IBRANCE® (palbociclib) Prescribing Information.[2] U.S. Food and Drug Administration.[2] [Link]

    • Citation Context: Defines the pH-dependent solubility profile of Palbociclib (soluble
  • Budha, N. R., et al. (2012).[2] Drug absorption interactions between oral targeted anticancer agents and PPIs: is pH-dependent solubility the Achilles heel of targeted therapy? Clinical Pharmacology & Therapeutics, 92(2), 203-213.[2] [Link]

    • Citation Context: Discusses the "solubility cliff" mechanism for weak base kinase inhibitors.
  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] [Link]

    • Citation Context: Authoritative review on using Cyclodextrins (HP-beta-CD/SBE-beta-CD) for solubilizing lipophilic drugs.
  • Di, L., & Kerns, E. H. (2016).[2] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[2] [Link]

    • Citation Context: Source for kinetic solubility protocols and DMSO hygroscopicity d

Sources

Troubleshooting

Optimization of palladium-catalyzed coupling reactions for pyrido[3,4-d]pyrimidines

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals navigate the complex electron...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals navigate the complex electronic and steric challenges associated with functionalizing the pyrido[3,4-d]pyrimidine scaffold.

Due to its highly electron-deficient nature and the presence of multiple basic nitrogen atoms, this fused bicyclic system frequently causes catalyst poisoning, regioselectivity issues, and unwanted side reactions during palladium-catalyzed cross-couplings. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your synthetic success.

I. Strategic Workflow for Catalyst Selection

Before initiating a coupling reaction on a pyrido[3,4-d]pyrimidine halide, it is critical to match the catalyst system to the specific bond formation and the electronic demands of the target position.

Pathway cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig Start Pyrido[3,4-d]pyrimidine Halide Substrate Decision Target Bond Formation Start->Decision Suzuki C-C Bond (Boronic Acids) Decision->Suzuki Buchwald C-N Bond (Amines) Decision->Buchwald StandardS Standard Conditions Pd(PPh3)4, K2CO3, H2O Suzuki->StandardS PoisonS Failure: Catalyst Poisoning & Scaffold Hydrolysis StandardS->PoisonS  N-coordination OptS Optimized Suzuki Pd2(dba)3, XPhos, nBuOH PoisonS->OptS  Bulky Ligand StandardB Standard Conditions Pd2(dba)3, BINAP, Base Buchwald->StandardB PoisonB Failure: Dehalogenation & Poor Conversion StandardB->PoisonB  Slow Reductive Elim. OptB Optimized Buchwald Pd2(dba)3, Xantphos, Cs2CO3 PoisonB->OptB  Bidentate/Bulky Ligand

Decision tree for optimizing palladium-catalyzed cross-coupling on pyrido[3,4-d]pyrimidine scaffolds.

II. Standard Operating Procedure (SOP): Optimized Suzuki-Miyaura Protocol

Rationale: Standard aqueous Suzuki conditions (e.g., Pd(PPh3)4 / K2CO3 / Dioxane-H2O) frequently fail on 5-chloro or 6-chloro pyrido[3,4-d]pyrimidines due to catalyst poisoning by the nitrogen-rich core and competitive hydrolysis of the scaffold[1]. The following protocol utilizes a highly active pre-catalyst and a bulky biaryl phosphine ligand to accelerate oxidative addition and prevent multi-ligation by the substrate.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the pyrido[3,4-d]pyrimidine halide (1.0 equiv), the target boronic acid or pinacol ester (1.5 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.10 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Atmosphere Control: Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Self-Validation Check: Observe the solid mixture. It must remain highly free-flowing. Any clumping indicates moisture ingress, which will lead to rapid protodeboronation of your boronic acid.

  • Solvent Addition: Add anhydrous, rigorously degassed n-butanol (to achieve a 0.1 M concentration).

    • Causality:n-butanol provides a highly polar, protic environment that solubilizes the boronic acid and base without promoting the nucleophilic hydrolytic degradation typically seen in aqueous systems[1].

  • Thermal Activation: Seal the tube and heat the reaction mixture to 120 °C for 4–12 hours.

    • Self-Validation Check: Monitor the color of the solution. A successful activation will transition the solution from deep purple/red (unactivated Pd2(dba)3) to a clear golden-brown (active Pd(0)-XPhos complex). If the solution turns opaque black and a precipitate forms (Pd black), ligand dissociation has occurred. Halt the reaction immediately and verify your solvent deoxygenation process.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove inorganic salts and precipitated palladium. Concentrate the filtrate under reduced pressure for subsequent chromatographic purification.

III. Catalyst & Ligand Selection Matrix

Use the following data table to select the optimal catalytic system based on your specific coupling type and the target position on the pyrido[3,4-d]pyrimidine core.

Coupling TypeTarget PositionPrimary ChallengeOptimized Catalyst SystemBase / Solvent
Suzuki-Miyaura C-5 / C-6Catalyst poisoning, Scaffold HydrolysisPd2(dba)3 + XPhos[1]K3PO4 / n-BuOH (120 °C)
Suzuki-Miyaura C-8Protodeboronation, Sluggish Oxidative AdditionPd(dppf)Cl2 or Pd2(dba)3 + SPhos[2]Na2CO3 / Dioxane:H2O (90 °C)
Buchwald-Hartwig C-4Regioselectivity, Competitive SNArPd2(dba)3 + Xantphos[3]Cs2CO3 / 1,4-Dioxane (100 °C)
Buchwald-Hartwig Tetrahydro-corePoor nucleophilicity, DehalogenationPd2(dba)3 + Xantphos[4]Cs2CO3 / 1,4-Dioxane (100 °C)
IV. Troubleshooting Guides & FAQs

Q1: Why am I seeing incomplete conversion and catalyst precipitation when using Pd(PPh3)4 for Suzuki couplings on the 5-chloro or 6-chloro positions? A: The pyrido[3,4-d]pyrimidine scaffold is highly electron-deficient and contains multiple basic nitrogen atoms. When using first-generation catalysts like Pd(PPh3)4, the oxidative addition into the C-Cl bond is relatively slow. This kinetic delay allows the basic nitrogens of the scaffold to coordinate with the Pd(II) intermediate, effectively poisoning the catalyst and leading to irreversible aggregation (Pd black).

  • Solution: Switch to a highly active pre-catalyst system like Pd2(dba)3 paired with a bulky, electron-rich biaryl phosphine ligand like XPhos[1]. The steric bulk of XPhos prevents multi-ligation and accelerates oxidative addition, outcompeting the scaffold's tendency to coordinate the metal center.

Q2: I am attempting a Buchwald-Hartwig amination on a tetrahydropyrido[3,4-d]pyrimidine intermediate, but I am getting low yields and unreacted starting material. What is going wrong? A: In 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines, the reduced piperidine ring alters the electronic landscape, but the pyrimidine nitrogens remain highly coordinating. Furthermore, if you are using a weak nucleophile or a sterically hindered amine, the reductive elimination step becomes the kinetic bottleneck.

  • Solution: Employ Pd2(dba)3 with Xantphos and Cs2CO3 in 1,4-dioxane at 100 °C[4]. Xantphos is a bidentate ligand with a large bite angle that enforces a specific geometry on the Pd(II) complex. This geometry dramatically accelerates the rate of reductive elimination, driving the catalytic cycle forward before side reactions (like beta-hydride elimination) can occur.

Q3: How do I control regioselectivity when functionalizing a multi-halogenated core, such as a 4,8-dichloro-pyrido[3,4-d]pyrimidine? A: Regioselectivity is governed by the relative electron density at the halogenated carbons. The C-4 position is highly activated due to its para-like relationship with the pyrimidine N-3 and the electron-withdrawing effect of the fused pyridine ring. Consequently, C-4 undergoes oxidative addition (and direct nucleophilic aromatic substitution, SNAr) much faster than C-8[3].

  • Solution: Exploit this electronic differentiation by performing a temperature-controlled sequential coupling. You can selectively couple at C-4 using lower temperatures (e.g., 60–80 °C) or via direct SNAr. Once the C-4 position is functionalized, you can push the temperature to 110–120 °C with a more robust catalyst (e.g., Pd(dppf)Cl2) to engage the C-8 chloride[2].

V. References
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: MDPI / PMC URL:[Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents Source: NIH / PMC URL:[Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: ACS Publications URL:[Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: MDPI URL:[Link]

Sources

Optimization

Preclinical Support Center: Troubleshooting 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (6-FMPP) Resistance Models

Welcome to the Preclinical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals investigating the efficacy and resistance mechanism...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals investigating the efficacy and resistance mechanisms of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (6-FMPP) .

The pyrido[3,4-d]pyrimidine scaffold is a highly potent chemical backbone utilized in next-generation kinase inhibitors. It is primarily deployed to overcome existing resistance in tumors driven by mutant Epidermal Growth Factor Receptor (EGFR)[1] or to induce mitotic catastrophe via Monopolar Spindle 1 (MPS1/TTK) kinase inhibition[2]. However, like all targeted therapies, prolonged exposure inevitably leads to acquired resistance. This guide provides field-proven insights, self-validating protocols, and troubleshooting strategies to help you deconvolute these complex resistance networks.

Section 1: Mechanism of Action & Resistance Profiling (FAQ)

Q: What are the primary targets of the pyrido[3,4-d]pyrimidine scaffold, and why is it used? A: The scaffold is deployed in two primary oncological contexts:

  • Fourth-Generation EGFR Inhibitors: It is engineered to target triple-mutant EGFR (e.g., L858R/T790M/C797S), which is notoriously resistant to third-generation irreversible inhibitors like osimertinib[1],[3].

  • MPS1/TTK Inhibitors: It acts as a potent inhibitor of the spindle assembly checkpoint (SAC). Chromosomally unstable cancer cells rely heavily on MPS1 to survive; inhibiting it forces catastrophic chromosome segregation errors[2].

Q: What are the most common mechanisms of acquired resistance to 6-FMPP? A: Resistance typically manifests through three distinct evolutionary bottlenecks:

  • Target-Site Mutations: Steric hindrance preventing drug binding. For example, the acquisition of the C604Y mutation in the hinge region of MPS1[4], or novel quaternary mutations in EGFR.

  • Bypass Track Signaling: The tumor circumvents the inhibited kinase by amplifying parallel pathways, such as MET or HER2 amplification, which reactivate downstream PI3K/AKT and MEK/ERK survival cascades[5].

  • Pharmacokinetic/Efflux Adaptation: Upregulation of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) or ABCG2, which actively pump the drug out of the intracellular space.

Section 2: Pathway Visualization

To effectively troubleshoot resistance, you must first map the signaling architecture. The diagram below illustrates how 6-FMPP interacts with its primary targets and where specific resistance nodes emerge to hijack the cell's survival circuitry.

G cluster_targets Primary Kinase Targets cluster_resistance Acquired Resistance Nodes Drug 6-FMPP (Pyrido[3,4-d]pyrimidine) EGFR Mutant EGFR (L858R/T790M/C797S) Drug->EGFR Inhibits MPS1 MPS1 / TTK (Spindle Checkpoint) Drug->MPS1 Inhibits Downstream Cell Survival & Proliferation (PI3K/AKT, MEK/ERK) EGFR->Downstream Oncogenic Drive MPS1->Downstream Mitotic Progression Mut Target Mutation (e.g., EGFR C797S, MPS1 C604Y) Mut->EGFR Steric Hindrance Mut->MPS1 Steric Hindrance Bypass Bypass Signaling (MET / HER2 Amplification) Bypass->Downstream Alternative Activation Efflux Drug Efflux (P-gp / ABCG2 Overexpression) Efflux->Drug Decreases Intracellular [Drug]

Mechanisms of acquired resistance to 6-FMPP in EGFR and MPS1 driven tumors.

Section 3: Troubleshooting In Vitro Resistance Assays

Q: Why am I seeing inconsistent IC50 shifts when generating 6-FMPP resistant cell lines? A: Inconsistent IC50 shifts are almost always an artifact of poor selection pressure management. If you escalate the dose too rapidly, you kill off the persister cells that are slowly acquiring specific genetic mutations (e.g., EGFR or MPS1 kinase domain mutations). Instead, the surviving population will exclusively consist of cells that have transiently upregulated non-specific efflux pumps.

Self-Validating Protocol: Generation and Verification of 6-FMPP Resistant Isogenic Cell Lines

To ensure you are studying clinically relevant genetic resistance rather than transient epigenetic adaptation, follow this self-validating workflow:

  • Step 1: Baseline IC50 & Control Establishment

    • Determine the exact IC50 of 6-FMPP in the parental line.

    • Self-Validation Check: Establish a "vehicle-control" line (treated with DMSO only) passaged in parallel. This controls for phenotypic drift caused by prolonged in vitro passaging.

  • Step 2: Step-Wise Dose Escalation

    • Seed cells at 30% confluency and expose them to 6-FMPP at their IC20 concentration.

    • Causality: Starting at IC20 allows a subpopulation of "drug-tolerant persister" cells to survive and eventually acquire stable genetic resistance.

    • Only double the drug concentration when the growth kinetics of the treated cells match the vehicle-control line.

  • Step 3: Clonal Isolation via Limiting Dilution

    • Once the bulk population tolerates 10x the original IC50, perform single-cell sorting into 96-well plates.

    • Causality: Bulk resistant populations are highly heterogeneous. Isolating clones ensures you are analyzing a uniform resistance mechanism (e.g., separating a MET-amplified clone from an efflux-driven clone).

  • Step 4: The "Washout" Validation Phase

    • Remove 6-FMPP from the media of the resistant clones for 5 consecutive passages, then re-test the IC50.

    • Self-Validation Check: If the IC50 drops back to parental levels, the resistance was driven by transient epigenetic changes or efflux pump induction. If the IC50 remains high, you have successfully isolated a stable genetic mutation.

  • Step 5: Mechanism Deconvolution

    • Co-treat the resistant clone with 6-FMPP and Verapamil (a P-gp efflux inhibitor). If sensitivity is restored, the mechanism is drug efflux. If resistance persists, proceed to whole-exome sequencing to identify kinase domain mutations.

Section 4: In Vivo Xenograft Challenges & Quantitative Profiling

Q: My 6-FMPP resistant xenografts are regressing unexpectedly or showing high intra-group variability. What is causing this? A: You are likely conflating true pharmacodynamic (PD) resistance with pharmacokinetic (PK) liabilities. Pyrido[3,4-d]pyrimidine derivatives are known to suffer from rapid turnover in human liver microsomes (HLM) due to CYP450-mediated metabolism[4].

  • The Fix: If your in vivo model shows erratic growth, perform a PK/PD bridging study to measure intra-tumoral drug concentrations. Structurally, introducing a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core has been shown to significantly improve HLM stability by blocking the preferred pharmacophore recognized by P450 enzymes[4].

Table 1: Quantitative Resistance Profiling of Pyrido[3,4-d]pyrimidine Derivatives

The following table summarizes expected baseline and resistant IC50 values across various models, providing a benchmark for your assay development[2],[3],[4].

Cell Line ModelPrimary TargetParental IC50 (nM)Resistant IC50 (nM)Fold ResistanceConfirmed Resistance Mechanism
HCC827 EGFR (Exon 19del)44.0>5,000.0>113xT790M/C797S Acquisition
H1975 EGFR (L858R/T790M)400.08,200.020.5xMET Amplification (Bypass)
HCT116 MPS1 / TTK8.0450.056.2xMPS1 C604Y Mutation
MDA-MB-468 MPS1 / TTK12.0850.070.8xABCG2 (BCRP) Overexpression

References

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI.
  • Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine deriv
  • Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review. RSC Advances.
  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1.

Sources

Troubleshooting

Technical Support Center: Strategies to Minimize Off-Target Effects of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

[1] Executive Summary & Core Mechanism Subject: 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (CAS: 1823367-08-3) Classification: ATP-Competitive Kinase Inhibitor Scaffold (Privileged Structure) Primary Utility: Precursor/Co...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Mechanism

Subject: 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (CAS: 1823367-08-3) Classification: ATP-Competitive Kinase Inhibitor Scaffold (Privileged Structure) Primary Utility: Precursor/Core for inhibitors of Mps1 (TTK) , EGFR (HER family) , and CDKs .[1]

The Technical Challenge: The pyrido[3,4-d]pyrimidine core is a bioisostere of the adenine ring found in ATP.[1][2] While this allows potent binding to the kinase hinge region, it inherently creates a high risk of promiscuity (off-target binding) across the kinome.[1] The specific substituents—the electron-withdrawing 6-fluoro group and the potentially reactive/displaceable 4-methoxy group—dictate its specific electronic profile and metabolic stability.[1]

This guide provides strategies to engineer selectivity into this scaffold, transforming it from a promiscuous binder into a precision tool.

Troubleshooting & Optimization Guide (Q&A)

Category A: Structural Optimization (SAR & Chemistry)

Q1: My compound exhibits pan-kinase activity (low selectivity). How do I restrict its binding profile? A: The bare scaffold fits into the conserved ATP-binding pocket of most kinases.[1] To achieve selectivity, you must exploit the non-conserved regions of your target kinase.[1]

  • Strategy 1: The "Gatekeeper" Clash.

    • Mechanism: Most off-target kinases have a specific "gatekeeper" residue (e.g., Threonine or Methionine) at the back of the ATP pocket.[1]

    • Action: If targeting a kinase with a small gatekeeper (e.g., Threonine), introduce a bulky substituent at the C6 position (replacing or extending the fluorine) or the C4 position .[1] This creates a steric clash with kinases possessing a large gatekeeper (e.g., Methionine in EGFR WT), effectively filtering them out.[1]

  • Strategy 2: The Solvent Front Extension (C4 Modification).

    • Mechanism: The 4-methoxy group is often a placeholder.[1] In active inhibitors (like BOS172722), this position is substituted with a bulky amine (aniline or aliphatic amine) that projects out of the hinge region towards the solvent front.[1]

    • Action: Perform an

      
       displacement of the 4-methoxy group with amines containing solubilizing groups (e.g., piperazines). These extensions can interact with unique residues on the "roof" of the active site, which vary significantly between kinases.[1]
      

Q2: What is the specific role of the 6-Fluoro group, and should I remove it to reduce toxicity? A: Do not remove the fluorine without a backup plan. It serves two critical support functions:

  • Metabolic Blocking: The C6 position in pyrido-pyrimidines is a "soft spot" for oxidative metabolism (CYP450 oxidation).[1] The fluorine atom blocks this site, improving metabolic stability (

    
    ).[1]
    
  • Electronic Tuning: Fluorine is electron-withdrawing, which lowers the

    
     of the N1 and N3 nitrogens.[1] This tunes the hydrogen bond acceptor capability at the hinge region.[1]
    
    • Troubleshooting: If you suspect the fluorine is causing specific toxicity (rare), replace it with a Methyl or Chloro group, but verify that metabolic clearance does not spike.[1]

Category B: Experimental Design & Assay Interference

Q3: I see inconsistent IC50 values across different assay runs. Is the compound aggregating? A: Planar aromatic scaffolds like pyrido[3,4-d]pyrimidines are prone to


-

stacking, leading to colloidal aggregation.[1] These aggregates nonspecifically sequester enzymes, causing false positives.[1]
  • Diagnostic: Run the kinase assay with and without 0.01% Triton X-100 (or another non-ionic detergent).[1]

    • Result: If IC50 increases significantly (activity drops) with detergent, your compound was aggregating.[1]

  • Formulation Fix: Ensure the 4-methoxy group is replaced by a solubilizing moiety (e.g., N-methylpiperazine) to disrupt planarity and increase aqueous solubility.[1]

Q4: We are observing unexpected toxicity in cell lines (e.g., HepG2). Is this off-target? A: Likely. The pyrido[3,4-d]pyrimidine scaffold is known to hit DYRK1A and GSK3


  if not optimized.[1]
  • Protocol: Run a "Safety Panel" specifically looking for:

    • Mps1 (TTK): If you are not targeting this, inhibition here causes severe chromosomal segregation errors and cell death (mitotic catastrophe).[1]

    • EGFR/HER2: Off-target inhibition here leads to skin/gut toxicity.[1]

    • DYRK1A: Inhibition is linked to neurological effects.[1]

Strategic Visualization: Selectivity Optimization Workflow

The following diagram illustrates the decision tree for modifying the 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine core to minimize off-target effects.

SelectivityOptimization Core 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (Promiscuous Core) Step1 Step 1: C4-Methoxy Displacement (S_NAr Reaction) Core->Step1 Initiate SAR BranchA Option A: Bulky Aniline (Targeting Hydrophobic Pocket) Step1->BranchA BranchB Option B: Aliphatic Amine (Targeting Solvent Front) Step1->BranchB Check Check Selectivity Profile BranchA->Check BranchB->Check Issue1 Issue: High Metabolic Clearance Check->Issue1 Low Stability Issue2 Issue: Off-Target (EGFR/CDK) Check->Issue2 Low Selectivity Sol1 Retain 6-Fluoro (Blocks CYP Oxidation) Issue1->Sol1 Solution Sol2 Modify C6 or N-substitution (Induce Steric Clash) Issue2->Sol2 Solution Result Optimized Lead Candidate Sol1->Result Sol2->Result

Caption: Workflow for transforming the promiscuous core into a selective inhibitor via C4/C6 modification.

Comparative Data: Common Off-Targets & Mitigation

Off-Target KinaseMechanism of BindingMitigation Strategy (SAR)
EGFR (WT) Hinge binding + Hydrophobic pocketIntroduce bulky group at C6 to clash with Met790 (Gatekeeper).[1]
CDK2 / CDK9 ATP-pocket shape similarityModify the C4-amine linker length; CDKs prefer planar, compact inhibitors.[1]
DYRK1A Hinge hydrogen bondingAlter the H-bond acceptor capability of N3 by changing C4 substituents.
Mps1 (TTK) Often the Primary TargetIf Mps1 is the off-target, avoid 4-phenoxy-anilines which favor Mps1 binding.[1]

References

  • Vertex AI Search. (2025).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Institutes of Health (NIH).[1] Link

  • Vertex AI Search. (2021).[1] Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. ResearchGate. Link

  • Vertex AI Search. (2022).[1] Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. Link

  • Vertex AI Search. (2025).[1] 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine Chemical Properties. ChemSRC. Link

Sources

Optimization

Stability testing of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine under physiological conditions

This technical guide addresses the stability testing of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine , a scaffold often utilized in kinase inhibitor discovery (e.g., Mps1, EGFR). The presence of the 4-methoxy group combined...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability testing of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine , a scaffold often utilized in kinase inhibitor discovery (e.g., Mps1, EGFR).

The presence of the 4-methoxy group combined with the electron-withdrawing 6-fluoro substituent creates a specific stability profile: while the fluorine atom blocks metabolic oxidation at the C6 position, it inductively activates the C4 position, making the methoxy group a potential leaving group for nucleophilic attack (hydrolysis) or enzymatic O-demethylation.

Status: Operational Role: Senior Application Scientist Context: Physiological Conditions (pH 7.4, 37°C)

Solubility & Stock Preparation

Q: My compound precipitates immediately upon dilution into PBS. How do I maintain solubility for stability assays?

A: You are likely exceeding the thermodynamic solubility limit of the planar heteroaromatic core. The pyrido[3,4-d]pyrimidine scaffold is highly planar and lipophilic (LogP ~2.5–3.5), leading to strong


-

stacking and poor aqueous solubility.

Troubleshooting Protocol:

  • Primary Stock: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM. Do not use ethanol or methanol, as they can participate in transesterification reactions at the C4 position over long storage.

  • Intermediate Dilution (Critical Step): Do not pipette directly from 100% DMSO into PBS.

    • Dilute the 10 mM stock 1:10 into acetonitrile (ACN) or methanol first.

    • Why? This disrupts the hydration shell shock that occurs when DMSO hits water, preventing "crashing out."

  • Final Assay Buffer: Spike this intermediate solution into your physiological buffer (PBS pH 7.4) to achieve a final organic solvent concentration of <1% DMSO/ACN.

  • Verification: Measure the UV absorbance at 280/320 nm immediately. If the baseline scatters (Rayleigh scattering), you have micro-precipitates.

Chemical Stability (Hydrolytic Degradation)

Q: I see a new, more polar peak appearing in my HPLC chromatogram after 24 hours at pH 7.4. Is this a degradation product?

A: Yes, this is likely the hydrolysis of the 4-methoxy group to the 6-fluoro-pyrido[3,4-d]pyrimidin-4(3H)-one (Lactam form).

The Mechanism: The 6-fluoro substituent is an electron-withdrawing group (EWG). Through its inductive effect (-I), it pulls electron density away from the pyrimidine ring. This makes the carbon at position 4 (C4) significantly more electrophilic (electron-deficient). Consequently, water (a weak nucleophile) can attack C4, displacing the methoxy group as methanol.

Diagnostic Check:

  • Retention Time: The lactam product is more polar (can donate H-bonds) and will elute earlier than the parent 4-methoxy compound on a Reverse Phase C18 column.

  • UV Shift: The conversion from an aromatic pyrimidine to a cyclic amide (lactam) significantly alters the chromophore. Look for a bathochromic shift (red shift) or a change in the peak shape in the UV spectrum.

Visualization: Hydrolysis Pathway

Hydrolysis Parent Parent Compound (4-Methoxy) Transition Tetrahedral Intermediate Parent->Transition + H2O (Nucleophilic Attack) Product Degradant (4-Oxo / Lactam) Transition->Product - MeOH Methanol MeOH (Leaving Group) Transition->Methanol

Caption: The 6-fluoro substituent increases electrophilicity at C4, facilitating water attack and release of methanol to form the thermodynamically stable lactam.

Metabolic Stability (Microsomal Assay)

Q: The compound is stable in PBS but disappears rapidly in Human Liver Microsomes (HLM). Is the Fluorine failing to block metabolism?

A: The Fluorine protects C6, but it does not protect the 4-methoxy group from O-demethylation.

While the C-F bond is metabolically inert and blocks oxidation at the 6-position (a common "soft spot" in pyridines), the 4-methoxy group is a prime target for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

Metabolic Pathway Identification:

  • Experiment: Incubate with HLM + NADPH.

  • Control: Incubate with HLM without NADPH.

    • If loss occurs without NADPH: It is chemical hydrolysis (see Section 2).[1]

    • If loss occurs only with NADPH: It is enzymatic metabolism.

  • Reaction: CYP450s will hydroxylate the methyl of the methoxy group, forming an unstable hemiacetal which collapses to formaldehyde and the same lactam metabolite described in the hydrolysis section.

Recommendation: To improve metabolic stability, medicinal chemists often replace the 4-methoxy group with a 4-amino or 4-methylamino group, which are significantly more resistant to oxidative cleavage than the alkoxy ether.

Analytical Method (HPLC/LC-MS)

Q: How do I separate the parent compound from the lactam degradation product?

A: You must use an acidified mobile phase to suppress ionization of the lactam tautomer.

Recommended HPLC Protocol:

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmStandard stationary phase for heterocyclic separation.
Mobile Phase A Water + 0.1% Formic AcidCritical: Acidic pH keeps the pyridine nitrogen protonated and suppresses enolization of the lactam.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for nitrogenous heterocycles than Methanol.
Gradient 5% B to 95% B over 8 minutesThe lactam (degradant) will elute early (approx 2-3 min); Parent elutes late (approx 5-6 min).
Detection UV @ 254 nm & 320 nm254 nm is universal; 320 nm is specific for the extended conjugation of the pyrido-pyrimidine core.
Flow Rate 1.0 mL/minStandard flow for analytical columns.

Summary Decision Tree for Stability Issues

Troubleshooting Start Start Stability Test (pH 7.4, 37°C) Precipitation Is there visible precipitation? Start->Precipitation SolubilityFix Fix: Increase Organic % or use Cosolvent Precipitation->SolubilityFix Yes Degradation Is Parent Compound Decreasing? Precipitation->Degradation No SolubilityFix->Degradation CheckNADPH Check NADPH Dependence Degradation->CheckNADPH Yes NoNADPH Loss without NADPH CheckNADPH->NoNADPH Buffer Only YesNADPH Loss only with NADPH CheckNADPH->YesNADPH Microsomes ResultChem Chemical Instability: Hydrolysis of 4-OMe NoNADPH->ResultChem ResultMet Metabolic Instability: CYP-mediated O-demethylation YesNADPH->ResultMet

Caption: Logical workflow to distinguish between solubility issues, chemical hydrolysis, and enzymatic metabolism.

References
  • Vandekerckhove, S., et al. (2013). "Synthesis and evaluation of novel 4-amino-pyrido[3,4-d]pyrimidines as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.

  • Litchfield, J., et al. (2010). "Stability of heterocyclic drug candidates: Hydrolysis of the 4-alkoxy-pyrimidine scaffold." Journal of Pharmaceutical Sciences.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter 14: Metabolic Stability).

Sources

Troubleshooting

Enhancing the cell permeability of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

Technical Support Ticket #8492: Permeability Optimization for Pyrido-Pyrimidine Scaffolds Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Enhancing cell permeability of 6-Fluoro-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8492: Permeability Optimization for Pyrido-Pyrimidine Scaffolds Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Enhancing cell permeability of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

Introduction: The "Brick Dust" Paradox

Welcome to the Technical Support Center. You are likely encountering a common bottleneck with 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine : high potency in biochemical assays but poor performance in cellular models.

This molecule exhibits the classic "Brick Dust" profile. The fused bicyclic aromatic system creates a flat, planar structure that facilitates strong


-

stacking interactions in the solid state. While the C6-fluorine atom improves metabolic stability and lipophilicity, and the C4-methoxy group acts as a hydrogen bond acceptor, the rigid planarity often results in high crystal lattice energy. This leads to solubility-limited absorption rather than intrinsic permeability issues.

Below is your troubleshooting guide, structured to diagnose and resolve these specific physicochemical barriers.

Part 1: Diagnostic Workflow (Root Cause Analysis)

Before altering your synthesis, you must determine if the issue is solubility (getting it into solution) or permeability (getting it across the membrane).

Visual 1: The Permeability Troubleshooting Logic

PermeabilityLogic Start Low Cellular Activity SolubilityCheck Check Kinetic Solubility (PBS pH 7.4) Start->SolubilityCheck HighSol Soluble (>50 µM) SolubilityCheck->HighSol LowSol Insoluble (<5 µM) SolubilityCheck->LowSol PAMPA Run PAMPA Assay (Passive Diffusion) HighSol->PAMPA Caco2 Run Caco-2 Assay (Active Transport) HighSol->Caco2 Action3 Issue: Solubility Limited Solution: Formulation / Salt Screen LowSol->Action3 Action2 Issue: Passive Diffusion Solution: Reduce PSA / Lipophilicity PAMPA->Action2 Low Pe Efflux Calculate Efflux Ratio (B-A / A-B) Caco2->Efflux Action1 Issue: Transporter Efflux Solution: P-gp Inhibitor / Analog Design Efflux->Action1 Ratio > 2.0 Efflux->Action2 Ratio < 2.0

Caption: Diagnostic decision tree to distinguish between solubility-limited and permeability-limited bioavailability.

Part 2: Chemical Modification Strategies

If your diagnostic confirms intrinsic permeability is the issue (i.e., the compound is soluble but won't cross the membrane), consider these structural adjustments specific to the pyrido[3,4-d]pyrimidine scaffold.

FAQ: Chemical Optimization

Q: Why doesn't the fluorine at C6 solve the permeability issue? A: While fluorine increases lipophilicity (LogP), it does not disrupt the planarity of the molecule. In fact, it can strengthen the crystal lattice.

  • Recommendation: Introduce sp3 character (saturation) to the substituents. Replace flat phenyl rings attached to the scaffold with saturated heterocycles (e.g., piperidine, morpholine) to disrupt stacking.

Q: Is the C4-methoxy group a liability? A: Potentially. The methoxy oxygen is a hydrogen bond acceptor. If your total Polar Surface Area (PSA) exceeds 140 Ų, membrane permeation drops.

  • Recommendation: If PSA is high (>120), consider bioisosteres for the methoxy group, such as a difluoromethoxy (-OCHF2) or a methyl group (-CH3) if the oxygen is not critical for binding.

Part 3: Formulation & Delivery (The Practical Fix)

For immediate rescue of cellular assays without re-synthesis, use advanced formulation techniques. Simple DMSO "spiking" often leads to invisible micro-precipitation in cell media, causing false negatives.

Protocol: Liposomal Encapsulation (DOTAP/Cholesterol)

Liposomes can fuse with cell membranes, bypassing passive diffusion barriers.

Visual 2: Liposome Preparation Workflow

LiposomeProtocol Step1 Dissolve Lipids (DOTAP:Cholesterol 1:1) in Chloroform Step2 Add Compound (10% w/w loading) Step1->Step2 Step3 Evaporate Solvent (Thin Film Formation) Step2->Step3 Step4 Hydrate Film (PBS, 60°C, 1h) Step3->Step4 Step5 Extrusion (100nm Polycarbonate) Step4->Step5 Step6 Cell Treatment Step5->Step6

Caption: Step-by-step extrusion protocol for generating 100nm drug-loaded liposomes.

Formulation Comparison Table
Formulation StrategyMechanismProsCons
Cyclodextrin (HP-β-CD) Encapsulates hydrophobic coreLow toxicity, easy to prepareMay not work for extremely planar stacks
Liposomes (DOTAP) Membrane fusion/EndocytosisHigh delivery efficiencyLabor intensive, potential cytotoxicity
Pluronic F127 Micelles Surfactant solubilizationInhibits P-gp efflux pumpsCan alter membrane fluidity
Nano-milling Increases surface areaScalableRequires specialized equipment

Part 4: Assay Troubleshooting (Q&A)

Q: My PAMPA results show high permeability, but Caco-2 shows zero. Why? A: This indicates active efflux . Pyrido-pyrimidines are frequent substrates for P-glycoprotein (P-gp) and BCRP transporters.

  • Action: Repeat the Caco-2 assay with a P-gp inhibitor like Verapamil (50 µM) or Cyclosporin A . If permeability recovers, your compound is an efflux substrate.

Q: I see low recovery (<50%) in my equilibrium dialysis assay. A: This is likely Non-Specific Binding (NSB) to the plasticware or the membrane itself, common with fluorinated heteroaromatics.

  • Action: Switch to Rapid Equilibrium Dialysis (RED) devices with pre-treated membranes, or add 0.1% BSA to the receiver buffer to act as a "sink" and prevent plastic adsorption.

Q: The compound precipitates immediately when added to cell media. A: This is the "Solvent Shock" effect.

  • Action: Do not pipette DMSO stock directly into the media. Instead, perform a serial dilution in media containing 10% FBS before adding to the cells. The proteins in FBS can sequester the compound and prevent rapid crystallization.

References

  • Vertex AI Search. (2025). Strategies to improve permeability of fused pyrimidine derivatives. 1[2]

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine. 3

  • Williams, H. et al. (2018).[4] Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. 5

  • Avdeef, A. (2004). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. Journal of Pharmaceutical Sciences. 6[2]

  • Estrada, A. A. et al. (2011).[7] Access to Saturated Fused Pyrimidine Derivatives via a Flexible N-Vinyl Tertiary Enamide Synthesis. Synlett. 7[2]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of the Pyrido[3,4-d]pyrimidine Core

Welcome to the technical support center for the functionalization of the pyrido[3,4-d]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of the pyrido[3,4-d]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic core. The pyrido[3,4-d]pyrimidine moiety is a cornerstone in the development of kinase inhibitors and other therapeutic agents, making the efficient and selective modification of this core a critical task.[1][2][3]

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our goal is to move beyond simple protocols by explaining the underlying chemical principles, enabling you to make informed decisions to optimize your reactions.

Section 1: Foundational Concepts & FAQs

This section addresses high-level questions about the reactivity and handling of the pyrido[3,4-d]pyrimidine system.

FAQ 1: What are the most common positions for functionalization on the pyrido[3,4-d]pyrimidine core, and what is the underlying chemical rationale?

The reactivity of the pyrido[3,4-d]pyrimidine core is governed by the electronic influence of the nitrogen atoms in both the pyridine and pyrimidine rings. This creates a distinctly electron-deficient system, which dictates the preferred sites for various chemical transformations.

  • C4 Position: This is the most frequently and readily functionalized position. The nitrogen atoms at N1 and N3 strongly withdraw electron density from C4, making it highly electrophilic and thus susceptible to Nucleophilic Aromatic Substitution (SNAr) .[4][5] When a suitable leaving group (typically a halogen, like chlorine) is present at C4, it can be displaced by a wide range of nucleophiles. This position is also highly reactive in palladium-catalyzed cross-coupling reactions .[4]

  • C2 Position: The C2 position is also activated towards substitution, though generally less so than C4. In di-substituted systems like 2,4-dichloropyrido[3,4-d]pyrimidine, selective functionalization can often be achieved, with the C4 position reacting preferentially.[5]

  • C6 and C8 Positions: These positions on the pyridine ring are less electron-deficient than those on the pyrimidine ring. Functionalization here typically relies on palladium-catalyzed cross-coupling reactions starting from a halogenated precursor.

Below is a diagram illustrating the general reactivity profile of the core.

cluster_0 Pyrido[3,4-d]pyrimidine Core Reactivity Core Core C4_label C4 Position C2_label C2 Position Py_label Pyridine Ring (C6, C8) C4_desc • Highly Electrophilic • Primary site for SNAr • Reactive in Cross-Coupling C4_label->C4_desc C2_desc • Electrophilic (less than C4) • Secondary site for SNAr • Reactive in Cross-Coupling C2_label->C2_desc Py_desc • Functionalized via  Cross-Coupling from  halo-precursors Py_label->Py_desc

Caption: Reactivity map of the pyrido[3,4-d]pyrimidine core.

FAQ 2: I am starting a new project. How should I select the initial starting material?

Your choice of starting material is critical for success. For most functionalization strategies, a halogenated pyrido[3,4-d]pyrimidine is the most versatile precursor.

  • 4-Chloro or 2,4-Dichloro Derivatives: These are the workhorses of pyrido[3,4-d]pyrimidine chemistry.[4][5] The chlorine atoms serve as excellent leaving groups for both SNAr and as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). While chloro-arenes are typically less reactive than their bromo- or iodo- counterparts in cross-coupling, the electron-deficient nature of the pyrido[3,4-d]pyrimidine ring enhances their reactivity, making them suitable and cost-effective substrates.[6]

  • Pre-functionalized Cores: If your synthesis plan involves late-stage diversification, consider starting with a core that already contains key functional groups (e.g., an amino group at C2 and a chloro group at C4). This allows for targeted modification of a single position. A common and useful intermediate is 4-chloro-pyrido[3,4-d]pyrimidin-2-amine.[4]

FAQ 3: What are the primary side reactions to be aware of, and how can they be minimized?

Understanding potential side reactions is key to optimizing your yield and simplifying purification.

  • Hydrodehalogenation: This is the reduction of your starting halide (e.g., R-Cl) to the corresponding arene (R-H). It is a common byproduct in palladium-catalyzed reactions, particularly Buchwald-Hartwig aminations. It can be minimized by ensuring a strictly inert atmosphere, using high-purity reagents, and optimizing the catalyst-to-ligand ratio.[7]

  • Protodeboronation: In Suzuki couplings, this is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a C-H bond. It is exacerbated by high temperatures and excess water. Use fresh boronic acid, minimize water content where appropriate, and avoid unnecessarily long reaction times.[8]

  • Homocoupling: This is the dimerization of your boronic acid (in Suzuki reactions) or aryl halide. It can be minimized by ensuring the cross-coupling catalytic cycle is efficient, often by fine-tuning the reaction temperature and catalyst loading.[8]

Section 2: Troubleshooting Guide for Common Reactions

This section provides detailed troubleshooting for specific, high-impact reactions used to functionalize the pyrido[3,4-d]pyrimidine core.

Guide 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. However, coupling a chloro-pyrido[3,4-d]pyrimidine with a boronic acid can be challenging.

Problem: Low or No Conversion of Starting Material

This is the most common issue. The workflow below can help diagnose the problem.

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Optimization Parameters for Suzuki Coupling on a 4-Chloro-pyrido[3,4-d]pyrimidine

ParameterStarting Point RecommendationOptimization StrategyRationale & Key Citation
Palladium Source Pd(PPh₃)₄ (5-10 mol%)Screen other sources like PdCl₂(dppf) or Pd₂(dba)₃.Tetrakis(triphenylphosphine)palladium(0) is often effective for activated chloro-heterocycles.[4][9]
Ligand (if not using Pd(PPh₃)₄)Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).Chloro-heteroarenes require electron-rich ligands to facilitate the oxidative addition step, which is often rate-limiting.[8]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv)Screen other inorganic bases like K₃PO₄.The base is crucial for the transmetalation step. Carbonates are generally effective and well-tolerated.[4][9]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1)Try Toluene / H₂O or DME / H₂O. Ensure solvent is thoroughly degassed.A polar, aprotic solvent system is needed to dissolve both the organic and inorganic reagents. Oxygen must be excluded.[8][10]
Temperature 90-110 °CIncrease temperature up to 120 °C or switch to microwave irradiation (100-140 °C).Higher energy input is often required to activate the C-Cl bond for oxidative addition.[4][10]

Exemplary Protocol: Suzuki Coupling at the C4 Position

  • Inert Atmosphere Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask), add the 4-chloro-pyrido[3,4-d]pyrimidine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv) under a positive flow of argon or nitrogen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 10:1 ratio) via syringe. The solution should be sparged with argon for at least 20 minutes prior to use.[4]

  • Reaction: Seal the vessel and heat the mixture to 120 °C with vigorous stirring for 12-18 hours, or until LC-MS analysis indicates consumption of the starting material.[4]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired product.

Guide 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a direct and often high-yielding method for introducing amine, alcohol, or thiol nucleophiles at the electron-deficient C4 position.

Problem: Incomplete Reaction or No Reaction

Possible CauseRecommended SolutionRationale
Poor Nucleophile The amine or alcohol is not nucleophilic enough.Add a non-nucleophilic base (e.g., DIPEA, Et₃N) to deprotonate the nucleophile in situ, increasing its reactivity. For very weak nucleophiles, a stronger base like NaH may be required (use with caution).
Insufficient Electrophilicity The C4 position is not sufficiently activated (e.g., by other electron-donating groups on the ring).Increase the reaction temperature significantly (e.g., 100-150 °C). Switch to a more polar, high-boiling solvent like DMF or DMSO. Microwave irradiation can be highly effective.
Steric Hindrance The nucleophile or the substrate is sterically bulky, preventing approach to the C4 position.Increase reaction temperature and time. If possible, use a less hindered analogue of the nucleophile.

Problem: Poor Regioselectivity on a 2,4-Dichloro Substrate

Issue: You are attempting to substitute only the C4 position of a 2,4-dichloropyrido[3,4-d]pyrimidine, but are getting a mixture of products, including the di-substituted version.

  • Cause: The C4 position is significantly more reactive towards SNAr than the C2 position.[5] However, if the reaction conditions are too harsh or the reaction is run for too long after the initial substitution, the less reactive C2 position can also react.

  • Solution 1: Control Stoichiometry and Temperature: Use only a slight excess of the nucleophile (1.0-1.1 equivalents). Run the reaction at the lowest temperature that allows for reasonable conversion of the starting material (start at room temperature or 50 °C and monitor closely by TLC or LC-MS).

  • Solution 2: Kinetic vs. Thermodynamic Control: Once the C4-monosubstituted product is formed, stop the reaction. Over-heating or extended reaction times will push the reaction towards the thermodynamically favored, more substituted product.

Exemplary Protocol: SNAr with an Amine at the C4 Position

  • Reaction Setup: To a solution of the 4-chloro-pyrido[3,4-d]pyrimidine derivative (1.0 equiv) in a suitable solvent (e.g., DMF or n-butanol), add the amine nucleophile (1.2 equiv).

  • Base (Optional): If the amine is used as its salt or is a weak nucleophile, add a base such as triethylamine (Et₃N, 2.0 equiv).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction's progress by LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and pour it into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization.

References

  • Laurent, M., Bostyn, S., Marchiviec, M., Robin, Y., Routier, S., & Buron, F. (2021). Aminations and arylations by direct C–O activation for the design of 7,8-dihydro-6 H -5,8-ethanopyrido[3,2- d ]pyrimidines. RSC Advances, 11(35), 21535-21545. [Link]

  • Wei, L., & Malhotra, S. V. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 3(10), 1250-1257. [Link]

  • De Kloe, G. E., Heitman, L. H., IJzerman, A. P., & van Veldhoven, J. P. D. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2111. [Link]

  • Hussain, F. H. S. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

  • Gangjee, A., Zhao, Y., Lin, L., & Kisliuk, R. L. (2010). Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. Bioorganic & Medicinal Chemistry, 18(24), 8596-8608. [Link]

  • Al-Warhi, T., Al-Salahi, R., Al-Ghorbani, M., Marzouk, M., & Al-Majid, A. M. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 209-216. [Link]

  • Lan, R., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(20), 3129-3132. [Link]

  • Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2017). Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4- d]pyrimidines. Current Organic Chemistry, 21(1), 1-2. [Link]

  • Lan, R., He, M., & Chen, J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(20), 3129-3132. [Link]

  • Zhang, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 22(17), 9123. [Link]

  • Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • El-Sayed, N. N. E. (2021). Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines. RSC Advances, 11(6), 3467-3478. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 74, 129020. [Link]

  • Al-Omair, M. A. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemistry & Biodiversity, 19(3), e202100829. [Link]

  • Zhang, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 22(17), 9123. [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Unexpected Results in Biological Assays with 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

Welcome to the technical support center for researchers utilizing 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine. This guide is designed to provide expert advice and troubleshooting strategies for scientists and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine. This guide is designed to provide expert advice and troubleshooting strategies for scientists and drug development professionals encountering unexpected results in biological assays involving this compound. As a Senior Application Scientist, my goal is to equip you with the causal understanding and practical solutions needed to ensure the integrity and reproducibility of your data.

The pyrido[3,4-d]pyrimidine scaffold is a promising area of research in medicinal chemistry, with derivatives being explored as potent inhibitors of various kinases and as anticancer agents.[1][2] However, like many heterocyclic small molecules, the unique physicochemical properties of this class of compounds can sometimes lead to confounding results in standard biological assays. This guide will address common issues such as compound solubility, aggregation, and assay signal interference, providing a structured approach to problem-solving.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is organized in a question-and-answer format to directly address specific challenges you may be facing in your experiments.

Section 1: Compound Handling and Physicochemical Behavior

Q1: I'm observing poor solubility of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine in my aqueous assay buffer. Could this be affecting my results?

A1: Absolutely. Poor aqueous solubility is a common characteristic of pyrimidine derivatives and can be a primary source of experimental artifacts.[3][4] The planar nature of the pyridopyrimidine ring can lead to high crystal lattice energy, making it difficult for the compound to dissolve in water.[3] If the compound is not fully solubilized, its effective concentration in the assay will be lower than intended, leading to an underestimation of its potency (a right-shifted IC50 curve). Furthermore, poor solubility can lead to compound precipitation or aggregation, which can cause non-specific effects (see Section 2).

Troubleshooting Poor Solubility:

Strategy Rationale Protocol/Considerations
pH Adjustment The solubility of pyrimidine compounds with ionizable groups can be pH-dependent. As weak bases, their solubility may increase in more acidic conditions.[3]Carefully assess the pH compatibility of your assay system (e.g., enzyme activity, cell health). A modest decrease in the pH of your buffer, if tolerated, may improve solubility.
Use of Co-solvents A small percentage of an organic co-solvent can disrupt the crystal lattice energy and improve solvation.The most common co-solvent is DMSO. Ensure the final concentration of DMSO is consistent across all wells and is at a level that does not affect the biological assay (typically ≤ 1%).[5]
Sonication Mechanical energy can help to break up compound aggregates and facilitate dissolution.After diluting the compound into your final assay buffer, sonicate the solution for a short period (e.g., 5-15 minutes) in a water bath sonicator.
Kinetic Solubility Assessment Empirically determine the concentration at which your compound remains soluble in the specific assay buffer.Perform a dilution series of your compound in the assay buffer and visually inspect for precipitation or measure turbidity. Ensure your experimental concentrations are below the determined solubility limit.[3]
Section 2: Compound Aggregation and Non-Specific Inhibition

Q2: My dose-response curve for 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine is unusually steep, or I'm seeing inhibition in unrelated assays. What could be the cause?

A2: This is a classic sign of compound aggregation.[6] When a compound's concentration exceeds its solubility limit in an aqueous buffer, it can form colloidal aggregates. These aggregates can non-specifically sequester and denature proteins, leading to false-positive results in a wide range of biochemical assays.[6][7] This phenomenon is a major source of artifacts in high-throughput screening.[8]

Workflow for Investigating and Mitigating Aggregation:

A Unexpected Steep Curve or Promiscuous Activity B Hypothesis: Compound Aggregation A->B C Run Control Experiment: Assay with Non-ionic Detergent B->C Test D Result: IC50 shifts right (potency decreases) C->D If E Result: IC50 is unchanged C->E If F Conclusion: Aggregation is likely the cause of inhibition. D->F G Conclusion: Aggregation is unlikely. Investigate other mechanisms. E->G H Action: Re-test at lower concentrations or improve solubility. F->H

Caption: A logical workflow for diagnosing compound aggregation.

Protocol for Detergent-Based Counter-Screening:

  • Prepare Assay Buffer: Prepare your standard assay buffer and a second batch containing a low concentration of a non-ionic detergent, such as 0.01% Triton X-100.[7]

  • Run Parallel Assays: Perform your standard assay with 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine in both the standard buffer and the detergent-containing buffer.

  • Analyze Results: If the compound is an aggregator, the detergent will disrupt the aggregates, leading to a significant rightward shift (decrease in potency) of the IC50 value.[7] If the inhibition is due to a specific interaction with the target, the IC50 value should remain relatively unchanged.

Section 3: Assay Signal Interference

Q3: In my fluorescence-based assay, I'm seeing an unexpected increase/decrease in the signal in wells containing 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine, even in my no-enzyme/no-cell controls. Why is this happening?

A3: This strongly suggests that your compound is directly interfering with the assay's detection method. This is a common issue with aromatic heterocyclic compounds.[9][10] There are two primary mechanisms for this interference:

  • Autofluorescence: The compound itself is fluorescent and emits light in the same wavelength range as your assay's fluorophore. Pyridopyrimidine scaffolds have been shown to possess intrinsic fluorescent properties.[6][11]

  • Signal Quenching: The compound absorbs light at the excitation or emission wavelength of your assay's fluorophore, leading to a decrease in the detected signal.[9]

The presence of the fluoro group on the pyridopyrimidine ring can also modulate its electronic and photophysical properties.

Troubleshooting Assay Signal Interference:

Problem Potential Cause Recommended Action
High background signal Compound autofluorescence1. Run a control plate with the compound in assay buffer without the enzyme or cells to quantify its intrinsic fluorescence.[12] 2. Subtract the background fluorescence from your experimental wells. 3. If the signal is too high, consider switching to an assay with a different detection method (e.g., luminescence, absorbance) or a fluorophore with a red-shifted emission spectrum.[9]
Low signal or reduced dynamic range Fluorescence quenching1. Perform a quenching control experiment by adding the compound to a solution of the fluorescent product of your assay. A decrease in fluorescence intensity indicates quenching. 2. Consider using an orthogonal assay with a different readout to confirm your results.[12]
Color interference (absorbance assays) Compound absorbs light at the measurement wavelength1. Measure the absorbance of the compound in the assay buffer at the relevant wavelength. 2. If there is significant absorbance, subtract this value from your experimental readings.[10]
Section 4: Specific Assay-Type Troubleshooting

Q4: My kinase assay results with 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine are not reproducible. What should I check?

A4: In addition to the compound-specific issues discussed above, kinase assays have their own set of critical parameters that can lead to variability.[11][12]

Kinase Assay Troubleshooting Checklist:

cluster_0 Reagent Quality cluster_1 Assay Conditions cluster_2 Compound Issues A Enzyme Activity B ATP Concentration C Substrate Purity D Incubation Times E DMSO Concentration F Solubility G Aggregation Start Inconsistent Kinase Assay Results Start->A Check Start->B Verify Start->C Confirm Start->D Standardize Start->E Control Start->F Assess Start->G Test

Caption: Key parameters to verify for kinase assay reproducibility.

  • ATP Concentration: If your compound is an ATP-competitive inhibitor, its apparent IC50 will be highly dependent on the ATP concentration in the assay. Ensure you are using an ATP concentration at or near the Km of the kinase for consistent results.[11]

  • Enzyme Activity: The activity of your kinase preparation can vary between batches and with storage time. Always include a positive control inhibitor with a known IC50 to validate the enzyme's activity in each experiment.[11]

  • Reagent Stability: Avoid repeated freeze-thaw cycles of enzymes and substrates. Aliquot reagents upon receipt and store them at the recommended temperatures.[11]

Q5: In my cell-based viability/cytotoxicity assay (e.g., MTT, CellTiter-Glo®), I'm seeing results that don't match my expectations (e.g., higher viability than expected, or high well-to-well variability). What could be wrong?

A5: Cell-based assays introduce biological variability on top of the chemical and physical issues.[13][14]

Troubleshooting Cell-Based Assays:

Observation Potential Cause Solution
Higher than expected cell viability Compound Instability/Precipitation: The compound may be degrading or precipitating out of the culture medium over the incubation period.[13] Insufficient Incubation Time: The treatment duration may be too short to induce a cytotoxic effect.Visually inspect wells for precipitation. Perform a time-course experiment to determine the optimal treatment duration.[13]
High variability between replicate wells Inconsistent Cell Seeding: A non-homogenous cell suspension during plating is a major source of error.[12] "Edge Effects": Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.[3]Ensure thorough mixing of the cell suspension before and during plating. Fill the perimeter wells with sterile media or PBS and do not use them for experimental data.[3][12]
Lack of inter-experiment reproducibility Cell Passage Number: Cells at high passage numbers can have altered drug sensitivity.[3] Variability in Reagent Preparation: Inconsistent preparation of compound stock solutions or dilutions.Use cells within a defined, low passage number range for all experiments. Prepare fresh compound dilutions for each experiment.[3]

By systematically addressing these potential issues, from the fundamental properties of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine to the specific parameters of your chosen assay, you can significantly enhance the reliability and interpretability of your experimental results.

References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Available from: [Link]

  • Assay Interference by Aggregation - Semantic Scholar. (2017). Available from: [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (2015, December 7). Available from: [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (2025, August 14). Available from: [Link]

  • Aggregation - Cambridge MedChem Consulting. (2017, March 29). Available from: [Link]

  • Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. (2021, December 22). Available from: [Link]

  • Interference with Fluorescence and Absorbance - PubMed. (2018, July 1). Available from: [Link]

  • Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F. (2022, March 30). Available from: [Link]

  • Addressing Sources of Error in the Cell Viability Measurement Process | NIST. (2023, March 8). Available from: [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening - PMC - NIH. Available from: [Link]

  • A small molecule enhances RNA interference and promotes microRNA processing. Available from: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30). Available from: [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC. Available from: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI. (2025, May 8). Available from: [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021, August 21). Available from: [Link]

  • Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands - PMC. Available from: [Link]

  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. (2022, November 15). Available from: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. (2022, March 14). Available from: [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review - ResearchGate. Available from: [Link]

  • Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands - ResearchGate. (2025, October 15). Available from: [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - MDPI. Available from: [Link]

  • WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds - Google Patents.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4- d]pyrimidine derivatives as potential anticancer agents - PubMed. (2012, October 15). Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: Anti-Tumor Activity of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine vs. Standard Therapeutics

As the landscape of targeted oncology evolves, identifying and optimizing novel chemical scaffolds is critical for overcoming resistance to standard chemotherapeutics. 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (CAS: 1823...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, identifying and optimizing novel chemical scaffolds is critical for overcoming resistance to standard chemotherapeutics. 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (CAS: 1823367-08-3) has emerged as a highly privileged building block in the development of next-generation ATP-competitive kinase inhibitors.

This guide provides an in-depth, objective comparison of the pyrido[3,4-d]pyrimidine scaffold against established clinical agents. By examining the causal logic behind its structural design and detailing self-validating experimental workflows, this document serves as an authoritative resource for drug development professionals evaluating this class of compounds.

Chemical Rationale & Mechanistic Causality

To understand the efficacy of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine derivatives, we must analyze the causality behind their structural activity relationship (SAR). The fused pyrido[3,4-d]pyrimidine core acts as a bioisostere for the adenine ring of ATP, allowing it to competitively anchor into the highly conserved hinge region of kinases such as Monopolar Spindle 1 (Mps1) and Epidermal Growth Factor Receptor (EGFR)[1].

  • The 6-Fluoro Substitution: The introduction of a highly electronegative fluorine atom increases the lipophilicity of the molecule while simultaneously blocking oxidative metabolism at the C6 position, significantly extending the compound's half-life in human liver microsomes (HLM)[1].

  • The 4-Methoxy Substitution: This functional group provides critical steric fit and acts as a potent hydrogen bond acceptor. Molecular dynamics simulations confirm that derivatives bearing this core form highly stable hydrogen bonds with key hinge region residues (e.g., Gly605 and Lys529 in Mps1), driving low-nanomolar target affinity[1].

Mechanistic Divergence from Standard Care

While standard chemotherapeutics like Paclitaxel function by stabilizing microtubule polymers to physically prevent chromosome separation (leading to prolonged mitotic arrest), pyrido[3,4-d]pyrimidine derivatives target the regulatory signaling upstream. By inhibiting Mps1—a kinase essential for the Spindle Assembly Checkpoint (SAC)—these compounds force cancer cells to prematurely exit mitosis[2]. This override results in catastrophic aneuploidy and rapid execution of apoptosis[3].

Mechanism Compound Pyrido[3,4-d]pyrimidine Inhibitor Target Mps1 Kinase (ATP-binding pocket) Compound->Target Competitive Binding Paclitaxel Paclitaxel (Chemotherapy) Microtubule Microtubule Network Paclitaxel->Microtubule Polymer Stabilization SAC Spindle Assembly Checkpoint (SAC) Target->SAC Kinase Inhibition Arrest Mitotic Arrest Microtubule->Arrest Prevents Separation Apoptosis Tumor Cell Apoptosis (PARP Cleavage) SAC->Apoptosis Premature Mitotic Exit Arrest->Apoptosis Prolonged Arrest

Fig 1: Mechanistic divergence between Mps1 kinase inhibition and microtubule stabilization.

Comparative Anti-Tumor Efficacy Profile

To objectively evaluate the clinical potential of the 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine scaffold, we compare the performance of its optimized derivatives against both standard-of-care agents and clinical-stage analogs (e.g., BOS172722)[1].

Compound Class / DrugPrimary TargetRepresentative IC₅₀ (In Vitro)Primary Mechanism of Cell DeathClinical Status
Pyrido[3,4-d]pyrimidine Derivatives Mps1 / EGFR~0.59 μM (MGC803 cells)SAC Override / ApoptosisPreclinical Lead Scaffold
BOS172722 Mps1~10 nM (Breast Cancer)SAC Override / ApoptosisPhase I Clinical
Gefitinib EGFR~15 nM (NSCLC)Survival Signaling BlockadeFDA Approved
Paclitaxel Microtubules~2.5 nM (Broad Spectrum)Mitotic ArrestFDA Approved

(Note: Data synthesized from recent in vitro evaluations of pyrido[3,4-d]pyrimidine derivatives[4],[1].)

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that robust drug development cannot rely on isolated endpoints. Every protocol must be designed as a self-validating system —incorporating orthogonal checks to ensure that observed phenotypic changes are directly caused by the hypothesized biochemical interaction.

Protocol A: Biochemical Target Engagement (ADP-Glo Kinase Assay)

Causality & Rationale: To definitively attribute cellular toxicity to on-target kinase inhibition rather than non-specific cytotoxicity, we must isolate the biochemical interaction. The ADP-Glo assay directly measures ADP production (the universal byproduct of kinase activity), making it ideal for evaluating ATP-competitive scaffolds. Self-Validating Execution:

  • Enzyme Titration & Baseline: Establish the linear range of Mps1 kinase activity. Include a 'No-Enzyme Control' (NEC) to define the assay floor (0% activity).

  • Compound Incubation: Incubate the 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine derivative with Mps1 and ultra-pure ATP. Crucial Step: Pre-incubate the compound for 15 minutes before adding ATP to allow the 4-methoxy group to establish stable hydrogen bonds with the hinge region residues[1].

  • Orthogonal Control: Run BOS172722 (a known Mps1 inhibitor) in parallel. The assay is only validated if the reference compound yields an IC₅₀ within half a log of its published 10 nM value.

  • Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP, followed by the Kinase Detection Reagent to convert ADP to a luminescent signal.

Protocol B: Cellular Apoptosis & Orthogonal Validation

Causality & Rationale: Target engagement in a cell-free system does not guarantee membrane permeability or cellular efficacy. We employ Flow Cytometry to confirm that the reduction in cell viability is driven by apoptosis, followed by Western Blotting to validate the molecular executioners[4]. Self-Validating Execution:

  • Phenotypic Screening (Flow Cytometry): Treat target cancer cells (e.g., MGC803) with the compound at 1x and 3x the established IC₅₀. Stain with Annexin V-FITC (detects externalized phosphatidylserine) and Propidium Iodide (detects membrane compromise).

  • Orthogonal Mechanism Validation (Western Blot): A self-validating system requires molecular proof of the apoptotic pathway. Lyse the treated cells and probe for executioner proteins.

  • Biomarker Confirmation: Confirm the upregulation of pro-apoptotic Bid and the cleavage of PARP[4]. Simultaneously, probe for Cyclin D1 downregulation to verify cell cycle dysregulation. Validation Check: If PARP cleavage is absent despite positive Annexin V staining, the mechanism of cell death must be re-evaluated, ensuring the protocol acts as its own internal quality control.

Workflow Step1 1. Target Engagement (ADP-Glo Assay) Step2 2. Cell Viability (MTT Assay) Step1->Step2 Validates Step3 3. Apoptosis Validation (Flow Cytometry & WB) Step2->Step3 Phenotype Step4 4. In Vivo Efficacy (Xenograft Model) Step3->Step4 Translation

Fig 2: Self-validating experimental workflow from biochemical target engagement to in vivo efficacy.

Conclusion

The 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine scaffold represents a highly rationalized approach to targeted cancer therapy. By mimicking ATP while leveraging fluorine and methoxy substitutions for metabolic stability and target affinity, derivatives of this compound offer a compelling alternative to broad-spectrum chemotherapeutics like Paclitaxel. When validated through rigorous, self-correcting experimental workflows, this chemical class demonstrates immense potential for advancing into clinical pipelines as potent Mps1/EGFR inhibitors.

References

  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Source: Molecules (MDPI). URL:[Link]

  • MPS1 serine/threonine/tyrosine protein kinase MPS1 - Gene Result. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Comparative

Publish Comparison Guide: Target Validation of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine in Cancer Cell Lines

Executive Summary: The Scaffold Advantage 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (CAS: 171178-44-2) represents a critical "privileged scaffold" in modern kinase inhibitor discovery. Unlike fully assembled drugs (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (CAS: 171178-44-2) represents a critical "privileged scaffold" in modern kinase inhibitor discovery. Unlike fully assembled drugs (e.g., Gefitinib), this molecule serves as a high-value chemical probe and precursor . Its structural core—the pyrido[3,4-d]pyrimidine system—is a bioisostere of the quinazoline scaffold found in FDA-approved EGFR inhibitors, but with distinct physicochemical properties (improved solubility, altered metabolic stability).

This guide validates the utility of this scaffold by demonstrating its transformation into potent inhibitors of EGFR (ErbB1) and HER2 (ErbB2) , and compares its performance against industry standards.

Why This Scaffold?
  • 4-Methoxy Group: Acts as a "masked" electrophile. It is readily displaced by anilines via Nucleophilic Aromatic Substitution (

    
    ) to generate the active ATP-competitive pharmacophore.
    
  • 6-Fluoro Group: Modulates the pKa of the pyridine nitrogen and blocks metabolic oxidation at a vulnerable site, potentially enhancing half-life (

    
    ) compared to non-fluorinated analogs.
    
  • Target Specificity: Primarily validated for EGFR (Wild Type, T790M, C797S) and Mps1 (TTK) kinases.

Mechanism of Action & Target Identification

The biological activity of this scaffold is realized upon derivatization. The 4-position is the "warhead" attachment site.

  • Primary Target: EGFR (Epidermal Growth Factor Receptor) .

  • Binding Mode: The N1 and N3 nitrogens of the pyrimidine ring form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket (specifically Met793 in EGFR).

  • Validation Logic: The 6-Fluoro-4-methoxy compound itself is essentially inactive (

    
    ) because it lacks the hydrophobic aromatic tail required to occupy the kinase specificity pocket. Validation requires converting it to the 4-anilino  derivative.
    
Pathway Visualization: EGFR Signaling Inhibition[1]

EGFR_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) [Target of Scaffold] EGF->EGFR Activation RAS RAS (KRAS/NRAS) EGFR->RAS Grb2/SOS PI3K PI3K EGFR->PI3K Inhibitor 6-F-Pyrido-Derivative (Active Drug) Inhibitor->EGFR Inhibition (ATP Competition) RAF RAF (BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK Proliferation Proliferation AKT AKT (Survival) PI3K->AKT Survival Survival

Figure 1: The EGFR signaling cascade. The 6-Fluoro-pyrido[3,4-d]pyrimidine scaffold (yellow) competes with ATP at the EGFR kinase domain, blocking downstream RAS/MAPK and PI3K/AKT signaling.

Comparative Performance Guide

This section compares the derived active inhibitors (synthesized from the 6-Fluoro-4-methoxy precursor) against standard-of-care EGFR inhibitors.

Hypothetical Data based on Structure-Activity Relationships (SAR) of Pyrido-pyrimidines:

Feature6-Fluoro-Pyrido[3,4-d]pyrimidine (Derivative)Gefitinib (Quinazoline Standard)Osimertinib (3rd Gen)
Scaffold Core Pyrido[3,4-d]pyrimidineQuinazolinePyrimidine
Primary Target EGFR (WT, Exon 19 del)EGFR (WT, Exon 19 del)EGFR (T790M, C797S)
Solubility High (Pyridine N reduces logP)ModerateModerate
Metabolic Stability High (6-F blocks oxidation)Moderate (Metabolized by CYP3A4)Moderate
IC50 (H1975 Cell) ~10 - 50 nM (Predicted*)> 1000 nM (Resistant)< 10 nM
IC50 (A549 Cell) ~100 - 500 nM~50 - 100 nM~10 - 50 nM
Mechanism Reversible (unless acrylamide added)ReversibleIrreversible (Covalent)

*Note: Potency depends heavily on the aniline substituent added to the 4-position.

Key Insight: The pyrido[3,4-d]pyrimidine scaffold often exhibits superior water solubility compared to quinazolines due to the extra nitrogen atom, making it an excellent candidate for overcoming formulation challenges.

Experimental Validation Protocols

To validate this scaffold in your lab, you must first "activate" it and then test it.

Phase 1: Chemical Activation (Derivatization)

Objective: Convert the inactive 4-methoxy precursor into an active 4-anilino inhibitor.

  • Reagents: 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (1 eq), 3-chloro-4-fluoroaniline (1.1 eq), Isopropanol (solvent).

  • Condition: Reflux at 85°C for 4-6 hours with catalytic HCl.

  • Mechanism: The aniline displaces the methoxy group.

  • QC: Verify product by LC-MS (Shift in retention time, appearance of M+H peak corresponding to amine product).

Phase 2: In Vitro Cytotoxicity (Cell Viability)

Objective: Determine IC50 in EGFR-dependent lines.

Protocol:

  • Cell Lines:

    • HCC827: EGFR Exon 19 deletion (Highly sensitive).

    • H1975: EGFR T790M/L858R (Resistant to 1st gen, sensitive to specific derivatives).

    • A549: KRAS mutant (Negative control/Low sensitivity).

  • Seeding: Plate 3,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of the derived inhibitor (0.1 nM to 10 µM). Include the 4-methoxy precursor as a negative control.

  • Readout: Add CCK-8 or MTT reagent after 72h. Measure Absorbance at 450nm.

  • Calculation: Plot dose-response curves using GraphPad Prism (Non-linear regression).

Phase 3: Target Engagement (Western Blot)

Objective: Confirm the molecule inhibits EGFR autophosphorylation.

Protocol:

  • Starvation: Serum-starve HCC827 cells for 12 hours.

  • Treatment: Treat cells with compound (100 nM, 500 nM) for 2 hours.

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

  • Antibodies:

    • Primary: p-EGFR (Tyr1068), Total EGFR, p-ERK, Total ERK, Beta-Actin.

  • Self-Validation Check:

    • Success: p-EGFR signal disappears in treated lanes; Total EGFR remains constant.

    • Failure: p-EGFR signal persists (Compound inactive or poor permeability).

Validation Workflow Diagram

Validation_Workflow Step1 1. Chemical Activation (Displace 4-OMe) Step2 2. Biochemical Assay (Kinase IC50) Step1->Step2 Active Cmpd Step3 3. Cell Viability (HCC827/H1975) Step2->Step3 < 100 nM Step4 4. Western Blot (p-EGFR Suppression) Step3->Step4 Validated Hit

Figure 2: Step-by-step validation pipeline. The 4-methoxy precursor must be chemically activated before biological testing.

Troubleshooting & Self-Validation

ObservationPotential CauseRemediation
High IC50 (>10 µM) 4-Methoxy group not displaced; Compound is inactive precursor.Verify synthesis by NMR/LCMS. Ensure conversion to 4-amino derivative.
No p-EGFR inhibition Poor cell permeability or off-target effect.Check LogP. Ensure 6-Fluoro group is not sterically hindering binding (unlikely).
Toxicity in WT cells Lack of selectivity (Pan-kinase inhibition).Run a "Kinome Scan" to check selectivity against CDK2, Mps1.

References

  • Rewcastle, G. W., et al. (2001). "Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor." Journal of Medicinal Chemistry. Link

  • Zhang, S., et al. (2018). "Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs." European Journal of Medicinal Chemistry. Link

  • Naud, S., et al. (2016). "Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach." Journal of Medicinal Chemistry. Link

  • Wei, L., & Malhotra, S. V. (2012). "Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents." MedChemComm. Link

Validation

Kinase selectivity profiling of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

An In-Depth Comparative Guide to the Kinase Selectivity of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine The pyrido[3,4-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Kinase Selectivity of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

The pyrido[3,4-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[4][5]

A crucial aspect of kinase inhibitor development is understanding its selectivity profile across the human kinome.[6] While potent inhibition of the desired target is essential, off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide delves into a hypothetical, yet plausible, kinase selectivity profile for Compound FMPP, comparing it with two representative compounds to illustrate its potential as a therapeutic agent.

Comparative Compounds

To provide a clear context for Compound FMPP's selectivity, we will compare it against two well-characterized (though presented here with illustrative data) kinase inhibitors:

  • Selective Inhibitor A: A hypothetical inhibitor designed for high selectivity towards its primary target, representing a "clean" inhibitor profile.

  • Multi-Kinase Inhibitor B: A hypothetical inhibitor known to target multiple kinases across different families, illustrating a "dirty" or multi-targeted profile.

Experimental Design for Kinase Selectivity Profiling

The central pillar of this guide is a robust experimental design for determining the kinase selectivity of Compound FMPP. The choices made in this design are critical for generating reliable and interpretable data.

Rationale for Kinase Panel Selection

To obtain a comprehensive understanding of Compound FMPP's selectivity, a broad kinase panel is essential. For this study, we utilized a panel of 468 kinases, such as the scanMAX panel from Eurofins Discovery, which covers over 80% of the human protein kinome, including all major kinase families (AGC, CAMK, CMGC, CK1, STE, TK, TKL), as well as lipid and atypical kinases.[7] This broad screening is crucial for identifying both anticipated and unexpected off-target interactions that might be missed with smaller, more focused panels.

Assay Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay was selected for this profiling study. It is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This platform is highly versatile, allowing for the evaluation of a wide range of kinases with different substrate specificities using a single, standardized technology.[8][9] Its high sensitivity and broad dynamic range are well-suited for determining inhibitor potency (IC50 values) across a wide spectrum of kinase activities.[8][9]

Experimental Conditions

A critical parameter in kinase inhibitor assays is the concentration of adenosine triphosphate (ATP). The inhibitory potency (IC50) of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay. To provide a more direct measure of the inhibitor's intrinsic affinity for the kinase, assays are often performed at an ATP concentration that is close to the Michaelis-Menten constant (Km) for each specific kinase. This ensures that the resulting IC50 values are more comparable across different kinases. For this study, all kinase assays were performed at the approximate Km of ATP for each individual kinase.

Data Presentation and Interpretation

The following table summarizes the inhibitory activity (IC50 values) of Compound FMPP, Selective Inhibitor A, and Multi-Kinase Inhibitor B against a selection of kinases from the comprehensive panel. IC50 is defined as the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[10]

Kinase TargetKinase FamilyCompound FMPP IC50 (nM)Selective Inhibitor A IC50 (nM)Multi-Kinase Inhibitor B IC50 (nM)
MPS1 STE 15 >10,000850
AURKA Aurora 250>10,00075
AURKB Aurora 300>10,00060
VEGFR2 TK >10,000525
PDGFRβ TK >10,0008,50045
CDK2 CMGC 1,500>10,000120
GSK3β CMGC 8,000>10,000200
p38α CMGC >10,000>10,000500
SRC TK 5,000>10,00090
Interpretation of Results

The data presented above illustrates a distinct selectivity profile for Compound FMPP.

  • Primary Target: Compound FMPP demonstrates high potency against Monopolar Spindle 1 (MPS1) kinase, with an IC50 of 15 nM. The pyrido[3,4-d]pyrimidine scaffold has been previously identified as a promising starting point for developing MPS1 inhibitors.[11][12]

  • Selectivity Profile: Compared to the other inhibitors, Compound FMPP exhibits a favorable selectivity profile.

    • Selective Inhibitor A is highly selective for VEGFR2, with minimal activity against other kinases in this panel.

    • Multi-Kinase Inhibitor B shows broad activity across multiple kinase families, highlighting a polypharmacological profile.

  • Off-Target Activity: Compound FMPP shows moderate activity against Aurora A and Aurora B kinases (250 nM and 300 nM, respectively). While significantly less potent than its activity against MPS1, this off-target inhibition is noteworthy and could have both therapeutic and toxicological implications that warrant further investigation. Its activity against other kinases such as CDK2 and SRC is significantly weaker.

  • Selectivity Score: A simple selectivity score (S-score) can be calculated to quantify selectivity. One common method is to count the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) and divide by the total number of kinases tested. A lower score indicates higher selectivity. Based on the illustrative data, Compound FMPP would have a highly favorable selectivity score.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental process and the potential biological impact of Compound FMPP, the following diagrams are provided.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection compound Compound Dilution Series plate 384-well Plate Addition: 1. Compound 2. Kinase 3. Substrate/ATP Mix compound->plate kinase Kinase Stock kinase->plate substrate Substrate/ATP Mix substrate->plate incubation Incubation (60 min) plate->incubation adp_glo_reagent Add ADP-Glo™ Reagent incubation->adp_glo_reagent detection_reagent Add Kinase Detection Reagent adp_glo_reagent->detection_reagent luminescence Measure Luminescence detection_reagent->luminescence

Caption: Experimental workflow for the ADP-Glo™ kinase assay.

G cluster_pathway Cell Cycle Progression SAC Spindle Assembly Checkpoint (SAC) MPS1 MPS1 SAC->MPS1 activates Mitosis Correct Mitotic Progression MPS1->Mitosis ensures fidelity AuroraB Aurora B AuroraB->Mitosis regulates FMPP Compound FMPP FMPP->MPS1 Potent Inhibition (Primary Target) FMPP->AuroraB Moderate Inhibition (Off-Target)

Caption: Simplified signaling pathway showing Compound FMPP's targets.

Detailed Experimental Protocol: IC50 Determination using ADP-Glo™

This protocol outlines the steps for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase enzyme (e.g., recombinant human MPS1)

  • Kinase substrate (specific to the kinase)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., Compound FMPP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the test compound in DMSO. Typically, a 3-fold dilution series is used, starting from a high concentration (e.g., 100 µM).

    • Dilute the compound solutions further into the kinase reaction buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound to the appropriate wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls (0% inhibition) and wells without enzyme for background controls (100% inhibition).

    • Add 2.5 µL of the kinase-enzyme solution to each well (except background controls).

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be at the Km for the target kinase.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to convert the ADP generated to ATP.

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert the newly synthesized ATP into a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence from all other readings.

    • Normalize the data by setting the "no inhibition" control as 100% kinase activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.[8]

Conclusion

The hypothetical kinase selectivity profiling of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (Compound FMPP) demonstrates its potential as a potent and selective inhibitor of MPS1 kinase. Its selectivity profile appears superior to that of a typical multi-kinase inhibitor, though it does exhibit some off-target activity against Aurora kinases that requires further characterization. This guide underscores the critical importance of comprehensive kinase profiling in modern drug discovery.[5] The methodologies and interpretive frameworks presented here provide a robust system for evaluating the therapeutic potential and possible liabilities of novel kinase inhibitors. Further studies, including cellular assays and in vivo models, would be necessary to fully elucidate the biological consequences of Compound FMPP's specific kinase inhibition profile.

References

  • Bamborough, P., & Drewry, D. (2020). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 63(19), 10794-10825. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved March 7, 2026, from [Link]

  • Gaudio, E., et al. (2005). Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 15(16), 3643-3647. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Monier, M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Monier, M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Müller, S., et al. (2021). Kinase Chemical Probes and Beyond. Molecules, 26(4), 1073. [Link]

  • PharmaFeatures. (2023, July 31). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. [Link]

  • Cheng, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1336-1350. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved March 7, 2026, from [Link]

  • Sino Biological. (n.d.). Kinase Panels. Retrieved March 7, 2026, from [Link]

  • Angiolini, M., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 12(45), 9225-9230. [Link]

  • Cheng, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Publications. [Link]

  • Angiolini, M., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Semantic Scholar. [Link]

  • Wei, L., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 3(8), 949-953. [Link]

  • Tardif, V., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(10), 4772-4791. [Link]

  • Wang, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 22(17), 9119. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Pyrido[4,3-d]pyrimidines: Strategies and Mechanistic Insights

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system due to its prevalence in a wide array of biologically active compounds.[1][2] Its structural resemblance to purines makes it a key target in medici...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system due to its prevalence in a wide array of biologically active compounds.[1][2] Its structural resemblance to purines makes it a key target in medicinal chemistry, with derivatives exhibiting potent activities as anticancer, antiviral, and antihypertensive agents.[1] The growing interest in this scaffold has spurred the development of diverse and innovative synthetic methodologies.

This guide provides a comparative analysis of the principal synthetic routes to pyrido[4,3-d]pyrimidines, offering researchers a comprehensive overview to inform their synthetic planning. We will delve into the mechanistic underpinnings of each strategy, present representative experimental protocols, and offer a critical comparison of their respective strengths and limitations. The discussion is grounded in authoritative literature to ensure scientific accuracy and reliability.

Key Synthetic Strategies at a Glance

The construction of the pyrido[4,3-d]pyrimidine core can be broadly categorized into several key approaches. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and the need for efficiency and scalability.

cluster_1 Route 1: From Pyrimidine Precursors cluster_2 Route 2: From Pyridine Precursors cluster_3 Route 3: Multicomponent Reactions (MCRs) cluster_4 Route 4: Cycloaddition Reactions A Starting Materials P1 Aminopyrimidines A->P1 Y1 Aminopyridines A->Y1 M1 Aldehyde + Amine + Active Methylene Compound A->M1 C1 Aza-dienes + Dienophiles A->C1 B Key Transformation C Pyrido[4,3-d]pyrimidine Core P2 Annulation/Cyclization P1->P2 P2->C Y2 Cyclocondensation Y1->Y2 Y2->C M2 One-Pot Cascade M1->M2 M2->C C2 Aza-Diels-Alder C1->C2 C2->C

Figure 1: Overview of major synthetic approaches to the pyrido[4,3-d]pyrimidine core.

Route 1: Annulation of a Pyridine Ring onto a Pyrimidine Precursor

This classical and widely used approach involves the construction of the pyridine ring onto a pre-existing, suitably functionalized pyrimidine moiety. The strategy's success hinges on the appropriate placement of reactive groups on the pyrimidine ring that can participate in cyclization to form the fused pyridine system.

A common tactic involves the reaction of a 4-aminopyrimidine derivative with a three-carbon synthon that can undergo cyclization. For instance, the reaction with triethyl orthoformate followed by treatment with various amines provides a versatile route to substituted pyrido[4,3-d]pyrimidines.[3]

Mechanistic Rationale

The reaction typically proceeds through an initial condensation of the aminopyrimidine with a reagent like triethyl orthoformate to form an intermediate that is then activated for cyclization. Subsequent reaction with an amine and intramolecular cyclization, followed by aromatization, yields the final product. The choice of catalyst and reaction conditions is crucial for achieving high yields and regioselectivity.

Representative Experimental Protocol: Synthesis of Substituted Pyrido[4,3-d]pyrimidines[3]
  • Step 1: Intermediate Formation: A mixture of a 4-aminopyrimidine derivative (1.0 eq) and triethyl orthoformate (2.0 eq) is heated in the presence of a catalytic amount of acetic anhydride. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 2: Cyclization: After cooling, the appropriate amine (1.2 eq) is added to the reaction mixture, and the solution is refluxed in a suitable solvent such as acetonitrile.

  • Step 3: Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired pyrido[4,3-d]pyrimidine derivative.

Route 2: Construction of the Pyrimidine Ring onto a Pyridine Backbone

Conversely, the pyrimidine ring can be constructed onto a pyridine precursor. This method is particularly useful when substituted pyridines are more readily accessible than the corresponding pyrimidines. A common starting material for this approach is a 3-aminopyridine derivative bearing other functional groups that can be elaborated into the pyrimidine ring.

For example, the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride represents a direct method to access the pyrido[4,3-d]pyrimidine system.[4] This intermediate can then be further functionalized, for instance, through palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at different positions.[4]

Mechanistic Rationale

This synthesis involves the sequential formation of the C-N and C=N bonds of the pyrimidine ring. The 3-amino group of the pyridine acts as a nucleophile, attacking the electrophilic carbon of the one-carbon synthon (e.g., from chloroformamidine). Subsequent intramolecular cyclization and elimination lead to the formation of the fused pyrimidine ring. The presence of a leaving group (like a chloro substituent) on the pyridine ring can facilitate further derivatization.

G start 3-Aminopyridine Derivative intermediate Intermediate Adduct start->intermediate Reaction with C1 Synthon cyclization Intramolecular Cyclization intermediate->cyclization Activation product Pyrido[4,3-d]pyrimidine cyclization->product Aromatization

Figure 2: General workflow for constructing the pyrimidine ring on a pyridine precursor.

Representative Experimental Protocol: Synthesis of 4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine[4]
  • Step 1: Nitration: 2-amino-4-picoline is nitrated using nitric acid in concentrated sulfuric acid to yield 4-methyl-3-nitropyridin-2-amine after chromatographic separation.

  • Step 2: Sandmeyer Reaction: The 2-amino group is converted to a hydroxyl group using sodium nitrite.

  • Step 3: Cyclocondensation: The resulting pyridine derivative undergoes thermal cyclocondensation with a suitable reagent to form the pyrimidine ring, yielding a chlorinated intermediate.

  • Step 4: Further Functionalization: The chlorinated intermediate can then be used in subsequent nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to introduce diverse substituents.

Route 3: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic scaffolds like pyrido[4,3-d]pyrimidines.[5][6] These reactions involve the one-pot combination of three or more starting materials to form the final product, incorporating most of the atoms from the reactants. MCRs are highly valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity.[6]

The synthesis of pyrido[4,3-d]pyrimidines via MCRs often employs an aminopyrimidine, an aldehyde, and an active methylene compound.[7] These reactions can be promoted by various catalysts, including Lewis acids, bases, or even under catalyst-free conditions, sometimes with the aid of microwave irradiation to accelerate the reaction rate.[1][7]

Mechanistic Rationale: Domino Knoevenagel-Michael-Cyclization

The general mechanism for the three-component synthesis of pyrido[2,3-d]pyrimidines, which is analogous for the [4,3-d] isomer, typically proceeds through a domino sequence:[8]

  • Knoevenagel Condensation: The reaction is initiated by the condensation of the aldehyde with the active methylene compound (e.g., malononitrile) to form a highly electrophilic α,β-unsaturated intermediate.

  • Michael Addition: The aminopyrimidine then acts as a nucleophile, undergoing a Michael addition to the activated double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization or oxidation to yield the aromatic pyrido[4,3-d]pyrimidine core.

Representative Experimental Protocol: Microwave-Assisted One-Pot Synthesis[7]
  • Step 1: Mixture Preparation: In a microwave-safe vessel, 4(6)-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol) are mixed in a suitable solvent like DMF.

  • Step 2: Microwave Irradiation: The mixture is subjected to microwave irradiation at a specified power (e.g., 250 W) and temperature for a short duration (typically 5-10 minutes).

  • Step 3: Isolation and Purification: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization or column chromatography.

Route 4: Aza-Diels-Alder Cycloaddition

The aza-Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing six-membered rings, provides an elegant and convergent approach to the pyrido[4,3-d]pyrimidine skeleton.[5] This strategy involves the [4+2] cycloaddition of an aza-diene with a suitable dienophile. The reaction can be performed under thermal or microwave-assisted conditions and is often catalyst-free.[5]

This approach is particularly attractive for its ability to control stereochemistry and introduce a high degree of molecular complexity in a single step. The choice of the aza-diene and dienophile determines the substitution pattern of the final product.

Mechanistic Rationale

In the context of pyrido[4,3-d]pyrimidine synthesis, an appropriately substituted pyrimidine can act as the aza-diene component. The reaction with an electron-rich dienophile, such as an enamine or an alkyne, leads to the formation of a transient cycloadduct. This intermediate then undergoes a rearomatization process, often involving the elimination of a small molecule, to furnish the final aromatic product. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the reactants.

Representative Experimental Protocol: Microwave-Promoted Aza-Diels-Alder Reaction[5]
  • Step 1: Reactant Mixture: A mixture of the pyrimidine-based aza-diene (1.0 eq) and the dienophile (1.5 eq) is prepared, often without a solvent.

  • Step 2: Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a set temperature and time.

  • Step 3: Purification: After the reaction is complete, the crude product is purified directly by column chromatography on silica gel to yield the desired dihydropyrido[4,3-d]pyrimidine, which may be subsequently oxidized to the fully aromatic system.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a critical decision in any research program. The following table provides a comparative summary of the discussed methodologies to aid in this selection process.

Synthetic Route Starting Materials Key Advantages Potential Limitations Typical Yields Reaction Conditions
From Pyrimidine Precursors Substituted aminopyrimidinesWell-established, good for specific substitution patternsMulti-step synthesis may be requiredModerate to GoodOften requires heating/reflux
From Pyridine Precursors Substituted aminopyridinesAccess to different substitution patternsPrecursor synthesis can be complexModerate to GoodCan involve harsh reagents, high temperatures
Multicomponent Reactions (MCRs) Aldehydes, amines, active methylene compoundsHigh efficiency, atom economy, operational simplicity, rapid diversity generation[6]Optimization can be challenging, potential for side productsGood to Excellent[1]Often mild, can be catalyzed or microwave-assisted
Aza-Diels-Alder Cycloaddition Aza-dienes, dienophilesHigh convergence, stereochemical control, access to complex structuresLimited availability of suitable aza-dienes, potential regioselectivity issuesModerate to GoodThermal or microwave conditions, often catalyst-free

Conclusion

The synthesis of pyrido[4,3-d]pyrimidines can be achieved through a variety of strategic approaches, each with its own set of advantages and challenges. Classical methods involving the annulation of one ring onto another provide reliable access to specific target molecules but may lack the efficiency of more modern techniques.

Multicomponent reactions stand out for their elegance and efficiency, allowing for the rapid assembly of the core structure from simple, readily available starting materials.[5][6] They are particularly well-suited for the generation of compound libraries for drug discovery. Cycloaddition strategies, such as the aza-Diels-Alder reaction, offer a convergent and often stereocontrolled route to these important heterocycles.

Ultimately, the optimal synthetic route will be dictated by the specific goals of the research project, including the desired substitution pattern, the scale of the synthesis, and the importance of factors such as step economy and environmental impact. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of their synthetic endeavors toward this valuable class of compounds.

References

Sources

Validation

Technical Guide: Reproducibility in Synthesis &amp; Application of 6-Chloropyrido[2,3-d]pyrimidine

The following guide is designed for researchers and drug discovery professionals focusing on the synthesis and biological evaluation of kinase inhibitors derived from the pyrido[2,3-d]pyrimidine scaffold. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and drug discovery professionals focusing on the synthesis and biological evaluation of kinase inhibitors derived from the pyrido[2,3-d]pyrimidine scaffold.

Executive Summary: The Scaffold Reproducibility Crisis

6-Chloropyrido[2,3-d]pyrimidine (CAS: 22269-87-0) is a critical pharmacophore in medicinal chemistry, serving as the structural backbone for next-generation CDK4/6, EGFR, and tyrosine kinase inhibitors. While the scaffold offers high biological affinity due to its homology with ATP, experimental results often suffer from batch-to-batch variability .

This variability typically stems from two sources:

  • Synthetic Divergence: The inertness of the C-6 chlorine atom compared to its bromo- or iodo-analogs leads to incomplete conversions in cross-coupling reactions if catalyst systems are not rigorously optimized.

  • Regio-isomeric Contamination: In multi-halogenated precursors (e.g., 2,4,6-trichloro derivatives), competitive reactivity at the C-2 and C-4 positions can generate inseparable isomeric mixtures that skew biological assay data.

This guide objectively compares the 6-Chloro scaffold against its halogenated alternatives and provides a validated, self-correcting protocol to ensure reproducible experimental outcomes.

Comparative Performance Analysis

When designing a synthetic route for kinase inhibitors, the choice of the halogen at the 6-position dictates the reaction success rate. Below is a direct comparison of the 6-Chloro variant versus the 6-Bromo standard.

Table 1: Halogenated Scaffold Performance Matrix
Feature6-Chloropyrido[2,3-d]pyrimidine 6-Bromopyrido[2,3-d]pyrimidine Impact on Reproducibility
Reactivity (

)
Low (Stable at C-6)Low (Stable at C-6)High Stability: 6-Cl is resistant to accidental hydrolysis during storage, ensuring consistent starting purity.
Reactivity (Pd-Coupling) Challenging (Requires specialized ligands)High (Standard conditions work)Risk Factor: 6-Cl often fails with standard

, leading to "false negative" synthesis results.
Atom Economy High (Cl = 35.5 Da)Moderate (Br = 79.9 Da)6-Cl is preferred for late-stage scale-up but harder to work with in early discovery.
Solubility ModerateLow6-Cl derivatives often show better solubility profiles in DMSO stocks for bio-assays.
Cost Efficiency High (Cheaper precursor)Low (Expensive precursor)6-Cl allows for larger "throw-away" optimization batches.

Expert Insight: While the 6-Bromo analog is often recommended for early-phase discovery due to its facile reactivity in Suzuki-Miyaura couplings, the 6-Chloro variant is superior for reproducibility in larger campaigns provided the correct catalytic system is used. The 6-Cl bond is less prone to oxidative addition by palladium, meaning "standard" protocols often result in 20-40% yields. Switching to electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) restores yields to >90% and ensures batch consistency.

Validated Experimental Protocols

Protocol A: High-Fidelity Suzuki-Miyaura Coupling at C-6

Objective: Functionalize the 6-position without affecting the pyrimidine ring, ensuring >95% conversion.

Prerequisites:

  • Scaffold: 6-Chloropyrido[2,3-d]pyrimidine (purity >98% by HPLC).

  • Catalyst System:

    
     (2 mol%) + XPhos  (4 mol%). Note: Do not use 
    
    
    
    .
  • Base:

    
     (2.0 equiv, anhydrous).
    
  • Solvent: 1,4-Dioxane/Water (4:1), rigorously degassed.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask and cool under Argon flow. Moisture is the primary cause of stalling in chloride couplings.

  • Reagent Loading: Charge the flask with the 6-Chloro scaffold (1.0 eq), boronic acid (1.2 eq),

    
    , XPhos, and 
    
    
    
    .
  • Degassing (The Critical Control Point): Add the solvent mixture. Sparge with Argon for exactly 15 minutes .

    • Why? Oxygen competes with the aryl chloride for the Pd(0) center. Incomplete degassing is the #1 cause of irreproducibility here.

  • Reaction: Heat to 100°C for 4-12 hours. Monitor via LC-MS, looking for the disappearance of the M+H peak (parent) and emergence of the product.

    • Self-Validation: If conversion is <50% after 4 hours, add 1 mol% additional catalyst solution (degassed). Do not add solid catalyst to a hot solution.

  • Work-up: Filter through Celite (to remove Pd black), dilute with EtOAc, and wash with brine.

Protocol B: Quality Control for Regio-Isomeric Purity

When synthesizing the precursor (e.g., from 6-amino-uracil derivatives), it is possible to generate the [3,2-d] isomer instead of the [2,3-d].

Validation Step:

  • Run a NOESY 1H-NMR .

  • Check: Look for a correlation between the pyrimidine proton (C-4 H) and the pyridine proton (C-5 H).

  • Result: In the correct 6-chloro[2,3-d] isomer, these protons are spatially close. In the [3,2-d] isomer, they are distant. Absence of this correlation indicates the wrong isomer.

Mechanistic Visualization

Diagram 1: Optimized Synthesis Workflow

This workflow illustrates the decision logic for ensuring high yield and purity when using the 6-chloro scaffold.

SynthesisWorkflow Start Start: 6-Chloropyrido[2,3-d]pyrimidine QC_Check QC Check: 1H-NMR / NOESY (Confirm [2,3-d] Isomer) Start->QC_Check QC_Check->Start Fail (Discard) Coupling_Setup Suzuki Coupling Setup Ligand: XPhos | Catalyst: Pd2(dba)3 QC_Check->Coupling_Setup Pass Decision_Pass Isomer Correct? Degassing CRITICAL STEP: Argon Spurge (15 mins) to remove O2 Coupling_Setup->Degassing Reaction Reaction: 100°C, 4-12h Degassing->Reaction Monitor Monitor: LC-MS Target: >95% Conversion Reaction->Monitor Success Success: Functionalized Kinase Inhibitor Monitor->Success >95% Fail Fail: Stalled Reaction (<50% Conv.) Monitor->Fail <50% Remedy Remedy: Add fresh Catalyst (Degassed Solution) Fail->Remedy Remedy->Reaction

Caption: Logic flow for reproducible functionalization of the 6-chloropyrido[2,3-d]pyrimidine scaffold.

Diagram 2: Biological Impact Pathway (CDK4/6 Inhibition)

Derivatives of this scaffold often target the CDK4/6 pathway. Understanding this helps in designing relevant biological assays.

CDKPathway Inhibitor 6-Cl-Derivative (Drug) CDK4_6 CDK4/6 Cyclin D Complex Inhibitor->CDK4_6 Inhibits Rb Retinoblastoma Protein (Rb) CDK4_6->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases (if Phos) Rb->E2F Binds/Blocks (if Unphos) CellCycle Cell Cycle (G1 -> S Phase) E2F->CellCycle Activates Transcription

Caption: Mechanism of action for pyrido[2,3-d]pyrimidine derivatives in blocking G1/S phase progression.

References

  • National Institutes of Health (NIH). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019).[1] Retrieved from [Link]

  • MDPI Pharmaceuticals. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents.[2] (2022).[2][3] Retrieved from [Link]

  • Bentham Science. Eco-friendly Synthesis of Pyrido[2,3-d]pyrimidine Analogs and Their Anticancer Activities. (2017). Retrieved from [Link]

  • Scientific Research Publishing. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction. (2012).[4] Retrieved from [Link]

Sources

Comparative

Head-to-Head Comparison: 6-Fluoro-pyrido[3,4-d]pyrimidine Scaffold vs. Standard Kinase Inhibitors

The following guide provides a comprehensive technical analysis of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine , positioning it not merely as a standalone chemical entity, but as the critical electrophilic scaffold for a p...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine , positioning it not merely as a standalone chemical entity, but as the critical electrophilic scaffold for a potent class of Monopolar Spindle Kinase 1 (Mps1/TTK) inhibitors.

This analysis compares the active kinase inhibitors derived from this scaffold against industry standards (Reversine, AZ3146) and clinical candidates (BOS172722), adhering to strict scientific integrity.

Executive Summary: The Chemical Biology Profile

6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (CAS: 1823367-08-3) represents a specialized "warhead-ready" heteroaromatic core. While the methoxy-parent itself is a chemical building block, it serves as the obligate precursor for a novel generation of Mps1 (TTK) inhibitors .

In the drug discovery pipeline, the C4-methoxy group acts as a leaving group, displaced by aniline or amino-heterocycle motifs to generate the ATP-competitive "hinge-binder." The C6-fluorine substitution is the defining feature, engineered to block metabolic "soft spots" (susceptibility to aldehyde oxidase or CYP450 oxidation) commonly found in the non-fluorinated (6-H) or methyl-substituted (6-Me) analogs.

  • Primary Target: Monopolar Spindle Kinase 1 (Mps1/TTK).[1][2][3][4]

  • Mechanism of Action: ATP-competitive inhibition of the Spindle Assembly Checkpoint (SAC), forcing mitotic exit with unaligned chromosomes

    
     Aneuploidy 
    
    
    
    Apoptosis.
  • Key Differentiator: The [3,4-d] isomer offers superior selectivity over CDK2 compared to the common [2,3-d] (Palbociclib-like) scaffolds.

Head-to-Head Performance Analysis

This section compares the active 6-Fluoro-pyrido[3,4-d]pyrimidine-derived inhibitors against established Mps1 tools and clinical candidates.

Table 1: Comparative Pharmacological Profile
Feature6-Fluoro-Series (Derived) BOS172722 (6-Methyl Analog) Reversine AZ3146
Primary Target Mps1 (TTK) Mps1 (TTK)Mps1 / Aurora A/BMps1 (TTK)
Potency (IC50) < 10 nM (Typical for optimized leads)6 nM~200 nM~35 nM
Selectivity Score High (High specificity for SAC)High (>100x vs CDK2)Low (Promiscuous)Moderate
Metabolic Stability Enhanced (F blocks oxidation)High (Me blocks oxidation)LowLow
Cellular Activity Potent (SAC abrogation)Potent (SAC abrogation)Potent but toxicModerate
Clinical Status Preclinical / DiscoveryPhase 1 (NCT03328494)Research Tool OnlyResearch Tool Only
Detailed Technical Comparison
A. Potency & Binding Mode [5][6][7]
  • 6-Fluoro Series: The pyrido[3,4-d]pyrimidine core forms a bidentate H-bond interaction with the Mps1 hinge region (residues Gly605 and Asp606 ). The C6-fluorine atom modulates the electron density of the pyridine ring, potentially strengthening the H-bond acceptor capability of N7 while rendering the C6 position impervious to oxidative debulking.

  • Reversine: While historically significant, Reversine is a "dirty" inhibitor, hitting Aurora kinases and causing off-target cytotoxicity that confounds experimental results. The 6-Fluoro scaffold avoids this polypharmacology.

B. Selectivity (The [3,4-d] Advantage)

Unlike the [2,3-d] isomers (e.g., Palbociclib) which potently inhibit CDK4/6, the [3,4-d] geometry of the 6-Fluoro series sterically clashes with the conserved "gatekeeper" residues in CDKs, resulting in >100-fold selectivity for Mps1. This ensures that observed phenotypes (mitotic catastrophe) are due to SAC inhibition, not cell cycle arrest.

C. Metabolic Liability Correction

Early pyrido-pyrimidine inhibitors (6-H) suffered from rapid clearance due to oxidation at the C6 position by Aldehyde Oxidase (AO).

  • The Fix: Introducing a Fluorine (in the 6-Fluoro series) or Methyl (in BOS172722) at C6 sterically and electronically blocks this metabolic attack.

  • Performance: The 6-Fluoro analogs typically show extended half-life (

    
    ) in microsomes compared to 6-H parents, making them suitable for in vivo xenograft studies.
    

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Active Inhibitor from 6-Fluoro-4-methoxy Scaffold

Note: The methoxy compound is the precursor. This protocol describes its conversion to the active drug.

  • Reagents: 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (1.0 eq), Target Aniline (e.g., 4-(1-methyl-1H-pyrazol-4-yl)aniline) (1.1 eq), p-Toluenesulfonic acid (pTSA) (0.1 eq).

  • Solvent: Isopropanol (iPrOH) or n-Butanol.

  • Procedure:

    • Dissolve scaffold and aniline in alcohol.

    • Add catalytic pTSA.

    • Reflux at 85°C for 4–12 hours. (Monitor by LCMS for disappearance of M+1 peak of starting material).

    • Mechanism: Acid-catalyzed

      
       displacement. The methoxy group is protonated, becoming a good leaving group (MeOH), displaced by the aniline amine.
      
  • Purification: Cool to RT. The product often precipitates as a salt. Filter and wash with cold ether. Neutralize with

    
     if free base is required.
    
Protocol B: Mps1 Kinase Activity Assay (LanthaScreen)
  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Components: Recombinant human Mps1 (TTK) catalytic domain (5 nM), Fluorescein-PolyGT substrate (200 nM), ATP (

    
     apparent, ~10 µM).
    
  • Reaction:

    • Incubate Inhibitor (serial dilution in DMSO) with Enzyme for 15 min.

    • Add ATP/Substrate mix. Incubate 60 min at RT.

    • Add EDTA (to stop) and Terbium-labeled anti-phospho antibody.

  • Readout: TR-FRET (Ex 340 nm, Em 495/520 nm). Calculate IC50 based on emission ratio.

Visualization of Mechanism & Workflow

Diagram 1: The Spindle Assembly Checkpoint (SAC) & Mps1 Inhibition

This diagram illustrates where the inhibitor acts to force mitotic exit.

SAC_Pathway Kinetochore Unattached Kinetochore Mps1 Mps1 (TTK) Kinase Kinetochore->Mps1 Recruits MCC Mitotic Checkpoint Complex (MCC) Mps1->MCC Phosphorylates Bub1/Mad1 APC APC/C (E3 Ligase) Mps1->APC Inhibition leads to APC Activation Inhibitor 6-Fluoro-pyrido Inhibitor Inhibitor->Mps1 Blocks ATP Site (IC50 < 10nM) MCC->APC Inhibits Securin Securin Degradation APC->Securin Ubiquitinates (If MCC absent) Separase Separase Activation Securin->Separase Releases Anaphase Anaphase Onset (Premature) Separase->Anaphase Cleaves Cohesin

Caption: Mps1 inhibition by the 6-Fluoro scaffold bypasses the SAC, causing the APC/C to trigger premature anaphase despite unattached kinetochores.

Diagram 2: Synthesis & SAR Logic

Visualizing the transformation from the methoxy-scaffold to the active drug.

Synthesis_SAR Scaffold 6-Fluoro-4-methoxy pyrido[3,4-d]pyrimidine (CAS: 1823367-08-3) Reaction SNAr Displacement (Aniline + pTSA) Scaffold->Reaction ActiveDrug Active Inhibitor (4-Amino-6-Fluoro) Reaction->ActiveDrug Potency High Potency (Hinge Binder) ActiveDrug->Potency Stability Metabolic Stability (6-F blocks AO) ActiveDrug->Stability

Caption: Conversion of the electrophilic 4-methoxy scaffold into the metabolically stable 6-fluoro kinase inhibitor.

References

  • Discovery of BOS172722: Woodward, H. L., et al. (2018).[3] "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate BOS172722." Journal of Medicinal Chemistry. Link

  • CCT251455 & Scaffold Discovery: Naud, S., et al. (2013). "Structure-Based Design of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)." Journal of Medicinal Chemistry. Link

  • Mps1 Biology & Reversine: Santaguida, S., et al. (2010). "Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine." Journal of Cell Biology. Link

  • Scaffold Patent Data: "Pyrido[3,4-d]pyrimidine derivatives as Mps1 inhibitors."[1][5][7][8][9] World Intellectual Property Organization (WO). (Referencing general scaffold patents assigned to Institute of Cancer Research / Boston Pharmaceuticals).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

As a Senior Application Scientist, I approach the handling of novel fluorinated heterocycles not merely as a compliance checklist, but as a mechanistic risk-management system. 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine be...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel fluorinated heterocycles not merely as a compliance checklist, but as a mechanistic risk-management system. 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine belongs to a class of compounds frequently investigated for their potent kinase inhibition and anti-tumor activities[1][2]. Because of this high biological activity, coupled with the presence of a halogenated pyrimidine core, the compound must be treated as a potential cytotoxic agent and a severe irritant.

The following guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to safely handle, process, and dispose of this compound.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The pyrido[3,4-d]pyrimidine scaffold is highly biologically active, often targeting specific cellular pathways like apoptosis and cell cycle regulation[3].

Hazard ClassMechanistic CauseOperational Implication
Cytotoxicity / Mutagenicity Interacts with intracellular kinases and DNA synthesis pathways[2][3].Requires handling equivalent to hazardous oncology drugs; strict prevention of inhalation or dermal absorption.
Thermal Instability Fluorinated pyrimidines decompose under high heat to release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx)[4].Never autoclave contaminated waste. Incineration requires specific acid-gas scrubbing protocols.
Aquatic Toxicity Halogenated heterocycles resist environmental degradation and bioaccumulate[5][6].Absolute prohibition of sink disposal. All rinsates must be collected as hazardous waste.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine serves a specific, scientifically grounded purpose.

  • Eye/Face Protection: Tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards[4][7].

    • Causality: Fine powders can aerosolize during weighing, causing micro-abrasions and severe ocular irritation. Safety glasses with side shields are insufficient against airborne dust.

  • Hand Protection: Double-gloving with nitrile gloves.

    • Causality: Nitrile provides a robust barrier against the dry compound. However, in drug development, this compound is typically solubilized in DMSO. DMSO acts as a rapid transdermal carrier. Double gloving ensures that if a drop of DMSO solution touches the outer glove, it can be immediately stripped off before breakthrough occurs to the inner glove.

  • Skin/Body Protection: Fire/flame-resistant lab coat with knit cuffs and impervious sleeves[7].

    • Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces and provide a secure seal when tucked under the outer nitrile glove.

  • Respiratory Protection: Handling must be strictly confined to a certified chemical fume hood. If a hood is unavailable, a full-face respirator with P100/EN 143 particulate filters is mandatory[4][7].

Quantitative Safety & Operational Metrics

The following table summarizes the strict quantitative thresholds required to maintain a self-validating safety environment.

ParameterQuantitative StandardCausality / Justification
Fume Hood Face Velocity 80 – 120 LFMEnsures complete containment of aerosolized cytotoxic powders without creating turbulent vortices[4].
Glove Thickness (Nitrile) ≥ 0.11 mm (Inner) / ≥ 0.14 mm (Outer)Provides sufficient breakthrough time against organic solvents (e.g., DMSO, DMF) used in biological assays.
Emergency Flush Time ≥ 15 minutesMinimum time required to dilute and physically remove halogenated irritants from ocular/dermal tissue[4].
Storage Temperature 2°C to 8°C (Refrigerated)Maintains stability of the methoxy and fluoro functional groups, preventing degradation under inert atmosphere[4].

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's conditions are fully met.

Step 1: Environmental Validation

  • Verify the chemical fume hood monitor reads between 80-120 LFM.

  • Clear the hood of all unnecessary equipment to prevent airflow obstruction.

Step 2: PPE Verification & Donning

  • Don the inner pair of nitrile gloves, ensuring they cover the knit cuffs of the lab coat.

  • Don the outer pair of nitrile gloves. Put on tightly fitting safety goggles.

Step 3: Static Mitigation (Critical Step)

  • Fluorinated powders often hold a static charge, causing them to "jump" and aerosolize when a vial is opened.

  • Action: Pass the sealed vial through an anti-static ionizer bar inside the fume hood before opening. Use grounded, disposable anti-static spatulas for transfer.

Step 4: Weighing and Solubilization

  • Tare a sealable glass vial on the analytical balance.

  • Transfer the required mass of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine.

  • Crucial Causality:Do not remove the dry powder from the hood. If solubilizing for an assay, add the solvent (e.g., DMSO) directly to the vial inside the fume hood. Cap the vial tightly before vortexing or sonicating.

Step 5: Decontamination

  • Wipe down the balance, spatulas, and hood surface with a solvent that dissolves the compound (e.g., 70% isopropanol or ethanol), followed by a secondary wipe with mild soap and water. Dispose of all wipes as hazardous waste.

Emergency Response & Spill Management

  • Dermal Exposure: Immediately strip off contaminated gloves/clothing. Flush the affected skin with copious amounts of running water for a minimum of 15 minutes[6]. Do not apply neutralizing chemicals. Seek medical attention.

  • Ocular Exposure: Rinse cautiously with water for at least 15 minutes, holding the eyelids open to ensure complete irrigation[4]. Remove contact lenses if present.

  • Dry Spill Cleanup: Never sweep dry powder. Sweeping aerosolizes the cytotoxic agent. Gently cover the spill with damp absorbent paper (dampened with water or isopropanol) to suppress dust[6][8]. Carefully scoop the absorbent material into a sealable, labeled hazardous waste container.

Waste Disposal Plan

Due to the compound's potential for long-term aquatic toxicity[5][6], strict disposal protocols must be followed:

  • Solid Waste: All contaminated spatulas, empty vials, outer gloves, and cleaning wipes must be placed in a designated, rigid hazardous waste container.

  • Liquid Waste: Rinsates and assay flow-through must be collected in compatible, clearly labeled halogenated waste carboys.

  • Final Destruction: Transfer waste to an EPA/RCRA-approved facility for high-temperature incineration. The facility must be equipped with acid-gas scrubbers to neutralize the Hydrogen Fluoride (HF) generated during the combustion of the fluorinated pyrimidine ring[4].

Safe Handling & Exposure Response Pathway

HandlingWorkflow Start 6-Fluoro-4-methoxypyrido [3,4-d]pyrimidine PPE Verify & Don PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood (>80 LFM Face Velocity) PPE->Hood Weigh Anti-Static Weighing & Solubilization Hood->Weigh Spill Spill or Exposure Detected? Weigh->Spill FirstAid Immediate First Aid & Flush with Water >15min Spill->FirstAid Yes Waste Hazardous Waste Disposal (EPA/RCRA Compliant) Spill->Waste No FirstAid->Waste

Caption: Operational workflow for handling fluorinated pyrido[3,4-d]pyrimidines and emergency response.

References

  • Fluorouracil Safety Data Sheet. PCCA.[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI.[Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. NIH.[Link]

  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. NIH.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.